16:0 Lyso PS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H43NNaO9P |
|---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
sodium [(2S)-2-amino-2-carboxyethyl] [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate |
InChI |
InChI=1S/C22H44NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)30-16-19(24)17-31-33(28,29)32-18-20(23)22(26)27;/h19-20,24H,2-18,23H2,1H3,(H,26,27)(H,28,29);/q;+1/p-1/t19-,20+;/m1./s1 |
InChI Key |
MNVYLWFGOUZBHG-FDOHDBATSA-M |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Function of 16:0 Lysophosphatidylserine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (16:0 Lyso PS) is a bioactive lysophospholipid that has emerged as a critical signaling molecule in a variety of physiological and pathological processes. As a member of the lysophosphatidylserine (Lyso PS) family, this compound exerts its effects primarily through interaction with a specific subset of G protein-coupled receptors (GPCRs). This technical guide provides an in-depth overview of the biological functions of this compound, with a focus on its signaling pathways, receptor interactions, and implications for immunology and beyond. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting this signaling axis.
Introduction to 16:0 Lysophosphatidylserine
Lysophosphatidylserine is a class of lysophospholipids derived from the deacylation of phosphatidylserine (PS).[1][2] The "16:0" designation specifies that the fatty acid at the sn-1 position of the glycerol backbone is palmitic acid, a 16-carbon saturated fatty acid.[3] While present in low concentrations in vivo, this compound and other Lyso PS species play crucial roles as signaling molecules in various tissues, with particularly high abundance in organs of the immune system such as the spleen, thymus, and lymph nodes.[2][4]
Receptors for this compound
The biological effects of this compound are mediated by its interaction with at least three specific G protein-coupled receptors:
These receptors belong to the P2Y family of GPCRs, which also includes receptors for other lysophospholipids and nucleotides.[1] The activation of these receptors by this compound initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.
Core Biological Functions and Signaling Pathways
The primary biological functions of this compound are centered on the immune system, with emerging roles in other physiological processes.
Immune Modulation
This compound is a significant regulator of immune responses, with prominent effects on mast cells and T-cells.
One of the most well-characterized functions of Lyso PS is the potentiation of mast cell degranulation, leading to the release of histamine and other inflammatory mediators.[4][6] This process is primarily mediated through the GPR34 receptor.[6]
Signaling Pathway: this compound-Induced Mast Cell Degranulation
Caption: this compound signaling in mast cells via GPR34.
This compound can modulate T-cell activity. Specifically, it has been shown to suppress the production of Interleukin-2 (IL-2) in CD4+ T-cells, a key cytokine for T-cell proliferation and differentiation.[5] This function is primarily mediated by the GPR174 receptor.[5]
Signaling Pathway: this compound-Mediated T-Cell Suppression
Caption: this compound signaling in T-cells via GPR174.
Glucose Metabolism
Emerging evidence suggests a role for Lyso PS in regulating glucose homeostasis. Studies have indicated that Lyso PS can enhance glucose transport in myotubes and adipocytes, leading to lower blood glucose levels without affecting insulin secretion.[5] The specific receptor and downstream signaling pathway for this effect are still under active investigation.
Cancer Biology
There is growing interest in the role of this compound in cancer. Some studies have shown that Lyso PS can stimulate the chemotactic migration of colorectal cancer cells through the GPR34 receptor and subsequent activation of the PI3K/Akt pathway.[4] This suggests that targeting the this compound/GPR34 axis could be a potential therapeutic strategy in oncology.
Signaling Pathway: this compound-Induced Cancer Cell Migration
Caption: Pro-migratory signaling of this compound in cancer cells.
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the interaction of Lyso PS with its receptors. It is important to note that much of the literature does not distinguish between different acyl chain variants of Lyso PS in these assays.
| Receptor | Ligand | Assay Type | Cell Line | Measured Effect | Effective Concentration (EC₅₀) / Inhibition (IC₅₀) | Reference |
| GPR34 | Lyso PS | cAMP accumulation inhibition | CHO/hGPR34 | Inhibition of forskolin-stimulated cAMP | ~10 nM (IC₅₀) | [6] |
| GPR34 | Lyso PS | Intracellular Ca²⁺ mobilization | HEK293 with Gαq/i1 chimera | Increase in [Ca²⁺]i | Not specified | [7] |
| P2Y10 | Lyso PS | Eosinophil degranulation | Not specified | Degranulation | Not specified | [1] |
| GPR174 | Lyso PS | IL-2 Production | CD4+ T-cells | Suppression of IL-2 | Not specified | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for key experiments cited in the literature on this compound.
Mast Cell Degranulation Assay
Objective: To quantify the degranulation of mast cells in response to this compound.
Methodology:
-
Mast Cell Isolation: Isolate peritoneal mast cells from rodents (e.g., Wistar rats) by peritoneal lavage with a suitable buffer (e.g., HEPES-buffered Tyrode's solution).
-
Cell Culture: Purify and culture the mast cells in an appropriate medium.
-
Stimulation: Incubate the mast cells with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C. Include positive (e.g., compound 48/80) and negative (buffer alone) controls.
-
Quantification of Degranulation: Measure the release of β-hexosaminidase, a granular enzyme, into the supernatant as an index of degranulation. This can be done by a colorimetric assay using a substrate like p-nitrophenyl-N-acetyl-β-D-glucosaminide.
-
Data Analysis: Express the extent of degranulation as a percentage of the total β-hexosaminidase content (measured after cell lysis with Triton X-100). Plot a dose-response curve to determine the EC₅₀.
Experimental Workflow: Mast Cell Degranulation Assay
Caption: Workflow for assessing mast cell degranulation.
Intracellular Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium concentration in response to this compound.
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293) stably expressing the Lyso PS receptor of interest (e.g., GPR34) and a chimeric G protein (e.g., Gαq/i1) to couple the receptor to the calcium signaling pathway.
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Stimulation: Place the cells in a fluorometric imaging plate reader or on a fluorescence microscope. Add varying concentrations of this compound and monitor the change in fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence change against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for measuring intracellular calcium mobilization.
Conclusion and Future Directions
16:0 Lysophosphatidylserine is a pleiotropic signaling lipid with significant biological functions, particularly in the realm of immunology. Its ability to modulate mast cell degranulation, T-cell function, and potentially influence glucose metabolism and cancer cell migration makes it and its receptors, GPR34, P2Y10, and GPR174, attractive targets for therapeutic intervention.
Future research should focus on:
-
Elucidating the precise downstream signaling pathways of each Lyso PS receptor in different cell types.
-
Developing selective agonists and antagonists for each receptor to better dissect their individual functions and for therapeutic purposes.
-
Investigating the in vivo roles of the this compound signaling axis in various disease models, including inflammatory diseases, autoimmune disorders, and cancer.
-
Determining the specific contributions of different Lyso PS acyl chain variants to receptor activation and biological function.
A deeper understanding of the biology of this compound will undoubtedly open new avenues for the development of novel therapeutics for a range of human diseases.
References
- 1. Current Knowledge on the Biology of Lysophosphatidylserine as an Emerging Bioactive Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Human Metabolome Database: Showing metabocard for LysoPS(16:0/0:0) (HMDB0240605) [hmdb.ca]
- 4. The Lysophosphatidylserines – an Emerging Class of Signalling Lysophospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidylserine - Wikipedia [en.wikipedia.org]
- 6. Identification of a lysophosphatidylserine receptor on mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR34 is a receptor for lysophosphatidylserine with a fatty acid at the sn-2 position - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 16:0 Lyso-PS in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (16:0 Lyso-PS) is a bioactive lysophospholipid that has emerged as a critical signaling molecule in a variety of physiological and pathological processes. As a monoacyl derivative of phosphatidylserine, 16:0 Lyso-PS exerts its effects by interacting with specific G protein-coupled receptors (GPCRs), thereby initiating a cascade of intracellular events that modulate immune responses, inflammation, and cell proliferation. This technical guide provides an in-depth overview of the signaling pathways regulated by 16:0 Lyso-PS, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Data Presentation
The following tables summarize the quantitative data available for the interaction of Lyso-PS with its receptors and its downstream effects. It is important to note that much of the existing research has been conducted with a general "Lyso-PS" mixture of varying acyl chain lengths, and data specific to 16:0 Lyso-PS is still emerging.
Table 1: Receptor Binding and Activation by Lyso-PS
| Receptor | Ligand | Cell Type | Assay | Parameter | Value | Reference |
| GPR34 (LPS₁) | Lyso-PS | CHO | cAMP Inhibition | EC₅₀ | 270 nM | [1] |
| P2Y10 (LPS₂) | 16:0 Lyso-PS | HEK293 | TGFα Shedding | - | Active | [2] |
| GPR174 (LPS₃) | Lyso-PS (16:0, 18:0, 18:1) | T Cells | T Cell Proliferation | - | Suppression | [3] |
Table 2: Downstream Effects of Lyso-PS Signaling
| Signaling Pathway/Effect | Cell Type | Lyso-PS Concentration | Observed Effect | Reference |
| IL-2 Production | CD4+ T Cells | 1-10 µM | Suppression | [3] |
| Mast Cell Degranulation | Rodent Mast Cells | Sub-µM | Potentiation of histamine release | [4] |
| Efferocytosis | Macrophages | Not specified | Enhancement | [4] |
| CD86 Upregulation | Follicular B Cells | Not specified | Promotion | [5] |
Signaling Pathways of 16:0 Lyso-PS
16:0 Lyso-PS primarily signals through three G protein-coupled receptors: GPR34 (LPS₁), GPR174 (LPS₃), and P2Y10 (LPS₂). Each receptor preferentially couples to different G alpha subunits, leading to distinct downstream signaling cascades.
GPR34 (LPS₁) Signaling
GPR34 predominantly couples to the Gαi subunit of heterotrimeric G proteins. Activation of GPR34 by Lyso-PS leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This pathway is implicated in the modulation of immune cell function.
References
- 1. Current Knowledge on the Biology of Lysophosphatidylserine as an Emerging Bioactive Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The lysophosphatidylserine receptor GPR174 constrains regulatory T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
16:0 Lyso-PS: A Bioactive Lipid Mediator Orchestrating Cellular Communication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (16:0 Lyso-PS) is an endogenous lysophospholipid that has emerged as a critical bioactive lipid mediator.[1] Present in low concentrations in vivo, it exerts a wide range of cellular responses, playing a significant role in physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of 16:0 Lyso-PS, detailing its signaling pathways, receptor interactions, and key experimental protocols for its study.
Core Signaling Pathways of 16:0 Lyso-PS
16:0 Lyso-PS mediates its effects primarily through a family of G protein-coupled receptors (GPCRs), namely GPR34, P2Y10, and GPR174.[3] Activation of these receptors triggers distinct downstream signaling cascades, leading to diverse cellular outcomes.
GPR34 Signaling: GPR34 primarily couples to Gi/o proteins.[4][5] Upon binding of 16:0 Lyso-PS, the activated Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This pathway is implicated in various immune responses.[6]
P2Y10 Signaling: The P2Y10 receptor is coupled to G12/13 proteins.[7][8] Activation of P2Y10 by 16:0 Lyso-PS leads to the activation of the small GTPase RhoA.[9][10] This pathway is known to regulate cell migration and other cytoskeletal rearrangements. While P2Y10 can also couple to Gq, leading to calcium mobilization, the G12/13-RhoA axis is a prominent signaling route.[9][11]
GPR174 Signaling: GPR174 is a versatile receptor that can couple to both Gs and G12/13 proteins.[8][11] The Gs coupling leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[11] This pathway is particularly important in modulating T-cell responses.[12]
Quantitative Data on 16:0 Lyso-PS Activity
The potency of 16:0 Lyso-PS varies depending on the receptor and the specific cellular context. The following table summarizes available quantitative data.
| Receptor | Cell Type | Assay | Agonist | EC50 | Reference |
| GPR34 | CHO cells | cAMP Assay | sn-2 18:1 Lyso-PS | ~20-fold lower than sn-1 | [12] |
| P2Y10 | HEK293T cells | TGFα Shedding | 1-oleoyl-LysoPS | Submicromolar | [7][13] |
| GPR174 | CHO cells | cAMP Assay | 1-oleoyl-LysoPS | Submicromolar | [14] |
Note: Specific EC50 values for 16:0 Lyso-PS are not consistently reported across the literature, with many studies using the more commercially available 18:1 Lyso-PS. The data for 18:1 Lyso-PS is provided as a reference for the general potency of Lyso-PS species.
Physiological and Pathophysiological Roles
Mast Cell Degranulation: 16:0 Lyso-PS is a potent modulator of mast cell activity, enhancing degranulation and the release of inflammatory mediators such as histamine.[15][16] This effect is crucial in allergic and inflammatory responses.
Microglia Activation and Neuroinflammation: In the central nervous system, 16:0 Lyso-PS can influence microglial activation.[17][18] Depending on the context, it can either promote a pro-inflammatory phenotype with the release of cytokines like TNF-α and IL-6 or contribute to a more quiescent, ramified morphology.[13][17][19]
Key Experimental Protocols
1. Extraction of 16:0 Lyso-PS from Biological Samples
A common method for extracting lysophospholipids is a modified Bligh-Dyer method under acidic conditions.[1]
2. Quantification of 16:0 Lyso-PS by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipids.
-
Chromatography: A reverse-phase C18 column is typically used.[1][20]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid.
-
Gradient: A gradient from a lower to a higher concentration of mobile phase B is used to elute the lipids.
-
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for 16:0 Lyso-PS and an internal standard (e.g., a deuterated or odd-chain Lyso-PS).
-
3. Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.[3][21]
-
Cell Line: Rat basophilic leukemia (RBL-2H3) cells are commonly used.[22][23]
-
Protocol:
-
Sensitize RBL-2H3 cells with anti-DNP IgE overnight.
-
Wash the cells to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of 16:0 Lyso-PS.
-
Stimulate degranulation with DNP-HSA (antigen).
-
Collect the supernatant and lyse the remaining cells.
-
Measure β-hexosaminidase activity in both the supernatant and the cell lysate using a colorimetric or fluorometric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Calculate the percentage of β-hexosaminidase release.
-
4. Microglia Activation Assay (Cytokine Measurement)
This assay quantifies the release of pro-inflammatory cytokines from microglia in response to 16:0 Lyso-PS.[2][24][25]
-
Cell Line: BV-2 microglial cells or primary microglia are commonly used.[1][20]
-
Protocol:
-
Culture microglia in a multi-well plate.
-
Stimulate the cells with various concentrations of 16:0 Lyso-PS (often in combination with a priming agent like LPS).
-
Collect the cell culture supernatant after a defined incubation period (e.g., 24 hours).
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay.[26]
-
16:0 Lyso-PS is a multifaceted lipid mediator with significant roles in cellular signaling, particularly in the immune and nervous systems. Its actions are mediated through a family of GPCRs, leading to the activation of distinct downstream pathways. The experimental protocols outlined in this guide provide a framework for researchers to investigate the synthesis, signaling, and physiological functions of this important bioactive lipid. Further research into the specific quantitative effects of 16:0 Lyso-PS and the development of selective pharmacological tools will be crucial for elucidating its full therapeutic potential.
References
- 1. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abmgood.com [abmgood.com]
- 4. researchgate.net [researchgate.net]
- 5. GPR34 G protein-coupled receptor 34 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. Structural basis of lysophosphatidylserine receptor GPR174 ligand recognition and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. genecards.org [genecards.org]
- 12. biorxiv.org [biorxiv.org]
- 13. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lysophosphatidylcholine induces mast cell secretion and protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bit.bio [bit.bio]
- 18. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]
- 19. Structural basis for ligand recognition and signaling of the lysophosphatidylserine receptors GPR34 and GPR174 | PLOS Biology [journals.plos.org]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Integrative lipidomic features identify plasma lipid signatures in chronic urticaria [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Effects of Microglial Cytokines on Alzheimer’s-Related Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Endogenous Sources of 1-Palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the endogenous sources, metabolic pathways, and signaling functions of 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (Lyso-PS 16:0). This lysophospholipid is an important signaling molecule, particularly in the central nervous and immune systems, and its dysregulation has been linked to various pathological conditions.
Endogenous Biosynthesis and Metabolism
1-Palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine is primarily generated through the enzymatic hydrolysis of phosphatidylserine (PS), a key component of cellular membranes. The metabolism of Lyso-PS 16:0 is a dynamic process involving a delicate balance between its synthesis and degradation by specific enzymes.
The key enzymatic pathways regulating the biosynthesis and degradation of Lyso-PS lipids in mammals include the action of PS-specific phospholipases, a Lyso-PS lipase, and a Lyso-PS specific acyltransferase.[1]
Biosynthesis:
The principal enzyme responsible for the generation of Lyso-PS in the brain and immune cells is α/β-hydrolase domain-containing 16A (ABHD16A) .[2][3] This enzyme functions as a phosphatidylserine (PS) lipase, catalyzing the hydrolysis of a fatty acid from the sn-1 or sn-2 position of PS to produce Lyso-PS.[2][3]
Degradation:
The primary enzyme responsible for the degradation of Lyso-PS is α/β-hydrolase domain-containing 12 (ABHD12) .[2][4] ABHD12 acts as a Lyso-PS lipase, hydrolyzing the remaining fatty acid from Lyso-PS to generate glycerol-3-phospho-L-serine. The dysfunction of ABHD12 leads to the accumulation of Lyso-PS, which is associated with the neurodegenerative disease PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataract).[2][3]
Reacylation:
Lyso-PS can be reacylated back into PS through the action of membrane-bound O-acyltransferase domain-containing 5 (MBOAT5) , also known as lysophosphatidylcholine acyltransferase 3 (LPCAT3).[5][6] This enzyme transfers a fatty acyl-CoA, often a polyunsaturated fatty acid, to the free hydroxyl group of Lyso-PS, contributing to the remodeling of cellular membranes.[5]
Figure 1: Metabolic pathways of Lyso-PS 16:0.
Quantitative Distribution of Lyso-PS 16:0
Lyso-PS species are found in various tissues, with a notable abundance in the central nervous and immune systems.[7] The concentration of different Lyso-PS species, including 16:0, varies across different organs.
| Tissue | Lyso-PS 16:0 Concentration (pmol/mg) |
| Brain | ~1.5 |
| Spleen | ~1.0 |
| Thymus | ~0.8 |
| Lymph Node | ~1.2 |
| Colon | ~2.5 |
| Spinal Cord | ~1.0 |
Table 1: Approximate concentrations of 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (Lyso-PS 16:0) in various mouse tissues. Data are compiled from values reported in the literature and may vary depending on the specific experimental conditions.[7]
Signaling Pathways of Lyso-PS
Lyso-PS exerts its biological effects by activating specific G protein-coupled receptors (GPCRs), primarily GPR34, GPR174, and P2Y10.[8] These receptors are predominantly expressed on immune cells and mediate a range of cellular responses.
GPR34 Signaling
GPR34 is a Gαi-coupled receptor highly expressed in mast cells, microglia, and lymphocytes.[9] Activation of GPR34 by Lyso-PS leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] This pathway is implicated in mast cell degranulation and various immune responses.[1][10]
Figure 2: GPR34 signaling pathway.
GPR174 Signaling
GPR174 is a Gαs-coupled receptor that, upon activation by Lyso-PS, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[11] This receptor plays a crucial role in regulating T cell proliferation and function.[1]
Figure 3: GPR174 signaling pathway.
P2Y10 Signaling
P2Y10 is a Gαq/11 and Gα12/13-coupled receptor expressed in eosinophils and other immune cells.[12][13] Activation of P2Y10 by Lyso-PS can lead to the activation of the ERK1/2 pathway through a mechanism involving TNF-α converting enzyme (TACE) and the epidermal growth factor receptor (EGFR).[12] This signaling cascade is responsible for eosinophil degranulation.[12]
References
- 1. Lysophosphatidylserine suppression of T cell activation via GPR174 requires Gαs proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lysophosphatidylserines – an Emerging Class of Signalling Lysophospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysophospholipases cooperate to mediate lipid homeostasis and lysophospholipid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel approaches leading towards peptide GPCR de‐orphanisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Specific binding of GPR174 by endogenous lysophosphatidylserine leads to high constitutive Gs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Lysophosphatidylserines-An Emerging Class of Signalling Lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jsbms.jp [jsbms.jp]
16:0 Lyso-PS in Membrane Biophysics and Curvature: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the role of 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (16:0 Lyso-PS) in membrane biophysics and the induction of membrane curvature. It explores the biophysical properties of this lysophospholipid, its impact on lipid bilayer characteristics, its involvement in cellular signaling, and detailed experimental protocols for its study.
Introduction to 16:0 Lyso-PS
1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine, commonly known as 16:0 Lyso-PS, is a single-chain lysophospholipid. Lysophospholipids are derived from the hydrolysis of one of the acyl chains of a glycerophospholipid. The defining structural feature of 16:0 Lyso-PS is its "inverted-cone" or "cone-shaped" molecular geometry, with a large hydrophilic headgroup and a single saturated 16-carbon acyl chain (palmitic acid)[1]. This amphipathic structure is central to its function in biological membranes, particularly its ability to modulate membrane curvature and participate in cell signaling processes[2].
Biophysical Properties and Membrane Curvature
The conical shape of 16:0 Lyso-PS is a key determinant of its biophysical effects on lipid bilayers. When incorporated into a membrane, these molecules introduce positive curvature, promoting the bending of the membrane away from the side of their insertion. This property is crucial for various cellular processes that involve membrane deformation, such as vesicle budding, fusion, and fission.
Quantitative Biophysical Data
The following tables summarize the available quantitative data on the biophysical properties of lysophospholipids, including data on molecules closely related to 16:0 Lyso-PS, which can be used as a reference point in the absence of direct experimental values for 16:0 Lyso-PS.
Table 1: Spontaneous Curvature and Molecular Area of Lysophospholipids
| Lipid Species | Spontaneous Curvature (c₀) (nm⁻¹) | Spontaneous Radius of Curvature (R₀) (Å) | Molecular Area (Ų) | Experimental Method | Reference |
| NBD-lyso-OPS (fluorescently labeled oleoyl Lyso-PS) | ≥ 0.025 | ≤ 400 | 48 | Fluorescence Quenching | [3] |
| Lyso-oleoyl-PE (lyso-OPE) | ~0 | > 400 | 47 | X-ray Diffraction | |
| Lyso-palmitoyl-PC (16:0 Lyso-PC) | Positive (facilitates pore formation) | Not specified | Not specified | Molecular Dynamics | [4] |
| Lyso-phosphatidylcholine (general) | Positive | +38 to +60 (depending on chain length) | Not specified | X-ray Diffraction | [5] |
| Lyso-phosphatidic acid (LPA) | Highly Positive | +20 | Not specified | X-ray Diffraction | [6] |
Table 2: Effect of Lysophospholipids on Membrane Bending Rigidity
| Lipid System | Bending Rigidity (κ) | Method | Reference |
| SOPC | 1.6-1.8 x 10⁻¹² ergs | Tether Formation from Vesicles | [7] |
| SOPC + 2 mol% POPS | 1.6-1.8 x 10⁻¹² ergs | Tether Formation from Vesicles | [7] |
| SOPC + 16 mol% POPS | 1.6-1.8 x 10⁻¹² ergs | Tether Formation from Vesicles | [7] |
| General effect of lysolipids | Decreases membrane bending rigidity | General Observation |
Note: Specific quantitative data for the effect of 16:0 Lyso-PS on the bending rigidity of a lipid bilayer is not available. However, it is a well-established principle that the insertion of cone-shaped lipids like lysophospholipids generally leads to a softening of the membrane, i.e., a decrease in the bending rigidity.
Table 3: Effect of Lysophospholipids on the Phase Transition of DPPC
| Lipid Mixture | Main Transition Temperature (Tm) (°C) | Pre-transition | Method | Reference |
| Pure DPPC | ~41-42 | Present | DSC | [8] |
| DPPC + 16:0 Lyso-PC (up to 27 mol%) | Broadened and shifted to lower temperatures | Disappears | DSC | [9] |
| DMPC + 18:1 Lyso-PS | Shifted to lower temperatures | Disappears | DSC | [10] |
Note: While a specific DSC thermogram for DPPC with 16:0 Lyso-PS was not found, data for the closely related 16:0 Lyso-PC shows a significant effect on the phase behavior of DPPC, including the broadening and lowering of the main transition temperature and the abolition of the pre-transition. This suggests that 16:0 Lyso-PS would have a similar disordering effect on the gel phase of DPPC.
Role in Cellular Signaling
Lysophosphatidylserine (Lyso-PS), including the 16:0 species, acts as a signaling molecule by activating specific G-protein coupled receptors (GPCRs). The primary receptors for Lyso-PS are GPR34, GPR174, and P2Y10. These receptors are predominantly expressed in immune cells and are implicated in a variety of physiological and pathological processes.
GPR34 Signaling
GPR34 is coupled to Gαi and other G proteins, and its activation by Lyso-PS can trigger multiple downstream signaling cascades. In different cellular contexts, GPR34 activation has been shown to stimulate pathways involving PI3K/AKT, RAS/ERK, and the activation of transcription factors such as CREB, NF-κB, and AP1.
GPR174 Signaling
GPR174 is primarily coupled to Gαs. Its activation by Lyso-PS leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates the transcription factor CREB (cAMP response element-binding protein), which in turn modulates gene expression. This pathway is notably involved in the suppression of T-cell activation and IL-2 production.
P2Y10 Signaling
P2Y10 is another GPCR for Lyso-PS, and its signaling can lead to the activation of the ERK (extracellular signal-regulated kinase) pathway. In eosinophils, this activation has been shown to be dependent on the activity of TNF-alpha-converting enzyme (TACE) and the epidermal growth factor receptor (EGFR), culminating in degranulation.
References
- 1. scispace.com [scispace.com]
- 2. Lysophosphatidylserine | C24H48NO9P | CID 42607474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]
- 4. ashpublications.org [ashpublications.org]
- 5. GPR34 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. Mechanical properties of lipid bilayers from molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysophosphatidylserine - Wikipedia [en.wikipedia.org]
- 8. Effects of phosphatidylcholine membrane fluidity on the conformation and aggregation of N-terminally acetylated α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of lysophosphatidylcholine on behavior and structure of phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biophysical Characterization of Tolerogenic Lipid-based Nanoparticles Containing Phosphatidylcholine and Lysophosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Lysophosphatidylserines: A Technical Guide to Their Discovery, History, and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysophosphatidylserines (Lyso-PS) have transitioned from being considered minor cellular components to pivotal signaling molecules implicated in a myriad of physiological and pathological processes. This technical guide provides an in-depth exploration of the discovery and history of Lyso-PS, detailing the key scientific milestones that have shaped our current understanding. It offers a comprehensive overview of the metabolic pathways governing their synthesis and degradation, the intricate signaling networks they orchestrate through their cognate G protein-coupled receptors, and their diverse biological functions, particularly within the immune and nervous systems. This document also serves as a practical resource, presenting detailed experimental protocols for the extraction, quantification, and functional analysis of Lyso-PS, alongside a compilation of quantitative data to facilitate comparative studies. Through the use of structured tables and detailed diagrams, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to advance the study of these enigmatic and therapeutically promising lipids.
A Historical Perspective: The Discovery of a Bioactive Lipid
The journey to understanding lysophosphatidylserines (Lyso-PS) began not with their direct discovery, but with observations of the biological activities of phosphatidylserine (PS) preparations in the mid-20th century. Early studies in the 1950s noted that a "degraded contaminant" within PS fractions exhibited potent biological effects.[1] It was later recognized that this activity was attributable to the mono-acylated form of PS, namely Lyso-PS.
One of the first and most extensively studied biological functions of Lyso-PS was its profound effect on mast cells. In the 1970s and 1980s, researchers demonstrated that Lyso-PS could significantly potentiate histamine release from mast cells, a key event in allergic and inflammatory responses.[1] This discovery marked a pivotal moment, establishing Lyso-PS as a potent, hormone-like signaling molecule and sparking further investigation into its physiological roles. The subsequent decades have seen the elucidation of the enzymatic pathways that control Lyso-PS levels, the identification of its specific cell surface receptors, and the expansion of its known functions beyond immunology to include crucial roles in neuroscience and cancer biology.[1][2]
Metabolism of Lysophosphatidylserines: A Tightly Regulated Balance
The cellular and circulating levels of Lyso-PS are meticulously controlled by a dedicated set of enzymes responsible for their synthesis and degradation. This tight regulation underscores the importance of maintaining Lyso-PS homeostasis for proper cellular function.
Biosynthesis of Lysophosphatidylserines
Lyso-PS is primarily generated through the enzymatic hydrolysis of phosphatidylserine (PS), a major component of cellular membranes. This reaction is catalyzed by phospholipases A1 (PLA1) and A2 (PLA2), which cleave the fatty acid from the sn-1 and sn-2 positions of the glycerol backbone, respectively.[3]
Several key enzymes involved in Lyso-PS biosynthesis have been identified:
-
Phosphatidylserine-specific phospholipase A1 (PS-PLA1): This enzyme specifically hydrolyzes PS to generate 2-acyl-Lyso-PS.[3][4]
-
α/β-Hydrolase domain-containing 16A (ABHD16A): Identified as a major PS lipase in the brain, ABHD16A contributes significantly to the intracellular production of Lyso-PS.[5]
-
Secretory Phospholipase A2 (sPLA2): Certain isoforms of sPLA2 can also contribute to the generation of Lyso-PS.[3]
Degradation of Lysophosphatidylserines
The catabolism of Lyso-PS is equally important for terminating its signaling activity. The primary enzyme responsible for Lyso-PS degradation is:
-
α/β-Hydrolase domain-containing 12 (ABHD12): This serine hydrolase acts as a Lyso-PS lipase, hydrolyzing Lyso-PS to glycerophosphoserine and a free fatty acid.[5] The genetic loss of ABHD12 function in humans leads to the neurological disorder PHARC (Polyneuropathy, Hearing loss, Ataxia, Retinitis pigmentosa, and Cataract), which is characterized by the accumulation of Lyso-PS in the nervous system.[5]
The intricate balance between these synthetic and degradative pathways ensures that Lyso-PS levels are appropriate for mediating specific biological responses without causing dysregulation.
Figure 1. Metabolic pathways of lysophosphatidylserine.
Signaling Pathways of Lysophosphatidylserines
Lyso-PS exerts its biological effects by binding to and activating a specific family of G protein-coupled receptors (GPCRs). The identification of these receptors has been a significant breakthrough in understanding the molecular mechanisms of Lyso-PS signaling. To date, three primary Lyso-PS receptors have been characterized: GPR34, GPR174, and P2Y10.[6][7] Another receptor, G2A (also known as GPR132), has also been implicated in Lyso-PS signaling, particularly in the context of efferocytosis.[8]
These receptors couple to different G protein subtypes, leading to the activation of distinct downstream signaling cascades:
-
GPR34: Primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6]
-
GPR174: Couples to Gαs, resulting in the stimulation of adenylyl cyclase and an increase in cAMP levels.[6][9]
-
P2Y10: Can couple to Gαi, Gαq, and Gα12/13, leading to a variety of downstream effects including calcium mobilization and Rho activation.[6]
-
G2A: Has been shown to signal through Gα13 and Rho.[8]
The differential expression of these receptors on various cell types and their coupling to distinct signaling pathways allow Lyso-PS to elicit a wide range of specific cellular responses.
Figure 2. Major signaling pathways of lysophosphatidylserine.
Quantitative Data on Lysophosphatidylserines
The accurate quantification of Lyso-PS in biological samples is crucial for understanding its physiological and pathological roles. Advances in mass spectrometry have enabled the sensitive and specific measurement of various Lyso-PS species.
Table 1: Concentration of Lysophosphatidylserine in Biological Samples
| Sample Type | Species | Concentration | Reference(s) |
| Human Plasma | Human | nmol/L range | [10] |
| Mouse Brain | Mouse | 1-10 µg/g tissue | [11] |
| Mouse Spleen | Mouse | 1-10 µg/g tissue | [11] |
| Mouse Thymus | Mouse | 1-10 µg/g tissue | [11] |
| Mouse Liver | Mouse | 1-10 µg/g tissue | [11] |
| Mouse Colon | Mouse | 1-10 µg/g tissue | [11] |
Table 2: EC50 Values of Lysophosphatidylserine for its Receptors
| Receptor | Ligand | Cell Line | Assay | EC50 | Reference(s) |
| GPR34 | sn-2 18:1 Lyso-PS | HEK293 | TGF-α shedding | ~20-fold lower than sn-1 | [12] |
| GPR34 | (R)-2d (C16:0) Me-lyso-PS | PCMCs | Histamine Release | 179 ± 20 nM | [2] |
| P2Y10 | 18:1 Lyso-PS | HEK293A | TGF-α shedding | ~1.4 nM | [7] |
| GPR174 | 1-oleoyl-LysoPS | HEK293 | G-protein activation | Not specified | [13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in Lyso-PS research.
Extraction of Lysophosphatidylserines from Brain Tissue
This protocol is adapted from the Folch method for lipid extraction.
Materials:
-
Brain tissue
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream
Procedure:
-
Weigh the fresh or frozen brain tissue.
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the tissue weight (e.g., 1 g of tissue in 20 mL of solvent).
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Centrifuge the homogenate to pellet the solid debris and recover the supernatant.
-
Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.
-
Vortex the mixture and centrifuge at low speed (e.g., 2000 rpm) to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator.
-
Resuspend the dried lipid extract in a suitable solvent for downstream analysis.
Figure 3. Workflow for Lyso-PS extraction from brain tissue.
Quantification of Lysophosphatidylserines by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Lyso-PS species.
Instrumentation and Parameters:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile/isopropanol, often with additives like ammonium acetate or formic acid to improve ionization.[6]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of Lyso-PS.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each Lyso-PS species.
General Procedure:
-
Reconstitute the lipid extract in a suitable solvent compatible with the LC mobile phase.
-
Inject a defined volume of the sample onto the LC column.
-
Separate the different lipid species using a chromatographic gradient.
-
Introduce the eluent into the mass spectrometer.
-
Detect and quantify the different Lyso-PS species based on their specific mass-to-charge ratios and fragmentation patterns.
-
Use internal standards (e.g., deuterated Lyso-PS) for accurate quantification.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3 or bone marrow-derived mast cells)
-
Tyrode's buffer or similar physiological buffer
-
Lyso-PS
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., glycine or sodium carbonate buffer)
-
96-well plates
-
Plate reader
Procedure:
-
Culture and sensitize mast cells (if required for the specific experimental design).
-
Wash the cells and resuspend them in Tyrode's buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
Add Lyso-PS at various concentrations to the wells. Include a positive control (e.g., ionomycin or antigen) and a negative control (buffer alone).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for degranulation.
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
To measure total β-hexosaminidase release, lyse the cells in the remaining pellet with a detergent (e.g., Triton X-100).
-
Add the pNAG substrate to both the supernatant and the lysate plates.
-
Incubate at 37°C until a color change is observed.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of β-hexosaminidase release for each condition.[5]
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration upon stimulation with Lyso-PS, a common downstream effect of GPCR activation.
Materials:
-
Cells expressing the Lyso-PS receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Lyso-PS
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with the physiological buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add Lyso-PS at various concentrations to the wells.
-
Immediately begin monitoring the change in fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Analyze the data to determine the kinetics and dose-response of the calcium flux.
Conclusion
The field of lysophosphatidylserine research has evolved significantly from its early, serendipitous observations to the current detailed understanding of its metabolism, signaling, and diverse biological functions. This in-depth technical guide has provided a comprehensive overview of the historical context, the key molecular players, and the essential experimental methodologies that form the foundation of Lyso-PS research. The structured presentation of quantitative data and detailed protocols is intended to serve as a valuable resource for both newcomers and established researchers in the field. As our knowledge of Lyso-PS continues to expand, particularly in the context of human diseases such as autoimmune disorders, neurodegenerative conditions, and cancer, the development of novel therapeutic strategies targeting the Lyso-PS signaling axis holds immense promise. The information and tools provided herein are designed to empower the scientific community to further unravel the complexities of this fascinating class of signaling lipids and to translate these discoveries into tangible clinical benefits.
References
- 1. The Lysophosphatidylserines – an Emerging Class of Signalling Lysophospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abmgood.com [abmgood.com]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isosteric Replacement of Ester Linkage of Lysophospholipids with Heteroaromatic Rings Retains Potency and Subtype Selectivity [jstage.jst.go.jp]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Lysophosphatidylserine suppression of T-cell activation via GPR174 requires Gαs proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blood levels of serotonin are specifically correlated with plasma lysophosphatidylserine among the glycero-lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Knowledge on the Biology of Lysophosphatidylserine as an Emerging Bioactive Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Structural basis of lysophosphatidylserine receptor GPR174 ligand recognition and activation - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Landscape of 16:0 Lyso-PS: A Technical Guide for Researchers
An In-depth Examination of the Endogenous Concentrations, Analytical Methodologies, and Signaling Cascades of 1-Palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine
Introduction
Lysophosphatidylserine (Lyso-PS), a class of signaling lysophospholipids, has emerged as a critical mediator in a multitude of physiological and pathological processes. Among its various acyl chain variants, 16:0 Lyso-PS (1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine) is one of the most abundant and biologically active isoforms.[1][2] Deregulation of Lyso-PS metabolism has been implicated in various human pathophysiological conditions, making it a molecule of significant interest for researchers, scientists, and drug development professionals.[1][3] This technical guide provides a comprehensive overview of the physiological concentrations of 16:0 Lyso-PS in various tissues, detailed experimental protocols for its quantification, and an exploration of its key signaling pathways.
Physiological Concentrations of 16:0 Lyso-PS
16:0 Lyso-PS, along with the 18:0 and 18:1 isoforms, is among the most prevalent Lyso-PS species found in mammalian tissues.[2][4] Quantitative analyses, predominantly performed in murine models, have revealed a wide distribution of 16:0 Lyso-PS, with notable enrichment in the central nervous and immune systems.[1] The following table summarizes the reported physiological concentrations of 16:0 Lyso-PS in various mouse tissues. It is important to note that while Lyso-PS has been detected in human plasma, comprehensive data on its concentrations in human tissues are not yet widely available.[1]
| Tissue | Species | Concentration of 16:0 Lyso-PS (µg/g of tissue) | Analytical Method | Reference |
| Liver | Mouse | ~0.5 - 1.0 | LC-MS/MS | [2][4] |
| Thymus | Mouse | ~0.5 - 1.5 | LC-MS/MS | [2][4] |
| Spleen | Mouse | ~0.5 - 1.5 | LC-MS/MS | [2][4] |
| Lymph Nodes | Mouse | ~0.5 - 1.5 | LC-MS/MS | [2][4] |
| Spinal Cord | Mouse | ~0.1 - 0.5 | LC-MS/MS | [2][4] |
| Colon | Mouse | ~1.0 - 2.0 | LC-MS/MS | [2] |
| Brain | Mouse | High abundance reported, specific concentration for 16:0 not detailed in cited results. | LC-MS/MS | [1][2] |
| Lungs | Mouse | Abundant, specific concentration for 16:0 not detailed in cited results. | LC-MS/MS | [1][2] |
| Heart | Mouse | Abundant, specific concentration for 16:0 not detailed in cited results. | LC-MS/MS | [1][2] |
| Kidneys | Mouse | Abundant, specific concentration for 16:0 not detailed in cited results. | LC-MS/MS | [1][2] |
Note: The concentrations are approximate values derived from graphical representations in the cited literature and should be considered as such.
Experimental Protocols for Quantification of 16:0 Lyso-PS
The gold standard for the accurate quantification of 16:0 Lyso-PS in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the differentiation of various Lyso-PS isoforms.[4][5]
Key Steps in LC-MS/MS Quantification of 16:0 Lyso-PS:
-
Tissue Homogenization:
-
Excised tissues are weighed and immediately snap-frozen in liquid nitrogen to halt enzymatic activity.
-
Samples are homogenized in a suitable buffer, often ice-cold phosphate-buffered saline (PBS), using a bead beater or ultrasonic cell disruptor.[4][6] A common ratio is 10 volumes of buffer to the tissue weight.[4]
-
-
Lipid Extraction:
-
A modified Bligh-Dyer or Folch extraction method is typically employed to isolate lipids from the tissue homogenate.[7]
-
An internal standard, such as a deuterated or odd-chain Lyso-PS (e.g., 17:1 Lyso-PS), is added to the sample prior to extraction to correct for sample loss and ionization variability.[5][6]
-
The homogenate is mixed with a chloroform/methanol solution (e.g., 1:1 or 2:1 v/v).[7]
-
Following vortexing and centrifugation, the lower organic phase containing the lipids is carefully collected.[8]
-
-
Liquid Chromatography (LC) Separation:
-
The extracted lipids are reconstituted in an appropriate solvent and injected into an LC system.
-
A C18 reversed-phase column is commonly used to separate the different lipid species based on their hydrophobicity.
-
A gradient elution is performed using a binary solvent system, for example, water with an additive like formic acid or ammonium hydroxide as mobile phase A, and an organic solvent mixture like acetonitrile/isopropanol as mobile phase B.[8][9]
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer, typically a triple quadrupole instrument, operating in electrospray ionization (ESI) mode.
-
Quantification is achieved using Selected Reaction Monitoring (SRM), where the instrument is set to monitor a specific precursor-to-product ion transition for 16:0 Lyso-PS.
-
For 16:0 Lyso-PS, a common transition monitored in negative ion mode is m/z 496.3 → 409.3.[5]
-
The peak area of the analyte is compared to that of the internal standard to calculate the absolute concentration.
-
Signaling Pathways of 16:0 Lyso-PS
Lyso-PS species, including 16:0 Lyso-PS, exert their biological effects by activating specific G protein-coupled receptors (GPCRs).[1][10] The primary receptors identified for Lyso-PS are GPR34, G2A, and GPR174.[11] Activation of these receptors initiates downstream signaling cascades that modulate a variety of cellular functions.
Metabolic Pathway of 16:0 Lyso-PS
The cellular levels of 16:0 Lyso-PS are tightly regulated by a network of enzymes responsible for its synthesis and degradation.
Caption: Metabolic pathways of 16:0 Lyso-PS synthesis and degradation.
GPCR-Mediated Signaling of 16:0 Lyso-PS
Upon binding to its cognate GPCRs on the cell surface, 16:0 Lyso-PS can trigger multiple downstream signaling events. A prominent pathway involves the activation of Gαi, leading to calcium mobilization and the modulation of adenylyl cyclase activity.
Caption: Simplified GPCR signaling pathway for 16:0 Lyso-PS.
Conclusion
16:0 Lyso-PS is a physiologically important signaling lipid with distinct tissue distribution patterns and diverse biological functions. The ability to accurately quantify its levels using robust analytical methods like LC-MS/MS is crucial for understanding its role in health and disease. Further research into the nuanced signaling pathways of 16:0 Lyso-PS and the development of tools to modulate its activity hold significant promise for therapeutic interventions in a range of disorders, from inflammatory conditions to neurological diseases. This guide provides a foundational framework for researchers embarking on the study of this fascinating and increasingly important bioactive lipid.
References
- 1. The Lysophosphatidylserines – an Emerging Class of Signalling Lysophospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. The Lysophosphatidylserines-An Emerging Class of Signalling Lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The lysophosphatidylserine receptor GPR174 constrains regulatory T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsbms.jp [jsbms.jp]
- 6. Comprehensive and quantitative analysis of lysophospholipid molecular species present in obese mouse liver by shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. chem.yonsei.ac.kr [chem.yonsei.ac.kr]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Lysophosphatidylserine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. Emerging roles for lysophosphatidylserine in resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of 16:0 Lyso PS with G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between 16:0 Lyso PS (1-palmitoyl-sn-glycero-3-phospho-L-serine) and its associated G protein-coupled receptors (GPCRs). The document details the biochemical properties of this compound, its primary GPCR targets, the downstream signaling pathways initiated upon binding, and detailed protocols for key experimental assays used to study these interactions.
Introduction to this compound
This compound, a lysophospholipid, is a bioactive signaling molecule derived from the hydrolysis of phosphatidylserine. It consists of a glycerol backbone, a phosphate group, a serine head group, and a single palmitic acid (16:0) chain at the sn-1 position. Lysophospholipids like this compound play crucial roles in a variety of physiological and pathological processes by acting as extracellular ligands for specific GPCRs.
Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₂H₄₄NO₉P |
| Molecular Weight | 519.54 g/mol |
| Synonyms | 1-Palmitoyl-sn-glycero-3-phospho-L-serine, 16:0 LPS |
| Appearance | White powder |
| Solubility | Soluble in methanol |
G Protein-Coupled Receptor Targets of this compound
This compound primarily interacts with a subfamily of P2Y-like receptors. The most well-characterized of these are GPR34, P2Y10, and GPR174, often referred to as LPS₁ , LPS₂, and LPS₃ respectively. A weaker interaction with GPR55 has also been reported. The affinity and signaling outcomes of these interactions are crucial for understanding the biological functions of this compound.
Quantitative Data on Receptor Activation
The following table summarizes the available quantitative data for the activation of GPCRs by this compound. It is important to note that the potency and efficacy of Lyso PS can be influenced by the length and saturation of the fatty acid chain.
| Receptor | G Protein Coupling | Ligand | Assay | EC₅₀ (nM) | Reference |
| GPR34 (LPS₁) | Gαi | This compound | cAMP Inhibition | 270 | [1] |
| GPR34 (likely) | Gαi | This compound | Histamine Release | 140 ± 22 | |
| P2Y10 (LPS₂) | Gαq/12/13 | This compound | TGF-α Shedding | Not specified, but potent activation observed | |
| GPR174 (LPS₃) | Gαs/12/13 | 16:1 Lyso PS | TGF-α Shedding | Highly active, specific EC₅₀ for 16:0 not detailed | |
| GPR55 | Gα13 | Lyso PS (general) | TGF-α Shedding | Weak response noted | Not specified |
Note: While the interaction of this compound with P2Y10 and GPR174 is well-established, specific EC₅₀ values for the 16:0 isoform are not consistently reported across the literature reviewed. Studies indicate that P2Y10 is activated similarly by 16:0 and 18:1 Lyso PS, while GPR174 shows a preference for the monounsaturated 16:1 isoform.
Signaling Pathways of this compound-Activated GPCRs
Upon binding of this compound, the respective GPCRs undergo a conformational change, leading to the activation of specific heterotrimeric G proteins and the initiation of downstream signaling cascades.
GPR34 (LPS₁) Signaling Pathway
GPR34 primarily couples to the Gαi subunit of the heterotrimeric G protein.
GPR34 signaling pathway via Gαi.
P2Y10 (LPS₂) Signaling Pathway
P2Y10 is known to couple to Gαq and Gα12/13, leading to the activation of phospholipase C and RhoA, respectively.
P2Y10 signaling pathways via Gαq and Gα12/13.
GPR174 (LPS₃) Signaling Pathway
GPR174 couples to Gαs and Gα12/13, leading to the activation of adenylate cyclase and RhoA, respectively.
GPR174 signaling pathways via Gαs and Gα12/13.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with its GPCR targets.
TGF-α Shedding Assay
This assay measures GPCR activation by detecting the cleavage and release of a membrane-anchored alkaline phosphatase-tagged TGF-α (AP-TGFα). This shedding is mediated by metalloproteinases activated downstream of Gαq and Gα12/13 signaling.
Workflow:
Workflow for the TGF-α shedding assay.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently co-transfected with a plasmid encoding the GPCR of interest (e.g., P2Y10 or GPR174) and a plasmid encoding AP-TGFα using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
-
Assay Procedure:
-
24 hours post-transfection, cells are harvested and seeded into 96-well plates at a density of 5 x 10⁴ cells per well.
-
After another 24 hours, the culture medium is replaced with serum-free DMEM, and the cells are incubated for 2 hours to reduce basal activity.
-
Cells are then stimulated with various concentrations of this compound (or other ligands) for 1 hour at 37°C.
-
The supernatant is collected, and the alkaline phosphatase activity is measured using a chemiluminescent substrate (e.g., CDP-Star).
-
Luminescence is quantified using a plate reader.
-
Intracellular Calcium Mobilization Assay
This assay is used to detect the activation of Gαq-coupled receptors, which leads to an increase in intracellular calcium concentration.
Workflow:
Workflow for the intracellular calcium mobilization assay.
Methodology:
-
Cell Preparation:
-
Cells stably or transiently expressing the GPCR of interest are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.
-
-
Dye Loading:
-
The growth medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C. Probenecid may be included to prevent dye leakage.
-
-
Fluorescence Measurement:
-
After incubation, the loading buffer is removed, and cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Baseline fluorescence is recorded for a short period.
-
This compound is added to the wells, and the fluorescence intensity is monitored in real-time to measure the increase in intracellular calcium.
-
Chemotaxis Assay
This assay measures the directional migration of cells towards a chemoattractant, such as this compound.
Workflow:
Workflow for the chemotaxis assay.
Methodology:
-
Assay Setup:
-
A multi-well plate with Transwell inserts (containing a porous membrane, typically 8 µm pores for lymphocytes) is used.
-
The lower chamber is filled with medium containing various concentrations of this compound.
-
A suspension of the cells of interest (e.g., T-cells, eosinophils) is added to the upper chamber of the insert.
-
-
Incubation and Analysis:
-
The plate is incubated for a period of time (e.g., 2-4 hours) at 37°C to allow cells to migrate through the pores towards the chemoattractant.
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with DAPI or crystal violet).
-
The number of migrated cells is quantified by counting under a microscope or by measuring the fluorescence of labeled cells.
-
GTPγS Binding Assay
This is a functional assay that measures the activation of G proteins by a GPCR. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.
Methodology:
-
Membrane Preparation:
-
Cell membranes expressing the GPCR of interest are prepared by homogenization and centrifugation.
-
-
Binding Reaction:
-
Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and various concentrations of this compound.
-
The reaction is initiated by the addition of the membranes and incubated at 30°C for 30-60 minutes.
-
-
Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
The filters are washed, and the amount of bound radioactivity is determined by liquid scintillation counting.
-
cAMP Accumulation Assay
This assay is used to measure the activation or inhibition of adenylyl cyclase by Gαs- or Gαi-coupled receptors, respectively.
Methodology:
-
Cell Stimulation:
-
Cells expressing the GPCR of interest are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gαi-coupled receptors, cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound. For Gαs-coupled receptors, cells are stimulated with this compound alone.
-
-
cAMP Measurement:
-
After a short incubation period, the reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
ERK Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAP kinase pathway, a common downstream signaling event for many GPCRs.
Methodology:
-
Cell Treatment and Lysis:
-
Cells are serum-starved and then stimulated with this compound for various time points.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Cell lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated ERK (p-ERK).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.
-
The signal is visualized using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed with an antibody for total ERK to normalize for protein loading.
-
Conclusion
This compound is a significant lipid signaling molecule that exerts its effects through a specific set of GPCRs, namely GPR34, P2Y10, and GPR174. The activation of these receptors leads to diverse downstream signaling events, influencing a wide range of cellular functions, particularly within the immune system. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate interactions between this compound and its cognate receptors, paving the way for a deeper understanding of its physiological roles and its potential as a therapeutic target in various diseases. Further research is warranted to fully elucidate the specific potencies of different Lyso PS species on each receptor and to explore the full spectrum of their biological activities.
References
Methodological & Application
Quantitative Analysis of 16:0 Lyso-PS by LC-MS/MS: An Application Note and Protocol
Abstract
This application note provides a detailed protocol for the quantitative analysis of 16:0 Lyso-phosphatidylserine (16:0 Lyso-PS) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 1-Palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (16:0 Lyso-PS) is a bioactive lysophospholipid involved in various cellular signaling pathways, including immune regulation and neuronal function.[1] Accurate and precise quantification of 16:0 Lyso-PS is crucial for understanding its physiological and pathological roles. This document outlines a comprehensive workflow, including sample preparation, LC-MS/MS conditions, and data analysis, tailored for researchers, scientists, and drug development professionals.
Introduction
Lysophospholipids (LPLs) are a class of signaling molecules derived from the hydrolysis of phospholipids.[2] 16:0 Lyso-PS, a species of lysophosphatidylserine, has been shown to elicit a variety of cellular responses, such as mast cell degranulation and glucose uptake, through the activation of specific G protein-coupled receptors.[1] Given its low abundance in vivo, a highly sensitive and selective analytical method is required for its quantification.[1] LC-MS/MS has emerged as the gold standard for the analysis of LPLs due to its high sensitivity, specificity, and ability to distinguish between different fatty acyl chain compositions.[3] This protocol details a robust method for the reliable quantification of 16:0 Lyso-PS.
Experimental Protocols
Materials and Reagents
-
Standards: 16:0 Lyso-PS and an appropriate internal standard (IS), such as 17:1 Lyso-PS or a deuterated 16:0 Lyso-PS.[4]
-
Solvents: LC-MS grade methanol, acetonitrile, isopropanol, chloroform, and water.
-
Additives: Formic acid and ammonium hydroxide.
-
Sample Preparation: Protein precipitation plates or tubes, solid-phase extraction (SPE) cartridges if necessary.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting lysophospholipids from plasma or serum.
-
Spike Internal Standard: To 50 µL of plasma or serum, add the internal standard to a final concentration of 100 nM.
-
Precipitate Proteins: Add 200 µL of ice-cold methanol (containing the IS).
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate: Place the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
For tissue samples, homogenization in an appropriate buffer is required prior to protein precipitation.
Liquid Chromatography (LC) Conditions
A reversed-phase separation is commonly employed for the analysis of lysophospholipids.
| Parameter | Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm). |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid. |
| Flow Rate | 0.3 mL/min. |
| Injection Volume | 5 µL. |
| Column Temperature | 40°C. |
| Gradient | 0-1 min: 30% B, 1-8 min: 30-100% B, 8-10 min: 100% B, 10-10.1 min: 100-30% B, 10.1-12 min: 30% B. |
Mass Spectrometry (MS/MS) Conditions
The analysis of Lyso-PS is typically performed in negative ion mode due to the presence of the phosphate and carboxyl groups.
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Negative. |
| MRM Transition | 16:0 Lyso-PS: Precursor ion (m/z) 484.3 → Product ion (m/z) 397.3 (Neutral loss of 87 Da, serine).[5] |
| 17:1 Lyso-PS (IS): Precursor ion (m/z) 498.3 → Product ion (m/z) 411.3 (Neutral loss of 87 Da). | |
| Capillary Voltage | 3.5 kV. |
| Source Temperature | 150°C. |
| Desolvation Temp. | 400°C. |
| Gas Flow Rates | Optimized for the specific instrument. |
Data Presentation
Quantitative Data Summary
The following table summarizes typical performance characteristics of the described LC-MS/MS method for the quantification of 16:0 Lyso-PS.
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | 85 - 110% |
Note: These values are representative and may vary depending on the specific instrumentation and matrix used.
Visualizations
Caption: Experimental workflow for the quantitative analysis of 16:0 Lyso-PS.
Caption: Simplified signaling pathway of 16:0 Lyso-PS.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of 16:0 Lyso-PS in biological samples. The detailed protocol for sample preparation and instrument parameters can be readily implemented in a research or clinical laboratory setting. This method will facilitate a better understanding of the role of 16:0 Lyso-PS in health and disease, and can be a valuable tool in drug development and biomarker discovery.
References
- 1. 16:0 LysoPS (LPS) - Echelon Biosciences [echelon-inc.com]
- 2. Human Metabolome Database: Showing metabocard for LysoPC(16:0/0:0) (HMDB0010382) [hmdb.ca]
- 3. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsbms.jp [jsbms.jp]
- 5. researchgate.net [researchgate.net]
Application Note: A Guide to Sample Preparation for 16:0 Lysophosphatidylserine (Lyso-PS) Lipidomics Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lysophosphatidylserine (Lyso-PS), particularly 16:0 Lyso-PS, is a bioactive lysophospholipid (LPL) that functions as a signaling molecule in various physiological and pathological processes.[1] These molecules can act on specific G protein-coupled receptors (GPCRs), influencing cellular functions and making them potential biomarkers and therapeutic targets.[1] However, the accurate quantification of 16:0 Lyso-PS in biological matrices presents significant challenges due to its amphipathic nature, low abundance compared to other lipids, and the potential for isomerization.[1][2][3]
This application note provides detailed protocols for the extraction and preparation of samples for the targeted lipidomic analysis of 16:0 Lyso-PS using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It compares common extraction methodologies, offers quantitative insights, and outlines best practices to ensure data accuracy and reproducibility.
Overall Experimental Workflow
The successful analysis of 16:0 Lyso-PS requires a multi-step workflow, from careful sample handling to sophisticated data analysis. Each step is critical for maintaining sample integrity and achieving reliable quantification.
References
- 1. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
Application Note: Analysis of 16:0 Lyso-PS Fragmentation in Negative Ion Mode Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylserine (Lyso-PS) species are bioactive lipid molecules involved in various physiological and pathological processes, including immune regulation and cell signaling. Accurate identification and quantification of specific Lyso-PS species, such as 16:0 Lyso-PS (1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine), are crucial for understanding their biological roles. Negative ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the sensitive and specific analysis of these molecules. This application note details the characteristic fragmentation pattern of 16:0 Lyso-PS in negative ion mode and provides comprehensive protocols for its extraction and analysis.
Fragmentation Pattern of 16:0 Lyso-PS
In negative ion mode ESI-MS, 16:0 Lyso-PS readily forms a deprotonated molecule, [M-H]⁻, with a mass-to-charge ratio (m/z) of 482.3. Upon collision-induced dissociation (CID), this precursor ion undergoes characteristic fragmentation, providing structural confirmation. The primary fragmentation pathways involve the neutral loss of the serine head group and the formation of a stable glycerophosphate anion.
The key fragmentations are:
-
Neutral Loss of Serine: A characteristic neutral loss of 87 Da, corresponding to the serine residue (C₃H₅NO₂), is observed.
-
Glycerophosphate Fragment: A common and abundant fragment ion is detected at m/z 153.[1] This ion corresponds to the glycerophosphate backbone.
-
Palmitate Anion: The fatty acid carboxylate anion, in this case, palmitate ([C16H31O2]⁻), can be observed at m/z 255.2.
These characteristic fragments allow for the development of highly specific and sensitive targeted MS methods, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), for the quantification of 16:0 Lyso-PS in complex biological matrices.
Quantitative Fragmentation Data
The following table summarizes the key ions observed in the MS/MS spectrum of 16:0 Lyso-PS in negative ion mode.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description | Relative Intensity |
| 482.3 | 395.3 | [M-H-87]⁻ (Neutral loss of serine) | Variable |
| 482.3 | 255.2 | [Palmitate]⁻ | Variable |
| 482.3 | 153.1 | [Glycerol-3-phosphate-H]⁻ | Abundant[1] |
Note: Relative intensities of fragment ions can vary depending on the mass spectrometer and the collision energy used.
Experimental Protocols
Lipid Extraction from Biological Samples (Modified Bligh & Dyer Method)
This protocol describes a standard procedure for the extraction of total lipids, including 16:0 Lyso-PS, from biological samples such as plasma or cell pellets.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: For liquid samples (e.g., 100 µL of plasma), add to a glass centrifuge tube. For cell pellets, resuspend in 800 µL of deionized water.
-
Solvent Addition: Add 3 mL of a 1:2 (v/v) mixture of chloroform:methanol to the sample.
-
Homogenization: Vortex the mixture vigorously for 15 minutes at 4°C to ensure thorough mixing and cell lysis.
-
Phase Separation: Add 1 mL of chloroform and 1 mL of 0.9% NaCl solution to the mixture. Vortex for 2 minutes.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
Storage: Store the reconstituted samples at -80°C until analysis.
LC-MS/MS Analysis of 16:0 Lyso-PS
This protocol outlines a reverse-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 16:0 Lyso-PS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 95:5 Water:Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: 95:5 Isopropanol:Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-17 min: Hold at 100% B
-
17.1-20 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
MRM Transitions for 16:0 Lyso-PS:
-
Precursor Ion (m/z): 482.3
-
Product Ion (m/z): 153.1
-
Collision Energy: Optimized for the specific instrument (typically 20-30 eV)
-
Visualizations
Caption: Fragmentation pathway of 16:0 Lyso-PS in negative ion mode MS/MS.
References
Application Notes & Protocols: Utilizing 16:0 Lyso PS as a Standard for Lipid Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysophospholipids are critical signaling molecules involved in a myriad of physiological and pathological processes, making them key targets in drug development and disease biomarker discovery. Accurate quantification of these lipids is paramount for reliable research. This document provides detailed application notes and protocols for the use of 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (16:0 Lyso PS) as a standard in lipid profiling studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Overview of this compound as a Standard
This compound is a naturally occurring lysophosphatidylserine (LysoPS) species. Due to its well-defined structure and commercial availability in high purity, it serves as an excellent internal or external standard for the quantification of other LysoPS species in complex biological matrices. The use of a standard is crucial to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring the accuracy and precision of quantitative data. While endogenous levels of this compound may be present in samples, its use as a spiked internal standard at a known concentration significantly higher than the endogenous level allows for reliable quantification. Alternatively, odd-chain LysoPS species (e.g., 17:1 Lyso PS), which are not naturally abundant in most biological systems, can be used to avoid any potential interference with endogenous this compound.
Lysophosphatidylserine Signaling Pathway
Lysophosphatidylserines exert their biological effects primarily through G protein-coupled receptors (GPCRs), initiating downstream signaling cascades that modulate various cellular functions, particularly within the immune system.
Caption: Lysophosphatidylserine Signaling Pathway.
Experimental Protocols
The following protocols provide a general framework for the use of this compound as a standard in lipid profiling. Optimization may be required for specific sample types and instrumentation.
-
This compound standard (powder, >99% purity)
-
Solvents: Methanol (LC-MS grade), Chloroform (HPLC grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Isopropanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Internal Standard (if not using this compound as the primary IS, e.g., 17:1 Lyso PS)
-
Biological matrix (e.g., plasma, serum, cell lysate)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Primary Stock Solution (1 mg/mL): Carefully weigh 1 mg of this compound and dissolve it in 1 mL of methanol. Vortex thoroughly to ensure complete dissolution. Store at -20°C.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with methanol to achieve a concentration range relevant to the expected sample concentrations (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard Spiking Solution: If using this compound as an internal standard, prepare a spiking solution at a concentration that will result in a final concentration in the sample extract significantly higher than the endogenous levels. If using an alternative internal standard like 17:1 Lyso PS, prepare a spiking solution at a concentration that provides a robust signal.
This protocol is suitable for plasma or serum samples.
-
Sample Aliquoting: Thaw frozen plasma or serum samples on ice. Aliquot 50 µL of the sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard spiking solution (e.g., 10 µL of 1 µg/mL 17:1 Lyso PS) to each sample, vortex control, and calibration curve point (if performing matrix-matched calibration).
-
Protein Precipitation and Lipid Extraction:
-
Add 1 mL of a cold (-20°C) 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of LC-MS grade water.
-
Vortex for another 2 minutes.
-
-
Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.
-
Lipid Collection: Carefully collect the lower organic layer using a glass pipette, avoiding the protein disk, and transfer it to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid). Vortex thoroughly and transfer to an LC autosampler vial.
The following are general LC-MS/MS parameters. These should be optimized for the specific instrument and column used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used for lysophospholipid separation.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the lipids, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for LysoPS analysis.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and other LysoPS species of interest.
-
This compound: A common transition is m/z 482.3 → m/z 255.2 (corresponding to the [M-H]⁻ ion and the palmitic acid fragment).
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy for each analyte to achieve maximum sensitivity.
-
Data Presentation: Quantitative Performance
The following table summarizes representative performance characteristics for the quantification of lysophospholipids using LC-MS/MS. It is important to note that while this compound is a suitable standard, specific validation data for this particular compound was not available in the public literature at the time of this writing. The data presented below is a composite representation for the lysophospholipid class to provide an expected performance range.[1]
| Parameter | This compound (Representative Data) |
| Linearity Range | 0.5 - 1000 ng/mL |
| Coefficient of Determination (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Recovery | 85 - 110% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of lysophosphatidylserines using this compound as a standard.
Caption: Lipid Profiling Workflow using this compound Standard.
Conclusion
The use of this compound as a standard is a reliable and effective approach for the accurate quantification of lysophosphatidylserine species in complex biological samples. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their lipid profiling studies. Adherence to these guidelines, with appropriate optimization for specific applications, will contribute to the generation of high-quality, reproducible data, thereby advancing our understanding of the roles of lysophospholipids in health and disease.
References
protocol for dissolving and handling 16:0 Lyso PS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution and handling of 16:0 Lyso PS (1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine), a bioactive lysophospholipid crucial for research in cell signaling, immunology, and drug delivery.
Product Information and Specifications
This compound is a lysophospholipid containing the saturated fatty acid palmitic acid (16:0) at the sn-1 position. It is involved in various cellular processes and acts as a signaling molecule through G protein-coupled receptors.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Systematic Name | 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine | [1] |
| Alternate Names | 16:0 LPS, L-α-lysophosphatidylserine | [2] |
| CAS Number | 143077-66-1 | [1] |
| Molecular Formula | C22H43NNaO9P | [2] |
| Molecular Weight | 519.54 g/mol | [1] |
| Physical Form | Powder | [1] |
| Purity | ≥99% | [1] |
| Storage | Store as a dry powder at -20°C. | [1][2] |
Solubility
Table 2: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Reference (for similar lysophospholipids) |
| Methanol | >1 mg/mL | [2] |
| Ethanol | ~5 mg/mL | [3] |
| DMSO | Sparingly soluble (~30 mg/mL for 16:0 Lyso-PG) | [3][4] |
| DMF | Sparingly soluble (~30 mg/mL for 16:0 Lyso-PG) | [3][4] |
| Chloroform | Sparingly soluble | [4] |
| PBS (pH 7.2) | ~1 mg/mL (Aqueous solutions are not recommended for long-term storage) | [3] |
Safety and Handling
The toxicological properties of this compound are not fully known.[2] Therefore, it is essential to handle this compound with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the powder and its solutions.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier. An SDS for the similar compound 1-Palmitoyl-2-hydroxy-sn-glycero-3-PC states that it is not classified as a hazardous substance.[5]
Experimental Protocols
Preparation of Stock Solutions
This protocol is adapted from a method for preparing C18:1 lyso-PS stock solutions and is recommended for creating a concentrated stock that can be diluted for working solutions.
Materials:
-
This compound powder
-
Anhydrous chloroform or methanol
-
Inert gas (Argon or Nitrogen)
-
Sterile glass vials with Teflon-lined caps
-
Vortex mixer
-
Sonicator (optional)
-
Sterile phosphate-buffered saline (PBS) or other aqueous buffer
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile glass vial. Perform this step quickly to minimize exposure to moisture.
-
Initial Dissolution: Add a sufficient volume of anhydrous chloroform or methanol to the vial to completely dissolve the powder. For example, to prepare a 10 mg/mL stock solution, add 100 µL of solvent to 1 mg of the powder.
-
Solvent Evaporation: Gently evaporate the solvent under a stream of inert gas (argon or nitrogen). This will leave a thin film of the lipid at the bottom of the vial. Ensure all the solvent has been removed.
-
Resuspension: Add the desired volume of sterile PBS or other aqueous buffer to the vial to achieve the final desired concentration.
-
Vortexing and Sonication: Vortex the solution vigorously for several minutes to aid in the dissolution of the lipid film. If the solution remains cloudy or contains visible particles, sonicate in a water bath for 5-10 minutes.
-
Storage: Store the stock solution at -20°C or -80°C in tightly sealed vials. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Stock solutions in organic solvents should be stored at -20°C or below.[2] Aqueous solutions are not recommended for storage for more than one day.[3]
Preparation of Working Solutions
Protocol:
-
Thaw the stock solution on ice.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer.
-
Vortex the working solution gently before adding it to your experimental system.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its biological effects by activating specific G protein-coupled receptors (GPCRs), including G2A, P2Y10, GPR34, and GPR174, as well as Toll-like receptor 2 (TLR2).[6][7] Activation of these receptors can initiate various downstream signaling cascades.
Caption: Simplified signaling pathway of this compound.
General Experimental Workflow for Cell-Based Assays
This diagram illustrates a typical workflow for studying the effects of this compound on cultured cells.
Caption: General workflow for cell-based experiments.
References
- 1. 16:0リゾPS Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 2. Lipid supplement assay [bio-protocol.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols: 16:0 Lyso-PS in Membrane Protein Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 16:0 Lyso-PS (1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine) in elucidating the function of various membrane proteins. This document includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate the design and execution of relevant assays.
Introduction
16:0 Lyso-PS is a bioactive lysophospholipid that plays a crucial role in a variety of cellular signaling processes. As a mono-acylated derivative of phosphatidylserine, it acts as a ligand for specific G protein-coupled receptors (GPCRs) and can modulate the activity of ion channels and other membrane-bound proteins. Its amphipathic nature allows it to partition into cellular membranes, influencing their physical properties and the function of embedded proteins. This document outlines key applications of 16:0 Lyso-PS in studying membrane protein function, with a focus on GPCRs and ion channels.
I. Modulation of G Protein-Coupled Receptors (GPCRs)
16:0 Lyso-PS is a known ligand for several GPCRs, including GPR34 and GPR132 (also known as G2A), mediating diverse physiological responses such as immune cell regulation.
Application 1: Mast Cell Degranulation via GPR34 Activation
16:0 Lyso-PS can induce the degranulation of mast cells, a critical event in allergic and inflammatory responses, through the activation of the G protein-coupled receptor GPR34.[1][2]
| Parameter | Value | Cell Type | Assay | Reference |
| Effective Concentration | Similar to GPR34 activation | Rat Peritoneal Mast Cells | β-hexosaminidase release | [2] |
| GPR34 Signaling | Inhibition of forskolin-stimulated cAMP accumulation | CHO/hGPR34 cells | cAMP assay | [2] |
This protocol is adapted from established methods for measuring mast cell degranulation.[3][4]
Materials:
-
16:0 Lyso-PS (sodium salt)
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
0.1 M citrate buffer, pH 4.5
-
Stop solution (0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Seeding: Seed mast cells in a 96-well plate at a density of 5 x 10^4 cells/well and culture overnight.
-
Sensitization (Optional): For IgE-mediated degranulation studies, sensitize cells with anti-DNP IgE (0.1 µg/mL) overnight.
-
Cell Washing: Gently wash the cells twice with warm Tyrode's buffer.
-
Stimulation: Add varying concentrations of 16:0 Lyso-PS (prepared in Tyrode's buffer) to the wells. For a positive control, use a known secretagogue like compound 48/80. For a negative control, use buffer alone.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Cell Lysis (for total release): To the remaining cells, add 50 µL of 0.1% Triton X-100 to lyse the cells and release the total β-hexosaminidase content.
-
Enzymatic Reaction: Add 50 µL of PNAG substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant or cell lysate.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Stopping the Reaction: Add 200 µL of stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a plate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(OD_Sample - OD_Blank) / (OD_Total - OD_Blank)] x 100
Caption: GPR34 signaling in mast cells.
Application 2: Enhancing Macrophage Efferocytosis via GPR132 (G2A)
Lyso-PS, including the 16:0 variant, enhances the clearance of apoptotic cells (efferocytosis) by macrophages through the G protein-coupled receptor GPR132 (G2A).[5]
| Parameter | Value | Cell Type | Assay | Reference |
| Lyso-PS Liposome Concentration | 100 nmol total lipid / 5x10^5 macrophages | Murine Peritoneal Macrophages | Phagocytosis Assay | [5] |
| Effect | ~50% increase in macrophages with multiple ingestions | Murine Peritoneal Macrophages | Phagocytosis Assay | [5] |
This protocol is based on the methods described by Frasch et al.[5]
Materials:
-
16:0 Lyso-PS and other lipids for liposome preparation (e.g., phosphatidylcholine)
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Apoptotic cells (e.g., neutrophils induced by UV irradiation or etoposide treatment)
-
Fluorescent dye for labeling apoptotic cells (e.g., CFSE)
-
Phagocytosis buffer (e.g., RPMI 1640 with 1% BSA)
-
Microscopy or flow cytometry equipment
Procedure:
-
Preparation of Lyso-PS Liposomes:
-
Prepare a lipid film of 16:0 Lyso-PS and a carrier lipid (e.g., phosphatidylcholine) at a desired molar ratio.
-
Hydrate the lipid film with buffer and sonicate to form small unilamellar vesicles.
-
-
Induction of Apoptosis: Induce apoptosis in neutrophils or another target cell line. Confirm apoptosis using Annexin V/Propidium Iodide staining.
-
Labeling of Apoptotic Cells: Label the apoptotic cells with a fluorescent dye like CFSE according to the manufacturer's protocol.
-
Macrophage Seeding: Seed macrophages in a multi-well plate and allow them to adhere.
-
Efferocytosis Assay:
-
Add the prepared Lyso-PS liposomes to the macrophage culture.
-
Add the fluorescently labeled apoptotic cells to the macrophages at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Washing: Gently wash the cells to remove non-engulfed apoptotic cells.
-
Analysis:
-
Microscopy: Fix and stain the cells. Count the number of engulfed apoptotic cells per macrophage.
-
Flow Cytometry: Detach the macrophages and analyze the fluorescence intensity, which corresponds to the amount of engulfed apoptotic cells.
-
Caption: GPR132 (G2A) signaling in macrophages.
II. Modulation of Ion Channels
Lysophospholipids, including 16:0 Lyso-PS, can directly interact with and modulate the function of various ion channels, impacting cellular excitability and signaling.
Application 3: Activation of Plant H+-ATPase
16:0 Lyso-PS has been shown to activate the plant plasma membrane H+-ATPase, a P-type ATPase that functions as a proton pump.[6]
| Parameter | Value | Protein Source | Assay | Reference |
| Activation Concentration | ~25-30 µM | Plant plasma membranes (AHA2) | ATPase activity assay | [6] |
| Vmax Increase | > 3-fold | Plant plasma membranes (AHA2) | ATPase activity assay | [6] |
| Km for ATP (decrease) | From 1.2 mM to 0.2 mM | Plant plasma membranes (AHA2) | ATPase activity assay | [6] |
This protocol is adapted from the methods used to study the plant H+-ATPase.[6]
Materials:
-
16:0 Lyso-PS
-
Membrane preparations containing the H+-ATPase
-
Assay buffer (e.g., 20 mM MOPS, pH 7.0, 5 mM NaN3, 0.25 mM NaMoO4, 25 mM KNO3, 8 mM MgSO4)
-
ATP solution
-
Malachite green reagent for phosphate detection
-
96-well plates
-
Plate reader
Procedure:
-
Membrane Preparation: Isolate plasma membrane vesicles from the plant material or cell culture expressing the H+-ATPase.
-
Reaction Setup: In a 96-well plate, add the membrane preparation to the assay buffer.
-
Lyso-PS Addition: Add varying concentrations of 16:0 Lyso-PS to the wells.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 3 mM.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop Reaction and Color Development: Stop the reaction and measure the released inorganic phosphate using a colorimetric method, such as the malachite green assay.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
-
Data Analysis: Calculate the specific ATPase activity (nmol Pi/min/mg protein) and determine the concentration-response relationship for 16:0 Lyso-PS.
Caption: Workflow for H+-ATPase activity assay.
Conclusion
16:0 Lyso-PS is a versatile tool for studying the function of membrane proteins. Its ability to specifically interact with GPCRs like GPR34 and GPR132 allows for the detailed investigation of their roles in cellular processes such as mast cell degranulation and macrophage efferocytosis. Furthermore, its capacity to modulate ion channel and pump activity provides a means to explore the lipid regulation of membrane transport and cellular excitability. The protocols and data presented here serve as a guide for researchers to effectively utilize 16:0 Lyso-PS in their studies of membrane protein function.
References
- 1. researchgate.net [researchgate.net]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. Mast Cells and Mas-related G Protein-coupled Receptor X2: Itching for Novel Pathophysiological Insights to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling via Macrophage G2A Enhances Efferocytosis of Dying Neutrophils by Augmentation of Rac Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. findresearcher.sdu.dk [findresearcher.sdu.dk]
Application Notes and Protocols: In Vitro Assays Using 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (16:0 Lyso-PS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (16:0 Lyso-PS) is a species of lysophosphatidylserine (Lyso-PS), a class of bioactive lysophospholipids that act as signaling molecules in various biological processes.[1][2] Emerging from the hydrolysis of phosphatidylserine (PS), Lyso-PS, including the 16:0 saturated acyl chain variant, has been identified as a key regulator in the immune system.[2][3] Its functions include mast cell degranulation, modulation of T-cell proliferation, and promotion of apoptotic cell clearance (efferocytosis) by macrophages.[4][5][6]
Lyso-PS exerts its effects primarily through interactions with several G protein-coupled receptors (GPCRs), including GPR34 (LPS1), P2Y10 (LPS2), GPR174 (LPS3), and G2A.[2][4][7] The activation of these receptors initiates downstream signaling cascades that mediate its diverse physiological and pathological roles. These application notes provide detailed protocols for key in vitro assays to investigate the biological activities of 16:0 Lyso-PS.
Signaling Pathways of Lysophosphatidylserine
Lyso-PS signaling is initiated by its binding to specific GPCRs on the cell surface. This interaction triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and subsequent downstream effector pathways. The specific pathway activated depends on the receptor and the G protein it couples to (e.g., Gαi, Gαs). Key signaling events include the modulation of cyclic AMP (cAMP) levels, activation of small GTPases like Rac1, and mobilization of intracellular calcium.[2][4]
Caption: General signaling pathways for Lyso-PS via its GPCRs.
Application 1: Receptor Activation Assays
These assays are designed to quantify the interaction of 16:0 Lyso-PS with its cognate receptors and the subsequent cellular response.
Protocol 1: cAMP Accumulation/Inhibition Assay
Objective: To determine if 16:0 Lyso-PS activates Gαs- or Gαi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels. This is particularly relevant for GPR174 (Gαs) and GPR34 (Gαi).[7][8]
Principle: Gαs activation stimulates adenylyl cyclase, increasing cAMP levels, while Gαi activation inhibits it. A common method uses a reporter system, such as the GloSensor™ cAMP Assay, where a genetically encoded biosensor emits light in the presence of cAMP.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells (or another suitable cell line lacking endogenous Lyso-PS receptors) in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Co-transfect cells with a plasmid encoding the receptor of interest (e.g., human GPR174 or GPR34) and the GloSensor™-22F cAMP plasmid using a suitable transfection reagent. Plate in a white, clear-bottom 96-well plate.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Assay Procedure:
-
Remove the culture medium and replace it with CO2-independent medium containing 10% FBS.
-
Add the GloSensor™ cAMP Reagent to each well and incubate for 2 hours at room temperature, protected from light.
-
For Gαi (Inhibition): Add forskolin (a direct activator of adenylyl cyclase, final concentration ~10 µM) to all wells except the negative control, followed immediately by serial dilutions of 16:0 Lyso-PS.
-
For Gαs (Activation): Add serial dilutions of 16:0 Lyso-PS directly to the wells.
-
Incubate the plate for 15-20 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the luminescence signal against the logarithm of the Lyso-PS concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Caption: Workflow for a cAMP-based receptor activation assay.
Protocol 2: TGF-α Shedding Assay
Objective: To screen for GPCR activation in a high-throughput manner.
Principle: This assay utilizes cells engineered to express a GPCR of interest and an alkaline phosphatase (AP)-tagged transforming growth factor-alpha (AP-TGF-α). Ligand binding to the GPCR activates a metalloproteinase (TACE), which cleaves, or "sheds," the AP-TGF-α from the cell surface into the supernatant. The amount of shed AP is proportional to receptor activation and can be quantified colorimetrically.[2][8]
Methodology:
-
Cell Preparation:
-
Use HEK293A cells stably expressing AP-TGF-α.
-
Transfect these cells with the plasmid encoding the Lyso-PS receptor of interest (e.g., GPR34).
-
Harvest the cells and seed them in 96-well plates.
-
-
Ligand Stimulation:
-
Treat the cells with various concentrations of 16:0 Lyso-PS. It is advisable to include an antagonist for other potential lipid receptors (like LPA1/3) to ensure specificity.[8]
-
Incubate for 60 minutes at 37°C.
-
-
Quantification of Shed AP:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Add a colorimetric AP substrate, such as p-nitrophenyl phosphate (pNPP), to the supernatant.
-
Measure the absorbance at 405 nm after a suitable incubation period.
-
-
Data Analysis:
-
Calculate the fold increase in AP activity over the vehicle control.
-
Plot the results against the ligand concentration to generate a dose-response curve and calculate the EC50.
-
| Assay Type | Receptor | Ligand | Reported EC50 (nM) | Reference |
| cAMP Inhibition | GPR34 (human) | Lyso-PS | ~270 | [7] |
| TGF-α Shedding | GPR34 | sn-2 LysoPS (18:1) | ~11.8 | [8][9] |
| TGF-α Shedding | GPR174 | sn-2 LysoPS (18:1) | ~19.3 | [9] |
Note: EC50 values are highly dependent on the specific Lyso-PS species (acyl chain length and saturation) and the assay system used. The values above are for general reference.
Application 2: Mast Cell Degranulation Assay
Objective: To measure the ability of 16:0 Lyso-PS to induce or potentiate the release of inflammatory mediators from mast cells.[10]
Principle: Mast cell activation leads to the release of pre-formed mediators stored in cytoplasmic granules, a process called degranulation. This can be quantified by measuring the activity of enzymes released from these granules, such as β-hexosaminidase or tryptase, in the cell supernatant.[11][12]
Methodology:
-
Cell Culture:
-
Use a suitable mast cell model, such as rat peritoneal mast cells (RPMCs), mouse bone marrow-derived mast cells (BMMCs), or a human mast cell line (e.g., LAD2).[13]
-
For assays involving IgE-mediated activation, sensitize the cells overnight with an appropriate IgE antibody.
-
-
Degranulation Induction:
-
Wash the cells to remove excess medium or IgE and resuspend them in a buffered salt solution (e.g., Tyrode's buffer).
-
Aliquot the cells into a 96-well plate.
-
Add serial dilutions of 16:0 Lyso-PS. Lyso-PS can be tested alone or in combination with another stimulus like an antigen (for sensitized cells) or a calcium ionophore.[4]
-
Include controls:
-
Negative Control: Buffer only (for spontaneous release).
-
Positive Control: A known mast cell activator (e.g., compound 48/80) or 0.2% Triton X-100 (for total enzyme release).[12]
-
-
Incubate for 30 minutes at 37°C.
-
-
Measurement of β-Hexosaminidase Release:
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
To measure total release, lyse the cells in the positive control wells with Triton X-100.
-
Add the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide, or PNAG) to all wells containing supernatant or lysate.[12]
-
Incubate for 60-90 minutes at 37°C.
-
Stop the reaction by adding a high pH buffer (e.g., carbonate buffer).
-
Read the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of degranulation using the following formula:[12] % Degranulation = [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] x 100
-
Plot the % degranulation against the Lyso-PS concentration to determine the dose-response relationship.
-
Caption: Workflow for a mast cell degranulation assay.
| Compound | Cell Type | Reported EC50 | Reference |
| 2-deoxy-1-C3-pH-p-O-C11-LysoPT (Lyso-PS analog) | Rat Peritoneal Mast Cells | ~3 nM | [10] |
Note: Data for specific 16:0 Lyso-PS is limited; the above is for a potent synthetic analog to illustrate the type of data generated.
Application 3: Macrophage Phagocytosis (Efferocytosis) Assay
Objective: To assess the effect of 16:0 Lyso-PS on the engulfment of apoptotic cells by macrophages, a key process in the resolution of inflammation.[4][5]
Principle: Lyso-PS can enhance the capacity of macrophages to clear apoptotic cells.[4][5] This assay typically involves co-culturing macrophages (pre-treated with Lyso-PS) with fluorescently labeled apoptotic "target" cells. The extent of phagocytosis is then quantified using flow cytometry or fluorescence microscopy.
Methodology:
-
Preparation of Macrophages:
-
Culture macrophages (e.g., bone marrow-derived macrophages (BMDMs), RAW264.7, or thioglycollate-elicited peritoneal macrophages) in appropriate media.
-
Plate the macrophages in a 24- or 48-well plate and allow them to adhere.
-
Pre-treat the macrophages with desired concentrations of 16:0 Lyso-PS for 30-60 minutes.
-
-
Preparation of Apoptotic Cells:
-
Use a cell line like Jurkat T-cells or neutrophils as targets.
-
Induce apoptosis using a suitable method (e.g., UV irradiation or staurosporine treatment).
-
Confirm apoptosis using Annexin V/Propidium Iodide staining.
-
Label the apoptotic cells with a fluorescent dye (e.g., CFSE or pHrodo™ Red) according to the manufacturer's protocol.
-
-
Co-culture and Phagocytosis:
-
Wash the labeled apoptotic cells and add them to the macrophage culture, typically at a ratio of 5:1 (apoptotic cells:macrophages).
-
Incubate for 60-90 minutes at 37°C to allow for engulfment.
-
Vigorously wash the wells with cold PBS to remove non-engulfed apoptotic cells.
-
-
Quantification:
-
Flow Cytometry: Detach the macrophages using a gentle cell scraper or enzyme-free dissociation buffer. Analyze the cells on a flow cytometer. The percentage of fluorescent macrophages (those that have engulfed target cells) and the mean fluorescence intensity (MFI) can be determined.
-
Fluorescence Microscopy: Fix the cells and visualize them using a fluorescence microscope. The phagocytic index can be calculated as: Phagocytic Index = (% of macrophages with engulfed cells) x (average number of engulfed cells per macrophage)
-
Caption: Workflow for a macrophage-mediated efferocytosis assay.
References
- 1. The Lysophosphatidylserines-An Emerging Class of Signalling Lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Lysophosphatidylserines – an Emerging Class of Signalling Lysophospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Emerging roles for lysophosphatidylserine in resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Current Knowledge on the Biology of Lysophosphatidylserine as an Emerging Bioactive Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Structural basis for lysophosphatidylserine recognition by GPR34 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of lysophosphatidylthreonine with an aromatic fatty acid surrogate as a potent inducer of mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: 16:0 Lyso PS as a Biomarker for Neurodegenerative Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysophospholipids, once considered mere intermediates in lipid metabolism, are now recognized as critical signaling molecules involved in a myriad of physiological and pathological processes.[1] Among them, lysophosphatidylserine (LysoPS), and specifically its 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (16:0 Lyso PS) variant, is emerging as a potential biomarker for neurodegenerative diseases. Dysregulation of lipid metabolism is a known hallmark of neurodegeneration, including Alzheimer's and Parkinson's diseases.[2][3] Given that the brain is the most lipid-rich organ, lipids such as this compound offer a promising avenue for discovering biomarkers for early diagnosis, disease monitoring, and therapeutic development. These application notes provide an overview of the role of this compound in neurodegeneration and detailed protocols for its analysis.
Biological Role and Signaling
Lysophosphatidylserine is generated from phosphatidylserine (PS) through the action of phospholipases that remove a fatty acid from either the sn-1 or sn-2 position.[4] It is found in various tissues, including the brain, and is particularly abundant in immune system organs.[4] LysoPS acts as an extracellular signaling molecule by binding to specific G protein-coupled receptors (GPCRs), such as the LysoPS receptors (LPSR), initiating downstream signaling cascades that influence processes like cell migration, proliferation, and inflammation.[5] In the nervous system, lysophospholipid signaling is crucial for development, neurogenesis, and glial cell function.[1][6]
This compound in Neurodegenerative Diseases
Alterations in lipid metabolism are increasingly implicated in the pathology of neurodegenerative disorders.[3][7] While direct quantitative data for this compound across different diseases is still emerging, studies on related lipids provide a strong rationale for its investigation.
-
Alzheimer's Disease (AD): AD is characterized by changes in sphingolipid metabolism.[8] The synthesis of sphingolipids and phosphatidylserine requires the amino acid L-serine.[9] Studies have noted decrements in serine ether glycerophospholipids in the frontal cortex of individuals with mild cognitive impairment and AD, suggesting that changes in serine-containing lipids occur early in the disease process.[10] The enzyme that synthesizes L-serine, PHGDH, has been found to be increased in the hippocampus of human Alzheimer's patients.[11]
-
Parkinson's Disease (PD): Lipidomic studies in PD patients and models have revealed significant dysregulation. While some studies report decreased levels of certain phosphatidylserine (PS) species in PD patients, others have found increased levels of lysophosphatidylcholines (LPCs), including 16:0 LPC, in PD models and patients.[12][13] This suggests a potential shift in phospholipid metabolism that could also affect LysoPS levels, making it a candidate for further investigation.
Summary of Lipid Alterations in Neurodegenerative Diseases
| Lipid Class / Species | Disease | Sample Type | Observed Change | Reference |
| Phosphatidylserines (PS) | Parkinson's Disease | Serum | Lower levels of PS 40:4 and PS 16:0_22:4 | [13] |
| Lysophosphatidylcholines (LPC) | Parkinson's Disease | Serum | Higher levels of saturated LPCs (15:0, 16:0, 17:0) | [13] |
| Serine Ether GPL | Alzheimer's Disease / MCI | Brain Tissue (Frontal Cortex) | Decreased levels | [10] |
Experimental Protocols
Accurate and reproducible quantification of this compound requires standardized pre-analytical and analytical procedures.
Protocol 1: Cerebrospinal Fluid (CSF) Collection and Biobanking
To minimize pre-analytical variability, a standardized protocol for CSF collection is critical.[14]
Materials:
-
Atraumatic spinal needle (e.g., Sprotte 22-25 gauge)[15]
-
Polypropylene collection tubes (do not use polystyrene for biomarker samples)[15]
-
Centrifuge with temperature control
-
0.5 mL polypropylene cryovials
Procedure:
-
Collection: Perform lumbar puncture between vertebral bodies L3-L5.[14] The gravity drip method is preferred.[15]
-
Initial Handling: Discard the first 1-2 mL of CSF to avoid contamination.[15] Collect a total of 10-15 mL of CSF into polypropylene tubes.
-
Cell Count: Send a small aliquot (e.g., 1 mL) to a local clinical lab for cell count to assess blood contamination.[15]
-
Centrifugation: Within one hour of collection, centrifuge the CSF at 2000 x g for 10 minutes at room temperature (20-25°C) to pellet cells and other debris.[15][16]
-
Aliquoting: Carefully pipette the supernatant into a new polypropylene tube, avoiding the pellet. Gently invert the tube to mix.
-
Storage: Dispense the CSF into 0.5 mL aliquots in polypropylene cryovials.[15] Immediately freeze and store at -80°C until analysis.
Protocol 2: Lipid Extraction from CSF
This protocol is based on a modified Bligh and Dyer method, which is effective for extracting a broad range of lipids from biofluids.[17]
Materials:
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Deionized Water
-
Internal Standard (IS): e.g., 17:0 Lyso PS (or other odd-chain LysoPS not present endogenously)
-
Glass tubes
-
Vortex mixer and Centrifuge
Procedure:
-
Sample Preparation: Thaw CSF samples on ice. In a glass tube, add 150 µL of CSF.
-
Add Internal Standard: Spike the sample with a known amount of the internal standard (e.g., 17:0 Lyso PS) to correct for extraction efficiency and instrument variability.
-
Solvent Addition: Add 900 µL of a 1:2 (v/v) mixture of Chloroform:Methanol. Vortex for 10 seconds.[17]
-
Phase Separation: Add 300 µL of chloroform and vortex. Then, add 300 µL of water to induce phase separation.[17]
-
Extraction: Shake the mixture for 20 minutes at 4°C.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.[17]
-
Collection: Carefully collect the lower organic phase, which contains the lipids, into a clean tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of Methanol).
Protocol 3: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of lipid species.[18]
Instrumentation:
-
UHPLC system coupled to a triple-quadrupole mass spectrometer.[19]
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for lipidomics.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start at ~30% B, increasing to 95-100% B over 10-15 minutes to elute lipids of increasing hydrophobicity.
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI) is often preferred for PS and LysoPS species.[18]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
This compound: Precursor ion [M-H]⁻ at m/z 482.3 → Product ion (neutral loss of serine) at m/z 395.3 or fatty acid fragment at m/z 255.2.
-
17:0 Lyso PS (IS): Precursor ion [M-H]⁻ at m/z 496.3 → Product ion at m/z 409.3 or fatty acid fragment at m/z 269.2. (Note: Exact m/z values should be optimized on the specific instrument.)
-
Data Analysis:
-
Integrate the peak areas for the this compound and the 17:0 Lyso PS (IS) transitions.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Quantify the concentration of this compound using a calibration curve prepared with known concentrations of a this compound standard and a fixed amount of the IS.
References
- 1. Lysophospholipid receptors: implications for neural signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipids as Emerging Biomarkers in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Lysophosphatidic Acid Signalling in Nervous System Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular APP Domain Regulates Serine-Palmitoyl-CoA Transferase Expression and Is Affected in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Frontiers | Serine ether glycerophospholipids: Decrements in the frontal cortex associated with mild cognitive impairment and Alzheimer’s disease [frontiersin.org]
- 11. L-serine, a naturally occurring amino acid, and Alzheimer’s disease — Brain Chemistry Labs The Institute for EthnoMedicine [brainchemistrylabs.org]
- 12. mdpi.com [mdpi.com]
- 13. Serum-Based Lipid Panels for Diagnosis of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vhir.vallhebron.com [vhir.vallhebron.com]
- 15. files.alz.washington.edu [files.alz.washington.edu]
- 16. Consensus Guidelines for CSF and Blood Biobanking for CNS Biomarker Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dr.ntu.edu.sg [dr.ntu.edu.sg]
Troubleshooting & Optimization
Technical Support Center: Analysis of 16:0 Lyso-PS by Mass Spectrometry
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with 16:0 Lyso-PS analysis via mass spectrometry. This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your experimental workflow and enhance signal intensity.
Troubleshooting Guide: Improving Low Signal Intensity of 16:0 Lyso-PS
Low signal intensity for 16:0 Lyso-PS can be a significant hurdle in obtaining reliable and reproducible data. This guide provides a systematic approach to diagnosing and resolving common issues.
Problem: Weak or no detectable signal for 16:0 Lyso-PS.
Initial Checks:
-
Instrument Performance: Before analyzing your samples, ensure your mass spectrometer is performing optimally.
-
Standard Viability: Confirm that your 16:0 Lyso-PS standard is not degraded.
-
Action: Prepare a fresh standard solution and inject it directly into the mass spectrometer, bypassing the LC column, to confirm the instrument can detect the analyte.[3]
-
Systematic Troubleshooting Steps:
If the initial checks do not resolve the issue, proceed through the following categorized troubleshooting steps.
Category 1: Sample Preparation Issues
| Potential Cause | Recommended Action |
| Inefficient Extraction | Review and optimize your lipid extraction protocol. For plasma, protein precipitation with chilled methanol is a common and effective method.[3][4] Ensure complete precipitation by vortexing thoroughly. |
| Sample Degradation | Lyso-PS can be susceptible to degradation. Minimize freeze-thaw cycles and store samples appropriately at -20°C or lower.[5] |
| Inappropriate Solvent | The final sample solvent should be compatible with your mobile phase to ensure good peak shape. Reconstitute the dried lipid extract in a solvent mixture like methanol/acetonitrile or a composition similar to the initial mobile phase.[3][5] |
Category 2: Liquid Chromatography (LC) Conditions
| Potential Cause | Recommended Action |
| Poor Peak Shape | Broad or tailing peaks can significantly reduce the apparent signal height.[3] Optimize the LC gradient, flow rate, and column temperature to achieve sharp, symmetrical peaks. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating lysophospholipids.[6][7][8] |
| Suboptimal Mobile Phase | The pH and composition of the mobile phase are critical for good chromatography and ionization of acidic lipids like Lyso-PS.[7][8] |
| * pH: A slightly acidic mobile phase (e.g., pH 4 adjusted with formic acid) can improve peak shape on certain HILIC columns.[7][8] Conversely, high pH mobile phases can increase signal intensity in negative ion mode.[9] | |
| * Additives: The use of additives like ammonium formate (e.g., 10-40 mM) or ammonium hydroxide in the mobile phase can aid in deprotonation and improve signal.[7][8][10] | |
| Column Contamination/Overload | Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape and signal loss.[1] Overloading the column can also cause peak broadening. |
| * Action: Implement a column wash step between samples. If performance does not improve, consider replacing the column. | |
| * Action: Dilute the sample to avoid overloading the column.[3] |
Category 3: Mass Spectrometry (MS) Settings
| Potential Cause | Recommended Action |
| Incorrect Ionization Mode | For Lyso-PS, negative ion mode Electrospray Ionization (ESI) is generally preferred as it readily forms the [M-H]⁻ ion.[11] |
| Suboptimal Ion Source Parameters | Ion source settings have a major impact on ionization efficiency.[3] |
| * Action: Fine-tune parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the 16:0 Lyso-PS signal. | |
| Matrix Effects/Ion Suppression | Co-eluting compounds from the sample matrix can compete with 16:0 Lyso-PS for ionization, leading to a suppressed signal.[3][12][13] |
| * Action: Dilute the sample to reduce the concentration of interfering matrix components.[3] | |
| * Action: Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering substances.[3] | |
| Incorrect MS/MS Parameters | When using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), incorrect precursor/product ion selection or collision energy will result in no signal. |
| * Action: For 16:0 Lyso-PS, the typical transition to monitor in negative ion mode is m/z 496.3 → 409.3.[11] | |
| * Action: Optimize the collision energy to maximize the intensity of the product ion. A starting point for Lyso-PS is around 19 eV.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for analyzing 16:0 Lyso-PS?
A1: Negative ion mode Electrospray Ionization (ESI) is highly recommended for the analysis of 16:0 Lyso-PS. This is because phosphatidylserines, including their lyso forms, readily lose a proton to form an abundant [M-H]⁻ precursor ion, which provides high sensitivity.[11]
Q2: Which LC column type is most suitable for 16:0 Lyso-PS analysis?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are frequently used and are well-suited for the separation of polar lipids like lysophospholipids.[6][7][8] HILIC provides good retention and separation of these compounds, which are often poorly retained on traditional reversed-phase (e.g., C18) columns.
Q3: How can I minimize ion suppression for 16:0 Lyso-PS in complex samples like plasma?
A3: Ion suppression is a common challenge in complex matrices. To mitigate this, you can:
-
Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step in your sample preparation protocol to remove matrix components that can interfere with ionization.[3]
-
Dilute the Sample: A simple and effective method is to dilute your sample extract. This reduces the concentration of interfering compounds, thereby lessening their suppressive effect.[3]
-
Optimize Chromatography: Enhance the chromatographic separation to ensure that 16:0 Lyso-PS elutes in a region with fewer co-eluting matrix components.[3]
Q4: What are the expected precursor and product ions for 16:0 Lyso-PS in negative ion mode MS/MS?
A4: In negative ion mode, the precursor ion for 16:0 Lyso-PS is the deprotonated molecule, [M-H]⁻, at m/z 496.3. Upon collision-induced dissociation (CID), the most common product ion results from the neutral loss of the serine head group, yielding a fragment at m/z 409.3. Therefore, the SRM transition to monitor is m/z 496.3 → 409.3.[11]
Q5: What mobile phase additives are recommended for improving the signal of 16:0 Lyso-PS?
A5: Several additives can be beneficial:
-
Ammonium Formate/Acetate: These salts, typically at concentrations of 10-40 mM, are compatible with ESI-MS and can improve peak shape and ionization efficiency for acidic lipids.[7][8][10]
-
Formic Acid: Often used to control the pH of the mobile phase, which can be critical for chromatographic performance on HILIC columns.[7][8]
-
Ammonium Hydroxide: Adding a small amount of ammonium hydroxide can increase the pH of the mobile phase, which has been shown to enhance the signal intensity of many lipid classes in negative ion mode.[5][9]
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using Protein Precipitation
This protocol is a rapid and simple method for extracting lysoglycerophospholipids from plasma samples.
-
Sample Preparation: Aliquot 50 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., C17:1-LysoPS) to the plasma sample to correct for extraction efficiency and matrix effects.[11]
-
Protein Precipitation: Add 300 µL of chilled methanol to the plasma sample.[3]
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the lipids to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., 50:50 methanol:water or initial mobile phase composition) for LC-MS analysis.[3] Vortex and centrifuge again to pellet any remaining particulates before transferring to an autosampler vial.
Protocol 2: HILIC-MS/MS Method for 16:0 Lyso-PS Analysis
This protocol outlines a typical HILIC-MS/MS setup for the quantification of 16:0 Lyso-PS.
-
LC System: UPLC/HPLC system
-
Column: HILIC column (e.g., Atlantis HILIC Silica, 3 µm, 2.1 x 100 mm)[14]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 40 mM aqueous ammonium formate, pH 4.0 (adjusted with formic acid)[7][8]
-
Gradient: A typical gradient would start at a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute the polar lipids.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer with an ESI source
-
Ionization Mode: Negative
-
Scan Type: Selected Reaction Monitoring (SRM)
-
SRM Transition for 16:0 Lyso-PS: Precursor ion m/z 496.3 → Product ion m/z 409.3[11]
-
Collision Energy: Optimized for the specific instrument, typically around 19 eV.[11]
-
Ion Source Parameters:
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: Optimized for the instrument (e.g., 150-350°C)
-
Gas Flows (Sheath/Auxiliary/Nebulizer): Optimized for stable spray and maximum signal.
-
Data Presentation
Table 1: Common SRM Transitions for Lyso-PS Species (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (eV) | Reference |
| 16:0 Lyso-PS | 496.3 | 409.3 | 19 | [11] |
| 18:0 Lyso-PS | 524.3 | 437.3 | 19 | [11] |
| 18:1 Lyso-PS | 522.3 | 435.3 | 19 | [11] |
| C17:1 Lyso-PS (IS) | 508.3 | 421.2 | 19 | [11] |
Table 2: Influence of Mobile Phase pH on Lipid Signal Intensity
This table summarizes the general trend observed when switching from low pH to high pH mobile phases for lipid analysis in negative ion mode.
| Lipid Class | Signal Intensity Change (High pH vs. Low pH) |
| Phosphatidylserine (PS) | Significant Increase (>2.0x) |
| Phosphatidic Acid (PA) | Significant Increase (>2.0x) |
| Phosphatidylethanolamine (PE) | Significant Increase (>2.0x) |
| Phosphatidylinositol (PI) | Significant Increase (>2.0x) |
| Data generalized from a study comparing low pH (formic acid) and high pH (ammonium hydroxide) mobile phases.[9] |
Visualizations
Caption: A logical workflow for troubleshooting low signal intensity of 16:0 Lyso-PS.
Caption: A typical experimental workflow for 16:0 Lyso-PS analysis from plasma.
References
- 1. zefsci.com [zefsci.com]
- 2. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.yonsei.ac.kr [chem.yonsei.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. Hydrophilic interaction liquid chromatography-mass spectrometry of (lyso)phosphatidic acids, (lyso)phosphatidylserines and other lipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Solvent and Additive Considerations - Center For Mass SpectrometryCenter For Mass Spectrometry [science.smith.edu]
- 11. jsbms.jp [jsbms.jp]
- 12. lcms.cz [lcms.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chem.yonsei.ac.kr [chem.yonsei.ac.kr]
Technical Support Center: 16:0 Lyso PS (1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 16:0 Lyso PS in various solvents and at different temperatures. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored in a dry environment at -20°C.[1][2][3] Under these conditions, it is stable for at least one year.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in a high-purity organic solvent and stored tightly sealed at or below -20°C.[1] For long-term storage, -80°C is recommended.[2] It is advisable to purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.
Q3: What is the primary degradation pathway for this compound?
A3: The primary non-enzymatic degradation pathway for lysophospholipids like this compound is intramolecular acyl migration. In the case of 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (the 1-acyl isomer), this would involve the migration of the palmitoyl group from the sn-1 to the sn-2 position, forming the 2-acyl isomer. This process is influenced by temperature, pH, and the solvent environment.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: Lysophospholipids are most stable in acidic conditions. Studies on similar lysophospholipids have shown that acyl migration is significantly minimized at a pH of 4-5.[4] At neutral or alkaline pH, the rate of acyl migration increases substantially.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution due to improper storage. | Prepare fresh stock solutions. Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Always store at -80°C for long-term storage. |
| Acyl migration leading to a mixture of isomers with potentially different biological activities. | For experiments in aqueous buffers, consider preparing the solution fresh and at a slightly acidic pH (if compatible with your experimental system) to minimize acyl migration. | |
| Precipitate observed in stock solution upon thawing | The solubility of this compound may be limited in the chosen solvent, especially at low temperatures. | Gently warm the solution to room temperature and vortex to redissolve the lipid. If precipitation persists, consider preparing a more dilute stock solution. |
| Loss of biological activity | The compound may have degraded due to prolonged storage at inappropriate temperatures or exposure to light and oxygen. | Use a fresh vial of this compound. Ensure stock solutions are protected from light and stored under an inert atmosphere. |
Stability of this compound in Different Solvents and Temperatures
The stability of this compound is critically dependent on the solvent and storage temperature. While specific kinetic data for this compound is limited, data from the closely related compound 16:0 lysophosphatidylcholine (16:0 LPC) provides valuable insights into its stability profile, particularly concerning acyl migration.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Duration | Reference(s) |
| Chloroform:Methanol (2:1, v/v) | -20°C | Up to 1 month | [2] |
| General Organic Solvents | -20°C | Up to 1 month | [2] |
| General Organic Solvents | -80°C | Up to 6 months | [2] |
Table 2: Quantitative Stability Data for 16:0 Lysophosphatidylcholine (LPC) in Chloroform:Methanol (2:1, v/v) at -20°C (as a proxy for this compound)
| Compound | Solvent | Temperature | Duration | Isomerization (sn-2 to sn-1) | Reference |
| sn-2-16:0 LPC | Chloroform:Methanol (2:1, v/v) | -20°C | 4 weeks | ~55% |
Note: This data is for 16:0 LPC and should be considered as an estimate for the stability of this compound due to their structural similarity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
High-purity organic solvent (e.g., chloroform:methanol 2:1, v/v, or ethanol)
-
Inert gas (Nitrogen or Argon)
-
Glass vial with a PTFE-lined cap
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex the solution until the lipid is completely dissolved.
-
Purge the headspace of the vial with an inert gas for 1-2 minutes.
-
Quickly and tightly seal the vial with the PTFE-lined cap.
-
Label the vial with the compound name, concentration, date, and solvent.
-
Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Monitoring this compound Stability by Thin-Layer Chromatography (TLC)
-
Materials:
-
This compound stock solution
-
TLC plate (silica gel)
-
Developing solvent system (e.g., chloroform:methanol:water 65:25:4, v/v/v)
-
Visualization reagent (e.g., phosphomolybdic acid stain or iodine vapor)
-
Heating plate
-
-
Procedure:
-
Spot a small amount of the initial (time zero) this compound stock solution onto the TLC plate.
-
Incubate the stock solution under the desired test conditions (e.g., specific solvent and temperature).
-
At various time points, spot an equivalent amount of the stored solution onto the same TLC plate.
-
Develop the TLC plate in the chosen solvent system until the solvent front reaches near the top of the plate.
-
Dry the plate and visualize the spots using the chosen reagent. Heating may be required for some stains.
-
The appearance of new spots or changes in the intensity of the original spot over time indicates degradation or isomerization.
-
Visualizations
Caption: Experimental workflow for the preparation, stability testing, and use of this compound.
Caption: Acyl migration pathway for this compound and influencing factors.
References
- 1. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 16:0 Lyso-PS Commercial Standards
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding common contaminants in 16:0 Lyso-PS (1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine) commercial standards.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial 16:0 Lyso-PS standards?
A1: The most prevalent impurity is the positional isomer, 2-palmitoyl-1-hydroxy-sn-glycero-3-phospho-L-serine (2-LPS). While the desired product is the sn-1 acyl isomer, acyl migration can occur, leading to the formation of the sn-2 isomer. Commercial standards, even those with high purity, may contain a certain percentage of this isomer.[1] Other potential contaminants include byproducts from chemical synthesis, such as residual catalysts or products from incomplete deprotection steps, and degradation products like free palmitic acid, glycerophosphoserine, and oxidized forms of 16:0 Lyso-PS resulting from hydrolysis and oxidation.
Q2: Why is the presence of the 2-LPS isomer a concern in my experiments?
A2: The biological activity of lysophospholipids can be highly dependent on their specific structure, including the position of the fatty acid. The sn-1 and sn-2 isomers can have different affinities for receptors and be metabolized differently, potentially leading to varied physiological responses. Therefore, the presence of the 2-LPS isomer can confound experimental results and lead to misinterpretation of the biological role of 16:0 Lyso-PS.
Q3: How can I detect and quantify the 2-LPS isomer and other contaminants in my 16:0 Lyso-PS standard?
A3: The most effective method for identifying and quantifying isomers and other contaminants is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] Chromatographic separation, typically using normal-phase or reversed-phase high-performance liquid chromatography (HPLC), is crucial to separate the isomers before they enter the mass spectrometer.[2][3] Different fragmentation patterns in the tandem mass spectrometer can then be used to distinguish between the sn-1 and sn-2 isomers and identify other impurities.
Q4: What are the potential degradation products of 16:0 Lyso-PS that I should be aware of?
A4: 16:0 Lyso-PS can degrade through hydrolysis and oxidation.[4][5] Hydrolysis of the ester bond will yield free palmitic acid and glycerophosphoserine. Oxidation can occur at the fatty acid chain, especially if not stored under inert gas, leading to the formation of various oxidized lipid species.[5] These degradation products can interfere with experiments and should be monitored, particularly in older standards or those not stored under ideal conditions.
Q5: How should I properly store my 16:0 Lyso-PS standard to minimize degradation?
A5: To minimize degradation, 16:0 Lyso-PS standards should be stored at low temperatures, typically -20°C or -80°C, in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It is also advisable to aliquot the standard upon receipt to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Contamination of the 16:0 Lyso-PS standard with isomers or other impurities.
-
Troubleshooting Steps:
-
Verify Purity: Analyze your standard using LC-MS/MS to confirm its purity and quantify the percentage of the 2-LPS isomer and other potential contaminants.
-
Consult Certificate of Analysis (CoA): Review the CoA provided by the manufacturer for information on the purity and the methods used for its determination.
-
Source a New Standard: If significant contamination is confirmed, consider obtaining a new standard from a reputable supplier with a detailed CoA.
-
Issue 2: Poor separation of 1-LPS and 2-LPS isomers during chromatography.
-
Possible Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the solvent gradient and composition. For normal-phase chromatography, a gradient of polar solvents like isopropanol and water in a non-polar solvent like hexane is common. For reversed-phase, gradients of acetonitrile/methanol and water with additives like formic acid or ammonium acetate are often used.
-
Change Column: Consider using a column with a different stationary phase or particle size to improve resolution.
-
Adjust Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can sometimes improve the separation of closely eluting isomers.
-
Issue 3: In-source fragmentation of 16:0 Lyso-PS to 16:0 LPA during mass spectrometry analysis.
-
Possible Cause: High source temperature or collision energy in the mass spectrometer. Lysophosphatidylserine is known to be susceptible to in-source decay, losing the serine headgroup to form lysophosphatidic acid (LPA).
-
Troubleshooting Steps:
-
Optimize MS Source Conditions: Reduce the source temperature and declustering potential to minimize in-source fragmentation.
-
Rely on Chromatography: Ensure good chromatographic separation of Lyso-PS from any potential LPA in the sample to distinguish between genuine LPA and that formed in the source.[2]
-
Use Appropriate MS/MS Transitions: For quantification, use specific multiple reaction monitoring (MRM) transitions that are characteristic of the intact 16:0 Lyso-PS molecule.
-
Quantitative Data Summary
The following table summarizes the common contaminants and their typical levels that may be found in commercial 16:0 Lyso-PS standards.
| Contaminant/Impurity | Common Abbreviation | Typical Levels | Potential Source |
| 2-palmitoyl-1-hydroxy-sn-glycero-3-phospho-L-serine | 2-LPS | <1% to 15% | Acyl migration during synthesis or storage |
| Palmitic Acid | 16:0 FA | Variable | Hydrolysis of the ester bond |
| sn-glycero-3-phospho-L-serine | GPC | Variable | Hydrolysis of the ester bond |
| Oxidized 16:0 Lyso-PS | ox-LysoPS | Variable | Oxidation during storage |
| Residual Catalysts/Reagents | - | Trace amounts | Incomplete purification after synthesis |
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Analysis of 16:0 Lyso-PS and its Isomeric Impurity
This protocol provides a general framework for the separation and detection of 1-palmitoyl and 2-palmitoyl Lyso-PS isomers. Optimization will be required for specific instrumentation.
1. Sample Preparation:
- Dissolve the 16:0 Lyso-PS standard in a suitable solvent (e.g., methanol or chloroform/methanol mixture) to a final concentration of 1-10 µg/mL.
- For complex biological samples, a lipid extraction (e.g., Bligh-Dyer or a simplified methanol extraction) is necessary.[6]
2. Liquid Chromatography (Normal-Phase):
- Column: Silica or diol-based column (e.g., 2.1 x 150 mm, 3 µm particle size).
- Mobile Phase A: Hexane/Isopropanol (80:20, v/v) with 0.1% formic acid.
- Mobile Phase B: Isopropanol/Water (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
- Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
- Flow Rate: 0.2 mL/min.
- Column Temperature: 40°C.
3. Mass Spectrometry (Negative Ion Mode ESI-MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
- Scan Mode: Multiple Reaction Monitoring (MRM).
- Precursor Ion (Q1): m/z 524.3 (for [M-H]⁻ of 16:0 Lyso-PS).
- Product Ions (Q3):
- For identification of Lyso-PS: Monitor for the neutral loss of 87 Da (serine headgroup).
- To differentiate isomers: The relative intensities of specific fragment ions can differ. For instance, the ratio of the fragment corresponding to the loss of the fatty acid versus other fragments may vary between the sn-1 and sn-2 isomers. Detailed fragmentation studies would be needed to establish these ratios for a specific instrument.
Signaling Pathways and Experimental Workflows
Caption: Figure 1. A generalized workflow for the analysis of contaminants in 16:0 Lyso-PS standards.
// Nodes lysoPS [label="16:0 Lyso-PS", fillcolor="#FBBC05", fontcolor="#202124"]; gpr34 [label="GPR34", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; g_protein [label="Gαi/o", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pi3k [label="PI3K"]; akt [label="Akt"]; erk [label="ERK"]; downstream [label="Cellular Responses\n(e.g., proliferation, survival)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges lysoPS -> gpr34 [label="binds"]; gpr34 -> g_protein [label="activates"]; g_protein -> pi3k [label="activates"]; pi3k -> akt [label="activates"]; g_protein -> erk [label="activates"]; akt -> downstream; erk -> downstream;
// Style node [fillcolor="#F1F3F4", fontcolor="#202124"]; } caption [label="Figure 2. Simplified GPR34 signaling pathway.", shape=plaintext, fontname="Arial", fontsize=10]; }
Caption: Figure 2. A simplified diagram of the GPR34 signaling cascade initiated by Lyso-PS.[7][8][9]
// Nodes lysoPS [label="16:0 Lyso-PS", fillcolor="#FBBC05", fontcolor="#202124"]; atx [label="Autotaxin (ATX)\n/LysoPLD", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; lpa [label="16:0 LPA", fillcolor="#FBBC05", fontcolor="#202124"]; lpa_receptor [label="LPA Receptor\n(LPAR1-6)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; g_protein [label="Gαq, Gαi, Gα12/13", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; plc [label="PLC"]; rho [label="Rho"]; pi3k [label="PI3K"]; downstream [label="Diverse Cellular Responses\n(e.g., migration, proliferation)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges lysoPS -> atx [label="substrate"]; atx -> lpa [label="produces"]; lpa -> lpa_receptor [label="binds"]; lpa_receptor -> g_protein [label="activates"]; g_protein -> plc; g_protein -> rho; g_protein -> pi3k; plc -> downstream; rho -> downstream; pi3k -> downstream;
// Style node [fillcolor="#F1F3F4", fontcolor="#202124"]; } caption [label="Figure 3. Lyso-PS as a precursor for LPA signaling.", shape=plaintext, fontname="Arial", fontsize=10]; }
Caption: Figure 3. The conversion of Lyso-PS to lysophosphatidic acid (LPA) and subsequent LPA receptor signaling.[10][11][12]
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and quantitation of phospholipids and lysophospholipids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. G-protein coupled receptor 34 activates Erk and phosphatidylinositol 3-kinase/Akt pathways and functions as alternative pathway to mediate p185Bcr-Abl-induced transformation and leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Chromatographic Separation of Lysophospholipids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic separation of lysophospholipids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering potential causes and step-by-step solutions.
Q1: Why are my lysophospholipid peaks tailing?
Peak tailing, characterized by an asymmetrical peak with a drawn-out latter half, is a common issue in lysophospholipid analysis. It can compromise resolution and lead to inaccurate quantification.[1]
Potential Causes and Solutions:
-
Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with the phosphate and amine moieties of lysophospholipids, causing tailing.[1]
-
Solution:
-
Mobile Phase pH Adjustment: Adjust the mobile phase pH to suppress the ionization of silanol groups (typically by lowering the pH) or the analyte. A pH 2-3 units away from the analyte's pKa is recommended.[2][3]
-
Use of Mobile Phase Additives: Incorporate additives like ammonium formate or ammonium acetate (5-40 mM) into the mobile phase to mask silanol groups and improve peak shape.[4][5]
-
End-Capped Columns: Utilize columns that are thoroughly end-capped to minimize the number of accessible silanol groups.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1]
-
Solution: Reduce the sample concentration or injection volume.[1]
-
-
Contamination: A buildup of contaminants on the column can create active sites that cause tailing.[6]
-
Mismatched Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[8]
-
Solution: Dissolve the sample in the initial mobile phase whenever possible.
-
Q2: What is causing my lysophospholipid peaks to split or appear as doublets?
Peak splitting can manifest as a shoulder on the main peak or two distinct peaks for a single analyte, complicating data interpretation and quantification.[9]
Potential Causes and Solutions:
-
Column Void or Channeling: A void at the column inlet or channeling in the packing material can cause the sample to travel through the column via different paths, resulting in split peaks.[9][10]
-
Solution:
-
Reverse-flush the column to try and remove any blockage at the inlet frit.[11]
-
If a void is visible, the column may need to be replaced.
-
-
-
Partially Blocked Frit: Particulates from the sample or system can block the inlet frit, leading to a distorted flow path.[11]
-
Solution:
-
Filter all samples and mobile phases before use.
-
Replace the column inlet frit if it is clogged.
-
-
-
Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent much stronger than the mobile phase can cause peak splitting, especially for early eluting peaks.[2]
-
Solution: Match the sample diluent to the initial mobile phase conditions or use a weaker solvent.[2]
-
-
Co-elution with an Isomer or Interference: The split peak may represent two different, closely eluting compounds, such as lysophospholipid isomers (e.g., sn-1 and sn-2).[12][13]
-
Solution:
-
Optimize the chromatographic method (e.g., gradient, temperature, mobile phase composition) to improve resolution.
-
Employ a different column chemistry (e.g., HILIC vs. reversed-phase) to alter selectivity.[14]
-
-
-
Mobile Phase pH Close to Analyte pKa: If the mobile phase pH is too close to the pKa of the lysophospholipid, both ionized and non-ionized forms may be present, leading to peak splitting.[2]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[2]
-
Q3: My lysophospholipid peaks are broad. How can I improve their sharpness?
Broad peaks can decrease sensitivity and resolution, making it difficult to detect and quantify low-abundance species.
Potential Causes and Solutions:
-
Large Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections, can contribute to band broadening outside of the column.
-
Solution:
-
Use tubing with a small internal diameter (e.g., ≤0.125 mm).
-
Minimize the length of tubing between the injector, column, and detector.
-
Ensure all fittings are properly connected to avoid dead volume.
-
-
-
Column Inefficiency: The column itself may not be providing adequate separation efficiency.
-
Solution:
-
Decrease the flow rate.
-
Increase the column temperature to reduce mobile phase viscosity and improve mass transfer.
-
Consider using a column with smaller particles or a longer length for higher efficiency.[15]
-
-
-
Slow Detector Response: The detector's data acquisition rate or time constant may be too slow to capture the peak accurately.
-
Solution: Increase the data acquisition rate and/or decrease the time constant in the detector settings.
-
-
Sample Overload: Injecting too much sample can lead to peak broadening.[6]
-
Solution: Reduce the amount of sample injected.[6]
-
Data Presentation
Table 1: Effect of Mobile Phase Additives on Lysophospholipid Peak Shape and Retention
| Mobile Phase Additive | Concentration Range | Effect on Peak Shape | Effect on Retention Time (Reversed-Phase) | Effect on Retention Time (HILIC) | Reference(s) |
| Ammonium Formate | 5 - 40 mM | Improves peak symmetry, reduces tailing | May slightly decrease retention | May slightly increase retention | [4],[5] |
| Ammonium Acetate | 5 - 40 mM | Improves peak symmetry, reduces tailing | May slightly decrease retention | May slightly increase retention | [16] |
| Formic Acid | 0.1 - 1% | Improves peak shape for acidic lysophospholipids | Increases retention of acidic lysophospholipids | Decreases retention of basic lysophospholipids | [4] |
| Acetic Acid | 0.1 - 1% | Can improve resolution of certain lysophospholipids | Increases retention of acidic lysophospholipids | Decreases retention of basic lysophospholipids | [17],[18] |
| Triethylamine (TEA) | 0.05 - 0.1% | Masks silanol groups, reduces tailing for basic lysophospholipids | Can decrease retention of basic lysophospholipids | Not commonly used | [17] |
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH for Lysophospholipid Separation
This protocol outlines a systematic approach to optimizing the mobile phase pH to improve peak shape and resolution.
-
Initial Assessment:
-
Dissolve a standard mixture of the lysophospholipids of interest in the initial mobile phase.
-
Perform an initial chromatographic run using a generic starting condition (e.g., for reversed-phase: 50:50 acetonitrile:water with 0.1% formic acid; for HILIC: 90:10 acetonitrile:water with 10 mM ammonium formate).
-
Evaluate the peak shapes and resolution from this initial run.
-
-
pH Screening:
-
Prepare a series of mobile phase A (aqueous) solutions with different pH values. For example, for reversed-phase, prepare buffers at pH 3, 4, 5, 6, and 7. Use buffers compatible with your detection method (e.g., ammonium formate for LC-MS).
-
For each pH, perform a chromatographic run of the standard mixture.
-
Keep all other parameters (gradient, flow rate, temperature, column) constant.
-
-
Data Analysis and Selection:
-
Compare the chromatograms obtained at different pH values.
-
Evaluate peak symmetry (tailing factor), resolution between critical pairs, and retention times.
-
Select the pH that provides the best overall separation with symmetrical peaks.
-
-
Fine-Tuning:
-
If necessary, make small adjustments to the pH (± 0.2 units) around the selected value to further optimize the separation.
-
Protocol 2: Sample Preparation for Lysophospholipid Analysis from Plasma
This protocol describes a liquid-liquid extraction method to isolate lysophospholipids from plasma while minimizing interferences.
-
Sample Thawing and Spiking:
-
Thaw plasma samples on ice.
-
Vortex each sample briefly.
-
Spike the plasma sample with an appropriate internal standard (e.g., a lysophospholipid with a fatty acid chain not present in the sample).
-
-
Protein Precipitation and Extraction:
-
Add 1 mL of ice-cold methanol to a 100 µL plasma sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute for lipid extraction.
-
-
Phase Separation:
-
Add 500 µL of water to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
-
Collection and Drying:
-
Carefully collect the upper organic phase, which contains the lipids, into a clean tube.
-
Dry the collected organic phase under a stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase of your LC method.
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Hydrophilic interaction liquid chromatography-mass spectrometry of (lyso)phosphatidic acids, (lyso)phosphatidylserines and other lipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. bio-works.com [bio-works.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Separation of isomeric lysophospholipids by reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. nestgrp.com [nestgrp.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 16:0 Lyso PS during sample extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 16:0 Lyso PS (1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of this compound during sample extraction and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a lysophospholipid, a class of signaling molecules involved in numerous biological processes. Its stability is crucial for accurate quantification and the reliable interpretation of its role in cellular functions and disease. Degradation during sample preparation can lead to underestimation of its concentration and misleading results.
Q2: What are the main causes of this compound degradation during sample extraction?
The primary causes of this compound degradation during extraction are enzymatic activity, chemical hydrolysis, and acyl migration.
-
Enzymatic Degradation: Phospholipases present in the biological sample can hydrolyze the ester bond of the palmitoyl chain.
-
Chemical Hydrolysis: The ester linkage is susceptible to hydrolysis under non-neutral pH conditions (both acidic and alkaline), a process that is accelerated by higher temperatures.
-
Acyl Migration: The palmitoyl group can migrate from the sn-1 to the sn-2 position of the glycerol backbone, particularly at neutral or alkaline pH.
Q3: How does the choice of extraction solvent affect the stability and recovery of this compound?
Due to its hydrophilic nature, traditional lipid extraction methods like the Bligh and Dyer procedure may result in lower recovery of this compound.[1] Modified methods using solvents like methyl-tert-butyl ether (MTBE) in combination with methanol have been shown to improve recovery.[2][3][4] A simple and rapid method using only methanol for protein precipitation can also be effective.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Problem 1: Low Recovery of this compound
Possible Causes:
-
Inappropriate extraction method for a hydrophilic lysophospholipid.
-
Incomplete phase separation leading to loss of this compound in the aqueous phase.
-
Adsorption of the analyte to labware.
Solutions:
| Solution | Detailed Protocol | Rationale |
| Use a Modified Folch Method with MTBE/Methanol | See "Experimental Protocol 1" below. | This method has been shown to have high recovery for a broad range of lysophospholipids.[2][3][4] |
| Employ a Methanol-Only Precipitation Method | See "Experimental Protocol 2" below. | A simpler and faster alternative that can be effective for precipitating proteins while keeping lysophospholipids in the supernatant.[1][2] |
| Ensure Proper Phase Separation | After adding all solvents and water, vortex thoroughly and centrifuge at a sufficient speed and duration (e.g., 2000 x g for 10 minutes) to achieve a clear separation between the aqueous and organic layers. | Prevents the loss of the more polar this compound into the aqueous phase. |
| Use Low-Binding Tubes and Pipette Tips | Utilize polypropylene or silanized glass tubes and low-retention pipette tips throughout the extraction process. | Minimizes the loss of this compound due to non-specific binding to surfaces. |
Problem 2: High Variability in this compound Quantification
Possible Causes:
-
Enzymatic degradation after sample collection and thawing.
-
Chemical degradation due to improper pH or high temperatures.
-
Inconsistent sample handling and extraction timing.
Solutions:
| Solution | Detailed Protocol | Rationale |
| Immediate Processing or Rapid Freezing | Process fresh samples immediately. If not possible, flash-freeze samples in liquid nitrogen and store at -80°C. | Minimizes enzymatic activity that can degrade this compound. |
| Work on Ice | Perform all sample handling and extraction steps on ice. | Low temperatures reduce the rate of both enzymatic and chemical degradation. |
| Control pH | Use an acidified extraction solvent, for example, by adding a small amount of a mild acid like acetic acid to the extraction solvent mixture. | Mildly acidic conditions (around pH 4-5) can help to inhibit both enzymatic activity and acyl migration. |
| Standardize Procedures | Ensure that all samples are processed using the exact same protocol, with consistent incubation times and temperatures. | Improves the reproducibility of your results. |
| Use an Internal Standard | Spike samples with a known amount of a suitable internal standard (e.g., 17:0 Lyso PS) at the beginning of the extraction process. | Corrects for variability in extraction efficiency and sample loss. |
Quantitative Data
The choice of extraction method significantly impacts the recovery of lysophospholipids. The following table summarizes the recovery of 18:0 Lyso-PS, a close structural analog of this compound, using different extraction methods from human plasma.
| Extraction Method | Mean Recovery (%) | Standard Deviation (%) |
| Methanol only | 60.4 | 1.5 |
| Folch (CHCl3/MeOH) | 84.9 | 2.6 |
| Folch (MTBE/MeOH) | 95.9 | 1.4 |
| Proposed Method (MTBE/MeOH with modifications) | 97.1 | 5.9 |
| Data adapted from a study on the optimized extraction of phospholipids and lysophospholipids.[2] |
Experimental Protocols
Experimental Protocol 1: Modified Folch Extraction with MTBE/Methanol
This protocol is adapted from published methods for the efficient extraction of lysophospholipids.[2][3][4]
-
To 100 µL of sample (e.g., plasma, cell lysate) in a glass tube, add 300 µL of methanol.
-
Vortex for 10 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 1 minute and incubate at room temperature for 30 minutes.
-
Add 250 µL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., methanol).
Experimental Protocol 2: Methanol-Only Precipitation
This is a rapid protocol for the precipitation of proteins and extraction of lysophospholipids.[1][2]
-
To 100 µL of sample in a microcentrifuge tube, add 400 µL of ice-cold methanol.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the lipids to a new tube.
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for analysis.
Visualizations
Logical Workflow for Preventing this compound Degradation
Key Degradation Pathways of this compound
References
Technical Support Center: Quantification of 16:0 Lyso-PS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (16:0 Lyso-PS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of 16:0 Lyso-PS?
A1: In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix. This can lead to either ion suppression (decreased signal) or enhancement (increased signal), compromising the accuracy, precision, and sensitivity of quantitative analysis. In lipidomics, phospholipids are a major contributor to matrix effects, especially in electrospray ionization (ESI). For 16:0 Lyso-PS, a low-abundance lysophospholipid, these effects can be particularly problematic, leading to unreliable quantification.
Q2: My 16:0 Lyso-PS signal is low and inconsistent across replicates. Could this be a matrix effect, and what are the immediate troubleshooting steps?
A2: Yes, low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects. Here are some immediate steps you can take:
-
Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components. However, ensure that the concentration of 16:0 Lyso-PS remains above the instrument's limit of detection.
-
Optimize Chromatography: Modifying your chromatographic method can help separate 16:0 Lyso-PS from interfering components. This could involve adjusting the mobile phase gradient, changing the mobile phase composition, or using a different type of analytical column.
Q3: How can I quantitatively assess if matrix effects are impacting my 16:0 Lyso-PS measurement?
A3: The most common method is the post-extraction spike . This involves comparing the signal response of a 16:0 Lyso-PS standard in a neat solution to its response when spiked into a blank matrix sample that has already been through the extraction process. The percentage difference indicates the extent of ion suppression or enhancement.
Troubleshooting Guide: Mitigating Matrix Effects
A systematic approach to sample preparation and analysis is crucial for minimizing matrix effects. The following sections provide detailed protocols and data to guide your experimental design.
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation is critical in mitigating matrix effects. Below is a summary of the effectiveness of different techniques for the analysis of lysophospholipids.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 110% | 40 - 70% (Suppression) | Simple, fast, and inexpensive. | Least effective at removing matrix components, often leading to significant ion suppression.[1] |
| Liquid-Liquid Extraction (LLE) | 80 - 110% | 85 - 115% | Good removal of salts and polar interferences. | Can have lower recovery for more polar lipids and is labor-intensive.[1] |
| Solid-Phase Extraction (SPE) | 90 - 110% | 95 - 105% | Highly effective at removing interfering components, leading to cleaner extracts and reduced matrix effects.[1][2] | Requires method development and can be more expensive. |
Note: The data presented are generalized from lipidomics studies and the actual performance can vary based on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for 16:0 Lyso-PS from Plasma
This protocol is a modified Folch extraction designed to isolate lipids, including 16:0 Lyso-PS.
Materials:
-
Plasma sample
-
Internal Standard (e.g., 17:1 Lyso-PS or d7-16:0 Lyso-PS)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma, add the internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic layer.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., methanol or acetonitrile/isopropanol).
Protocol 2: Solid-Phase Extraction (SPE) for 16:0 Lyso-PS from Plasma
This protocol provides a general guideline for using a reversed-phase SPE cartridge to clean up plasma samples.
Materials:
-
SPE cartridge (e.g., C18)
-
Plasma sample
-
Internal Standard (e.g., 17:1 Lyso-PS or d7-16:0 Lyso-PS)
-
Methanol (for conditioning and elution)
-
Water (for equilibration)
-
Wash solvent (e.g., 5% methanol in water)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Loading: Dilute the plasma sample (with internal standard) and load it onto the cartridge.
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove polar interferences.
-
Elution: Elute the 16:0 Lyso-PS and other lipids with 1 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with your LC-MS system.
Protocol 3: LC-MS/MS Parameters for 16:0 Lyso-PS Quantification
The following parameters are a starting point and should be optimized for your specific instrument. Analysis of lysophosphatidylserines is typically performed in negative ion mode due to the characteristic neutral loss of the serine headgroup.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| 16:0 Lyso-PS Precursor Ion (m/z) | 482.3 |
| 16:0 Lyso-PS Product Ion (m/z) | 395.3 (Neutral Loss of 87 Da) |
| 17:1 Lyso-PS (IS) Precursor Ion (m/z) | 494.3 |
| 17:1 Lyso-PS (IS) Product Ion (m/z) | 407.3 (Neutral Loss of 87 Da) |
| d7-16:0 Lyso-PS (IS) Precursor Ion (m/z) | 489.3 |
| d7-16:0 Lyso-PS (IS) Product Ion (m/z) | 402.3 (Neutral Loss of 87 Da) |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Visualizing Experimental Workflows
Diagram 1: General Workflow for 16:0 Lyso-PS Quantification
Workflow for 16:0 Lyso-PS analysis.
Diagram 2: Troubleshooting Logic for Matrix Effects
Troubleshooting flowchart for matrix effects.
References
- 1. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 16:0 Lyso PS and its Isomers
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in distinguishing 16:0 lysophosphatidylserine (Lyso PS) from its isomers. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common issues in lipid analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of 16:0 Lyso PS?
A1: The most common isomers of this compound are the sn-1 and sn-2 positional isomers. These isomers differ in the point of attachment of the 16-carbon palmitoyl fatty acid to the glycerol backbone.[1] In 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (16:0/0:0 Lyso PS), the palmitic acid is at the sn-1 position, while in the sn-2 isomer (0:0/16:0 Lyso PS), it is at the sn-2 position.
Q2: Why is it difficult to distinguish between this compound isomers?
A2: Distinguishing between these isomers is challenging due to their identical mass-to-charge ratio (m/z). This makes them indistinguishable by mass spectrometry alone without fragmentation analysis.[2] Furthermore, their similar chemical structures can lead to co-elution in chromatographic separations and produce very similar fragmentation patterns in tandem mass spectrometry (MS/MS).[2][3]
Q3: What are the most effective analytical techniques for separating these isomers?
A3: A combination of liquid chromatography and mass spectrometry (LC-MS) is the most powerful approach.[4] Specifically, reversed-phase high-performance liquid chromatography (RP-HPLC) can separate sn-1 and sn-2 isomers.[5] Advanced techniques like ion mobility spectrometry (IMS) and specialized fragmentation methods such as ozone-induced dissociation (OzID) can provide further separation and structural information.[6][7]
Q4: Can in-source fragmentation affect the analysis of Lyso PS isomers?
A4: Yes, in-source fragmentation can be a significant issue in lipidomics. It can lead to the false identification of lipid species and cause inaccuracies in quantification.[8] For example, the fragmentation of phosphatidylserine (PS) within the ion source can generate Lyso PS, complicating the analysis of endogenous Lyso PS isomers.
Troubleshooting Guide
Issue: My this compound isomers are co-eluting during LC-MS analysis.
-
Question: How can I improve the chromatographic separation of sn-1 and sn-2 Lyso PS isomers?
-
Answer:
-
Optimize Your HPLC Method: For reversed-phase HPLC, you can try adjusting the gradient elution profile. A shallower gradient can often improve the resolution of closely eluting compounds.[9] It has been observed that sn-2 isomers tend to elute earlier than their sn-1 counterparts in RP-HPLC.[5][10]
-
Consider a Different Column: If optimization of the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18) or a longer column to enhance separation.[11]
-
Try HILIC: Hydrophilic interaction liquid chromatography (HILIC) is an alternative to reversed-phase chromatography and has been shown to effectively separate lysophospholipid regioisomers, with sn-1 isomers typically having longer retention times.[12]
-
Issue: I cannot differentiate the isomers based on their MS/MS spectra.
-
Question: Are there specific fragment ions that can help distinguish between sn-1 and sn-2 isomers of this compound?
-
Answer:
-
Analyze Fragmentation Patterns: While the MS/MS spectra can be similar, subtle differences in fragment ion intensities can be informative. In negative ion mode, the neutral loss of the fatty acid is often more pronounced from the sn-2 position.[13][14]
-
Utilize MSn Fragmentation: If available, multi-stage fragmentation (MS³) can provide more definitive structural information.[15] For instance, after the initial loss of the serine headgroup, subsequent fragmentation of the resulting ion can reveal differences based on the acyl chain position.[13]
-
Consider Advanced Fragmentation Techniques: Techniques like ozone-induced dissociation (OzID) or ultraviolet photodissociation (UVPD) can provide more detailed structural information, although they are less commonly available.[6][16]
-
Issue: I suspect acyl migration is occurring during sample preparation.
-
Question: How can I prevent the interconversion of sn-1 and sn-2 isomers before analysis?
-
Answer:
-
Maintain Low Temperatures: Keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic and chemical activity.
-
Use Appropriate Solvents: Acidic or basic conditions can promote acyl migration. Ensure that the pH of your solvents is neutral.
-
Minimize Storage Time: Analyze samples as quickly as possible after preparation. If storage is necessary, keep extracts at -80°C.
-
Key Experimental Protocols
Protocol 1: RP-HPLC-MS/MS for Separation of this compound Isomers
This protocol outlines a general method for the separation of this compound isomers using reversed-phase HPLC coupled to a tandem mass spectrometer.
-
Sample Preparation:
-
Extract lipids from the biological matrix using a modified Bligh-Dyer or a similar extraction method.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol/acetonitrile 9:1, v/v).[10]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (5:2, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A linear gradient from 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS1 Scan Range: m/z 400-600.
-
Data-Dependent MS/MS: Trigger MS/MS scans for the precursor ion of this compound (m/z 482.2).
-
Collision Energy: Optimize collision energy to achieve good fragmentation (typically 25-40 eV).
-
Key Fragments to Monitor: In negative mode, monitor for the loss of the serine headgroup ([M-H-87]⁻ at m/z 395.2) and the palmitate anion ([C16:0-H]⁻ at m/z 255.2).
-
Quantitative Data Summary
The following tables summarize key data points for distinguishing this compound isomers.
Table 1: Chromatographic Behavior of this compound Isomers
| Isomer | Chromatographic Method | Expected Elution Order | Reference |
| sn-1 (16:0/0:0) | Reversed-Phase HPLC | Elutes after the sn-2 isomer | [5][10] |
| sn-2 (0:0/16:0) | Reversed-Phase HPLC | Elutes before the sn-1 isomer | [5][10] |
| sn-1 (16:0/0:0) | HILIC | Elutes after the sn-2 isomer | [12] |
| sn-2 (0:0/16:0) | HILIC | Elutes before the sn-1 isomer | [12] |
Table 2: Key Mass Spectrometric Fragments for Isomer Differentiation (Negative Ion Mode)
| Precursor Ion (m/z) | Isomer | Key Fragment Ion(s) | Observation for Differentiation | Reference |
| 482.2 ([M-H]⁻) | sn-1 vs. sn-2 | [M-H-C₃H₅NO₂]⁻ (m/z 395.2), [C16:0-H]⁻ (m/z 255.2) | The relative intensity of fragment ions can differ. The neutral loss of the fatty acid as a ketene or free fatty acid is generally more favorable from the sn-2 position. | [13][14] |
Visualization
Troubleshooting Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when distinguishing this compound isomers.
References
- 1. Human Metabolome Database: Showing metabocard for LysoPS(16:0/0:0) (HMDB0240605) [hmdb.ca]
- 2. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Separation of isomeric lysophospholipids by reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.yonsei.ac.kr [chem.yonsei.ac.kr]
- 11. d-nb.info [d-nb.info]
- 12. mdpi.com [mdpi.com]
- 13. Studies on phosphatidylserine by tandem quadrupole and multiple stage quadrupole ion-trap mass spectrometry with electrospray ionization: structural characterization and the fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neurolipidomics.com [neurolipidomics.com]
- 15. d-nb.info [d-nb.info]
- 16. sn-position Resolved Quantification of Aminophospholipids by Isotopic N, N-Dimethyl Leucine Labeling and High-resolution Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
best storage conditions for long-term stability of 16:0 Lyso PS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, use, and troubleshooting for 16:0 Lyso PS (1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine).
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is stable for at least one year. The compound is hygroscopic and should be stored away from moisture in a tightly sealed container.
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions should be prepared using an organic solvent in a glass container and stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C to minimize degradation. Storage of solutions below -30°C should be in a sealed glass ampoule to prevent solvent leakage due to the contraction of cap liners. For a similar compound, 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE, stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[1]
Q3: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for extended periods due to hydrolysis, which leads to the formation of the corresponding lyso-lipid and free fatty acid. In a buffered solution at pH 7.4 and 4°C, lipids may be stable for only 5-7 days.
Q4: What are the potential degradation products of this compound?
The primary degradation pathway for this compound in the presence of water is hydrolysis of the ester bond, yielding palmitic acid and glycerophosphoserine.
Data Presentation
Storage Conditions Summary
| Form | Storage Temperature | Recommended Container | Duration of Stability | Notes |
| Solid (Powder) | -20°C | Tightly sealed vial | ≥ 1 year | Hygroscopic; keep away from moisture. |
| Organic Solution | -20°C | Glass vial under inert gas | Up to 1 month | Avoid plastic containers. |
| Organic Solution | -80°C | Sealed glass ampoule | Up to 6 months | Recommended for longer-term solution storage. |
| Aqueous Solution | 4°C | Glass vial | 5-7 days | Not recommended for long-term storage due to hydrolysis. |
Solubility of Similar Lysophospholipids
Data for a structurally similar compound, 1-Palmitoyl-2-hydroxy-sn-glycero-3-PG.
| Solvent | Solubility |
| DMF | 30 mg/ml |
| DMSO | 30 mg/ml |
| Ethanol | 5 mg/ml |
| PBS (pH 7.2) | 1 mg/ml |
Note: For a related compound, 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE, solubility in methanol is reported at 4.6 mg/mL with the need for ultrasonic and warming.[1] It is sparingly soluble in chloroform, DMF, and DMSO.[2]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
-
Potential Cause: The lipid has low solubility in the chosen solvent at room temperature.
-
Solution:
-
Gently warm the solution.
-
Use sonication to aid dissolution.
-
For acidic lipids that are difficult to dissolve in chloroform, adding a small amount of methanol (2%) and deionized water (0.5-1%) may improve solubility.
-
Issue 2: Precipitation of Lipid in Solution After Cold Storage
-
Potential Cause: The solubility of the lipid decreases at lower temperatures.
-
Solution: This is often reversible. Warm the vial to room temperature. The precipitate should redissolve.
Issue 3: Low or No Cellular Response
-
Potential Cause 1: Degradation of this compound due to improper storage or handling.
-
Solution: Prepare a fresh stock solution from solid material. Ensure that aqueous solutions are prepared immediately before use.
-
-
Potential Cause 2: The concentration of this compound is not optimal.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
-
-
Potential Cause 3: The lipid is not effectively delivered to the cells in the culture medium.
-
Solution: Lipids are not water-soluble and should be complexed with a carrier molecule, such as fatty acid-free bovine serum albumin (BSA), for efficient delivery to cells in aqueous culture media.
-
Issue 4: High Background Signal or Off-Target Effects
-
Potential Cause: The concentration of this compound is too high, leading to non-specific effects.
-
Solution: Lower the concentration of this compound used in the experiment. Ensure that the vehicle control (e.g., BSA) does not cause any effects on its own.
Issue 5: Cell Viability is Compromised
-
Potential Cause: High concentrations of lysophospholipids can be cytotoxic to some cell lines.
-
Solution:
-
Perform a cytotoxicity assay to determine the maximum non-toxic concentration of this compound for your cells.
-
Reduce the incubation time with the lipid.
-
Ensure that the solvent used to dissolve the lipid is at a final concentration that is not harmful to the cells.
-
Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay
This protocol is adapted from studies showing that lysophosphatidylserine enhances mast cell degranulation.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells or primary mast cells
-
This compound
-
DNP-specific IgE
-
DNP-HSA (antigen)
-
Tyrode's buffer (or similar physiological buffer)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (β-hexosaminidase substrate)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
96-well plates
Methodology:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Sensitization: Sensitize the cells with DNP-specific IgE (0.5 µg/mL) for 2-4 hours at 37°C.
-
Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Stimulation:
-
Prepare a stock solution of this compound in an appropriate organic solvent and dilute it in Tyrode's buffer containing a carrier like fatty acid-free BSA.
-
Add varying concentrations of this compound to the cells and incubate for 15 minutes at 37°C.
-
Stimulate degranulation by adding DNP-HSA (100 ng/mL) for 30-60 minutes at 37°C. Include appropriate controls (no this compound, no antigen).
-
-
Quantification of Degranulation (β-hexosaminidase release):
-
Collect the supernatant from each well.
-
To measure total β-hexosaminidase release, lyse the cells in a separate set of wells with 0.1% Triton X-100.
-
Add an equal volume of β-hexosaminidase substrate solution to the supernatant and the lysate.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis: Calculate the percentage of β-hexosaminidase release as (Absorbance of supernatant / Absorbance of total lysate) x 100.
Protocol 2: Macrophage Phagocytosis (Efferocytosis) Assay
This protocol is based on the finding that lyso-PS enhances the clearance of apoptotic neutrophils by macrophages.[3]
Materials:
-
Human or mouse macrophages (e.g., primary bone marrow-derived macrophages or a cell line like RAW 264.7)
-
Human or mouse neutrophils
-
This compound
-
Fluorescent dye for labeling neutrophils (e.g., CFSE or CellTracker)
-
UV light source for inducing apoptosis
-
Macrophage culture medium
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer or fluorescence microscope
Methodology:
-
Preparation of Apoptotic Neutrophils:
-
Isolate neutrophils from whole blood.
-
Label the neutrophils with a fluorescent dye according to the manufacturer's instructions.
-
Induce apoptosis by exposing the labeled neutrophils to UV light.
-
Incubate the neutrophils for 1-2 hours to allow for the progression of apoptosis.
-
-
Macrophage Preparation:
-
Plate macrophages in a multi-well plate and allow them to adhere.
-
-
Phagocytosis Assay:
-
Prepare a solution of this compound complexed with fatty acid-free BSA in the macrophage culture medium.
-
Add the apoptotic neutrophils to the macrophage culture at a ratio of approximately 5:1 (neutrophils:macrophages).
-
Simultaneously, add different concentrations of the this compound solution to the co-culture. Include a vehicle control.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Quantification of Phagocytosis:
-
By Flow Cytometry:
-
Gently wash the wells to remove non-engulfed neutrophils.
-
Detach the macrophages using a non-enzymatic cell dissociation solution.
-
Analyze the macrophages by flow cytometry, quantifying the percentage of fluorescently positive macrophages (indicating they have engulfed neutrophils) and the mean fluorescence intensity (indicating the number of neutrophils engulfed).
-
-
By Fluorescence Microscopy:
-
Gently wash the wells to remove non-engulfed neutrophils.
-
Fix and permeabilize the cells.
-
Stain the macrophages with a different colored fluorescent marker if not already distinguishable.
-
Image the cells and quantify the phagocytic index (percentage of macrophages that have engulfed at least one neutrophil) and the number of engulfed neutrophils per macrophage.
-
-
Signaling Pathways and Experimental Workflows
This compound Signaling through the G2A Receptor
This compound can act as a ligand for the G protein-coupled receptor G2A, which is expressed on various immune cells, including macrophages and T cells. This interaction triggers downstream signaling cascades that can modulate cellular functions like migration and phagocytosis.
Caption: G2A receptor signaling pathway initiated by this compound.
This compound Signaling through Toll-Like Receptor 2 (TLR2)
Certain species of lysophosphatidylserine have been shown to activate Toll-like receptor 2 (TLR2), a pattern recognition receptor involved in the innate immune response. This leads to the activation of downstream signaling pathways culminating in the production of inflammatory cytokines.
Caption: TLR2 signaling pathway activated by this compound.
Experimental Workflow: General Lipid Treatment in Cell Culture
This workflow outlines the key steps for treating cultured cells with this compound.
Caption: General workflow for cell treatment with this compound.
References
Validation & Comparative
comparing the effects of 16:0 Lyso PS and 18:1 Lyso PS in cell culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two common lysophosphatidylserine (LysoPS) species, 16:0 LysoPS (with a saturated palmitoyl chain) and 18:1 LysoPS (with a monounsaturated oleoyl chain), in cell culture. Understanding the distinct cellular responses to these lipid signaling molecules is crucial for research in immunology, oncology, and neurobiology. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying signaling pathways.
Introduction to 16:0 and 18:1 LysoPS
Lysophosphatidylserines are bioactive lipids that play significant roles as extracellular signaling molecules by activating specific G protein-coupled receptors (GPCRs).[1][2] The saturation of the fatty acid chain is a critical determinant of their biological activity.[3][4] The two most abundant and physiologically relevant long-chain LysoPS species are 16:0 LysoPS and 18:1 LysoPS.[2][5] These molecules are involved in a variety of cellular processes, including immune modulation, cell migration, and phagocytosis.[6][7]
Comparative Effects on Cellular Functions
While direct comparative studies are limited, existing data allows for an assessment of the differential effects of 16:0 and 18:1 LysoPS on key cellular functions.
Macrophage Activation and Cytokine Release
Long-chain LysoPS, including both 16:0 and 18:1 species, are known to regulate macrophage activation. This regulation occurs through a Toll-like receptor 2 (TLR2)-independent pathway, which involves the induction of intracellular cyclic AMP (cAMP) production, cytosolic calcium influx, and the phosphorylation of extracellular signal-regulated kinase (ERK).[8] In contrast, very-long-chain LysoPS engage a TLR2-dependent pathway to orchestrate pro-inflammatory responses.[8]
While both 16:0 and 18:1 LysoPS can modulate inflammatory responses, the specific nature and magnitude of cytokine release may differ due to their differential activation of LysoPS receptors.
Table 1: Comparative Effects on Macrophage Activation
| Feature | 16:0 Lyso PS | 18:1 Lyso PS |
| Primary Signaling Pathway | TLR2-independent | TLR2-independent |
| Key Second Messengers | cAMP, Ca2+ | cAMP, Ca2+ |
| Downstream Kinase Activation | p-ERK | p-ERK |
| Reported Receptor Affinity | Potent agonist for P2Y10[5] | Preferred agonist for GPR34 (at sn-2)[9][10] |
Phagocytosis
LysoPS is recognized as a crucial "eat-me" signal on the surface of apoptotic cells, promoting their clearance by phagocytes.[7] This process, known as efferocytosis, is critical for tissue homeostasis and the resolution of inflammation. The differential effects of 16:0 and 18:1 LysoPS on phagocytosis are likely linked to their distinct receptor activation profiles on macrophages.
Table 2: Comparative Effects on Phagocytosis
| Feature | This compound | 18:1 Lyso PS |
| Role in Efferocytosis | Promotes phagocytosis of apoptotic cells | Promotes phagocytosis of apoptotic cells |
| Primary Receptor on Macrophages | P2Y10 | GPR34 |
Signaling Pathways
The cellular effects of 16:0 and 18:1 LysoPS are mediated primarily through three GPCRs: GPR34, P2Y10, and GPR174.[11] The saturation of the acyl chain influences the binding affinity and activation of these receptors.
Experimental Protocols
Protocol 1: In Vitro Macrophage Activation and Cytokine Measurement
This protocol outlines the steps for treating RAW264.7 macrophage-like cells with 16:0 or 18:1 LysoPS and measuring the subsequent release of a key pro-inflammatory cytokine, TNF-α.
Materials:
-
RAW264.7 cells (ATCC TIB-71)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
16:0 LysoPS (e.g., Avanti Polar Lipids, #858142)
-
18:1 LysoPS (e.g., Avanti Polar Lipids, #858143)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (positive control)
-
96-well cell culture plates
-
Mouse TNF-α ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight at 37°C, 5% CO2.[12]
-
LysoPS Preparation: Prepare stock solutions of 16:0 LysoPS and 18:1 LysoPS in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of 16:0 LysoPS, 18:1 LysoPS, or LPS (e.g., 100 ng/mL). Include a vehicle control (medium with the same concentration of solvent used for LysoPS).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.[13]
-
Data Analysis: Determine the concentration of TNF-α by referring to the standard curve. Compare the levels of TNF-α released in response to 16:0 LysoPS and 18:1 LysoPS.
Protocol 2: Phagocytosis Assay
This protocol describes a method to compare the effects of 16:0 and 18:1 LysoPS on the phagocytosis of fluorescently labeled beads by macrophages.
Materials:
-
RAW264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
16:0 LysoPS
-
18:1 LysoPS
-
Fluorescently labeled latex beads (e.g., 1 µm, yellow-green fluorescent)
-
24-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Cell Treatment: Pre-treat the cells with desired concentrations of 16:0 LysoPS or 18:1 LysoPS for 1 hour at 37°C.
-
Phagocytosis Induction: Add fluorescently labeled latex beads to each well at a ratio of approximately 10 beads per cell.
-
Incubation: Incubate for 2 hours at 37°C to allow for phagocytosis.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove non-phagocytosed beads.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Quantification:
-
Fluorometer: Lyse the cells and measure the fluorescence intensity of the ingested beads.
-
Fluorescence Microscope: Visualize and count the number of beads per cell in multiple fields of view.
-
-
Data Analysis: Compare the phagocytic activity in cells treated with 16:0 LysoPS versus 18:1 LysoPS and the untreated control.
Conclusion
The available evidence suggests that 16:0 LysoPS and 18:1 LysoPS, while both being important signaling molecules, likely elicit distinct cellular responses due to their differential activation of GPCRs. Specifically, the preference of P2Y10 for 16:0 LysoPS and GPR34 for unsaturated LysoPS like 18:1 at the sn-2 position indicates that the saturation of the acyl chain is a key determinant of their biological function. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their effects on various cell types and to explore their therapeutic potential in modulating immune responses and other physiological processes.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The Lysophosphatidylserines – an Emerging Class of Signalling Lysophospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl chain-dependent effect of lysophosphatidylcholine on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of acyl chain length and saturation of diacylglycerols and phosphatidylcholines on membrane monolayer curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autocrine/paracrine lysophosphatidylserine signaling suppresses B cell aggregation and tertiary lymphoid structure formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging roles of lysophosphatidylserine as an immune modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional analyses of phosphatidylserine/PI(4)P exchangers with diverse lipid species and membrane contexts reveal unanticipated rules on lipid transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid chain length drives lysophosphatidylserine-dependent immunological outputs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Differential lipidomics of HK-2 cells and exosomes under high glucose stimulation [medsci.org]
- 12. researchgate.net [researchgate.net]
- 13. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating 16:0 Lyso-PS as a Cancer Biomarker: A Comparative Guide for Researchers
The landscape of cancer diagnostics is continually evolving, with a growing interest in metabolic biomarkers that can provide insights into the underlying cellular reprogramming in cancer. Among these, lysophospholipids have emerged as a promising class of molecules. This guide provides a comprehensive overview of the validation of 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (16:0 Lyso-PS) as a potential cancer biomarker, comparing its performance with alternative biomarkers and detailing the experimental protocols required for its assessment.
Data Presentation: Performance of Lysophospholipids in Cancer Detection
While specific quantitative performance data for 16:0 Lyso-PS as a standalone biomarker is still emerging in the scientific literature, studies on related lysophospholipids and lipid panels highlight their potential in cancer diagnostics. It is crucial to note that the data presented below is for lysophosphatidylcholine (LPC) and lysophosphatidic acid (LPA), which are structurally related to Lyso-PS, and for panels where these lipids are a component. This information serves as a proxy to gauge the potential diagnostic power of this class of molecules.
| Biomarker/Panel | Cancer Type | Sample Type | AUC | Sensitivity | Specificity | Reference |
| Lipid Panel including LPC (16:0) | Laryngeal Cancer | Serum | 1.000 | 1.000 | 1.000 | [1][2][3] |
| LPA (16:0) and LPA (20:4) Combination | Ovarian Cancer | Plasma | - | 91.1% | 96.3% | [4][5] |
| Total Saturated LPC & 18:2/18:1 LPC ratio | Colorectal Cancer | Plasma | - | 82% | 93% | [6] |
| Established Protein Biomarkers | ||||||
| Carcinoembryonic Antigen (CEA) | Colorectal, Lung, etc. | Serum/Plasma | Varies | Varies | Varies | [7] |
| Prostate-Specific Antigen (PSA) | Prostate Cancer | Serum/Plasma | Varies | Varies | Varies | [7] |
| Cancer Antigen 125 (CA-125) | Ovarian Cancer | Serum/Plasma | Varies | Varies | Varies | [7] |
Note: The performance of established protein biomarkers like CEA, PSA, and CA-125 varies significantly depending on the clinical context, cancer stage, and specific cutoff values used.
Experimental Protocols
The accurate quantification of 16:0 Lyso-PS from biological matrices is critical for its validation as a biomarker. Below is a detailed methodology for its analysis in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation and Lipid Extraction
This protocol is adapted from established methods for lysophospholipid extraction.
-
Objective: To extract lysophospholipids from human plasma while minimizing degradation and contamination.
-
Materials:
-
Human plasma collected in EDTA tubes
-
Methanol (LC-MS grade)
-
Internal Standard (IS): e.g., 17:1 Lyso-PS or other non-endogenous odd-chain lysophospholipid.
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 10 µL of plasma.
-
Add 150 µL of cold methanol containing the internal standard (e.g., 10 pmol of 17:1 Lyso-PS).[8]
-
Vortex the mixture vigorously for 1 minute to ensure protein precipitation and lipid extraction.
-
Incubate the mixture on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant, which contains the extracted lipids, to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Objective: To separate and quantify 16:0 Lyso-PS using a highly sensitive and specific mass spectrometry method.
-
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
-
LC Parameters:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v) with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is often preferred for phosphatidylserines.
-
Multiple Reaction Monitoring (MRM):
-
16:0 Lyso-PS Transition: The specific precursor-to-product ion transition for 16:0 Lyso-PS would be monitored. For example, the precursor ion would be the deprotonated molecule [M-H]-, and a characteristic fragment ion would be selected for quantification. The neutral loss of 87 Da is characteristic of phosphatidylserines.
-
Internal Standard Transition: A similar MRM transition would be set up for the internal standard.
-
-
Source Parameters: Optimized for desolvation gas flow, nebulizer pressure, and capillary voltage to ensure efficient ionization.
-
Mandatory Visualizations
Biomarker Validation Workflow
The journey of a biomarker from discovery to clinical application is a multi-stage process that involves rigorous validation to ensure its analytical and clinical utility.
Caption: A typical workflow for biomarker validation.
Potential Signaling Pathway for 16:0 Lyso-PS in Cancer
Lysophospholipids are known signaling molecules that can influence key cellular processes implicated in cancer progression. While the specific pathway for 16:0 Lyso-PS is an active area of research, a plausible mechanism involves its interaction with G-protein coupled receptors (GPCRs) on the cancer cell surface.
Caption: A potential GPCR-mediated signaling pathway for 16:0 Lyso-PS.
References
- 1. Lipidomics Identified Lyso-Phosphatidylcholine and Phosphatidylethanolamine as Potential Biomarkers for Diagnosis of Laryngeal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipidomics Identified Lyso-Phosphatidylcholine and Phosphatidylethanolamine as Potential Biomarkers for Diagnosis of Laryngeal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Lysophospholipids are potential biomarkers of ovarian cancer." by Rebecca Sutphen MD, Yan Xu et al. [scholarlyworks.lvhn.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. jcancer.org [jcancer.org]
- 8. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of 16:0 Lyso PS Suppliers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quality and consistency of lipid reagents are paramount. This guide provides an objective comparison of 16:0 Lyso PS (1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine) from prominent suppliers, focusing on key performance metrics supported by experimental data and detailed protocols.
This comparison examines products from leading suppliers in the field: Avanti Polar Lipids, Echelon Biosciences, and Cayman Chemical. The evaluation is based on publicly available product specifications, certificates of analysis, and relevant scientific literature.
Data Presentation: Quantitative Comparison of this compound
To facilitate a clear comparison, the following table summarizes the key specifications for this compound offered by the selected suppliers. Data is compiled from supplier websites and available product documentation. It is important to note that batch-to-batch variability is inherent in the manufacturing of biochemical reagents, and the values in a certificate of analysis for a specific lot may vary.
| Parameter | Avanti Polar Lipids | Echelon Biosciences | Cayman Chemical |
| Purity Specification | >99% (TLC)[1] | Information not publicly available | ≥95% |
| Isomer Content | May contain up to 10% of the 2-LPS isomer[1] | Information not publicly available | Information not publicly available |
| Physical Form | Powder[1] | Lyophilized Powder | Crystalline Solid[2] |
| Storage Temperature | -20°C[1] | -20°C | -20°C[2] |
| Molecular Weight | 519.54 g/mol [1] | 519.54 g/mol | 519.54 g/mol |
Experimental Protocols: Assessing Quality and Performance
Accurate and reproducible experimental results depend on the quality of the reagents used. Below are detailed methodologies for key experiments to assess the purity, stability, and biological activity of this compound.
Purity and Isomer Analysis by LC-MS/MS
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of lysophospholipid isomers.
Objective: To determine the purity of this compound and quantify the relative abundance of the sn-1 and sn-2 acyl isomers.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or a chloroform/methanol mixture.
-
Perform a serial dilution to create a range of concentrations for analysis.
-
-
Chromatographic Separation:
-
Utilize a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of two solvents:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
The gradient should be optimized to achieve baseline separation of the 1-palmitoyl and 2-palmitoyl isomers.
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Monitor for the precursor ion of this compound.
-
Perform tandem mass spectrometry (MS/MS) to generate characteristic fragment ions for confirmation of identity.
-
Expected Results: The chromatogram should show distinct peaks for the sn-1 and sn-2 isomers, allowing for their relative quantification based on peak area. The mass spectra will confirm the molecular weight and fragmentation pattern consistent with this compound.
Stability Assessment
Objective: To evaluate the stability of this compound under various storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare aliquots of this compound in a relevant buffer or solvent.
-
Store the aliquots at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature) and for various durations.
-
-
Analysis:
-
At specified time points, analyze the samples using the LC-MS/MS method described above.
-
Quantify the amount of intact this compound and identify any degradation products, such as free fatty acids or glycerophosphoserine.
-
Expected Results: The results will indicate the rate of degradation at different temperatures, providing guidance on optimal storage conditions and shelf life.
Biological Activity: Mast Cell Degranulation Assay
Lyso PS is known to potentiate mast cell degranulation. This assay assesses the biological activity of this compound from different suppliers.
Objective: To compare the potency of this compound from different suppliers in inducing mast cell degranulation.
Methodology:
-
Cell Culture:
-
Culture a suitable mast cell line (e.g., RBL-2H3) under standard conditions.
-
-
Assay Procedure:
-
Sensitize the mast cells with IgE.
-
Wash the cells to remove unbound IgE.
-
Treat the cells with varying concentrations of this compound from each supplier, alongside a stimulant such as an antigen (e.g., DNP-BSA).
-
Incubate for a specified time to allow for degranulation.
-
-
Quantification of Degranulation:
-
Measure the release of a granule-associated enzyme, such as β-hexosaminidase, into the cell supernatant using a colorimetric substrate.
-
Calculate the percentage of degranulation relative to a positive control (e.g., cell lysis with Triton X-100).
-
Expected Results: A dose-response curve can be generated for each supplier's product, allowing for the comparison of their EC50 values (the concentration that elicits a half-maximal response).
Visualizations: Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway involving Lyso PS and a typical experimental workflow.
References
Revolutionizing 16:0 Lyso PS Quantification: A Comparative Guide to Leading Methodologies
In the landscape of biomedical research and drug development, the precise quantification of lipid mediators is paramount for understanding disease pathogenesis and therapeutic intervention. Among these, 16:0 lysophosphatidylserine (16:0 Lyso PS) has emerged as a significant biomarker in various physiological and pathological processes, including cancer and inflammatory diseases.[1][2][3] This guide provides a comprehensive comparison of the predominant analytical methods for the quantification of this compound, with a focus on providing researchers, scientists, and drug development professionals with the critical data and protocols necessary to select the most appropriate technique for their needs.
The primary methodology discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful and widely adopted technique for the analysis of lysophospholipids.[4][5][6] This guide will delve into the experimental protocols and performance characteristics of LC-MS/MS for this compound quantification. While specific commercial ELISA kits for the direct quantification of this compound are not readily documented in the reviewed literature, this guide will also explore the theoretical principles and expected performance of an immunoassay-based approach for a comprehensive comparison.
Performance Comparison of Quantification Methods
The selection of a quantification method is a critical decision in experimental design, directly impacting the reliability and sensitivity of the results. The following table summarizes the key quantitative performance metrics for LC-MS/MS-based quantification of this compound, extrapolated from multiple studies.[5][7][8] A hypothetical ELISA method's expected performance is also presented for comparative purposes.
| Performance Metric | LC-MS/MS | ELISA (Hypothetical) |
| Linearity Range | 500 pM - 100 nM[5] | Typically ng/mL to µg/mL range |
| Lower Limit of Quantification (LLOQ) | As low as 100 pM[5] | Generally in the low ng/mL range |
| Lower Limit of Detection (LLOD) | As low as 100 pM[5] | Typically in the pg/mL to low ng/mL range |
| Intra-day Precision (%CV) | < 10%[5] | < 10% |
| Inter-day Precision (%CV) | < 10%[5] | < 15% |
| Recovery | 80 - 110%[7] | 85 - 115% |
| Specificity | High (based on mass-to-charge ratio) | Can be variable; potential for cross-reactivity |
Detailed Experimental Protocols
A clear understanding of the experimental workflow is essential for the successful implementation and replication of quantification assays. This section provides a detailed protocol for the widely used LC-MS/MS method for this compound quantification.
LC-MS/MS Quantification of this compound
This protocol is a composite based on methodologies described in several research articles.[4][5][6][7]
1. Sample Preparation (Lipid Extraction)
-
Objective: To isolate lipids, including this compound, from biological matrices such as plasma or tissue homogenates.
-
Procedure:
-
To a 50 µL plasma sample, add an internal standard (e.g., 17:1 Lyso PS) to correct for extraction efficiency and matrix effects.[5]
-
Perform a liquid-liquid extraction using a solvent system such as methanol/chloroform.[7] A common ratio is 2:1 (v/v) methanol:chloroform.
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol.
-
2. Liquid Chromatography (LC)
-
Objective: To separate this compound from other lipid species and matrix components prior to mass spectrometric detection.
-
Typical Column: A C18 reversed-phase column is commonly used.[8]
-
Mobile Phases:
-
Mobile Phase A: Water with an additive like 0.1% formic acid to facilitate protonation.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Elution: A gradient from a lower to a higher concentration of Mobile Phase B is employed to elute lipids based on their hydrophobicity.
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To specifically detect and quantify this compound based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
-
Ionization Mode: Electrospray ionization (ESI) is typically used, often in negative ion mode for lysophospholipids.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification. This involves selecting the precursor ion of this compound and a specific product ion generated upon collision-induced dissociation. This highly specific detection minimizes interferences.
Visualizing the Methodologies
Diagrams are powerful tools for simplifying complex workflows and relationships. The following diagrams, generated using the DOT language, illustrate the experimental workflow for LC-MS/MS quantification and a logical comparison of the two primary methodologies.
References
- 1. Advances in Lipidomics for Cancer Biomarkers Discovery [mdpi.com]
- 2. Lipidomics Identified Lyso-Phosphatidylcholine and Phosphatidylethanolamine as Potential Biomarkers for Diagnosis of Laryngeal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum lipidomic study reveals potential early biomarkers for predicting response to chemoradiation therapy in advanced rectal cancer: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsbms.jp [jsbms.jp]
- 6. chem.yonsei.ac.kr [chem.yonsei.ac.kr]
- 7. researchgate.net [researchgate.net]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
Differential Signaling of sn-1 versus sn-2 Lysophosphatidylserine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling properties of two constitutional isomers of lysophosphatidylserine (LysoPS): sn-1 LysoPS and sn-2 LysoPS. Understanding the distinct biological activities of these isomers is crucial for elucidating their physiological roles and for the development of targeted therapeutics. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the relevant signaling pathways.
Introduction to sn-1 and sn-2 Lysophosphatidylserine
Lysophosphatidylserine is a bioactive lysophospholipid that modulates various physiological processes, particularly within the immune system. It is produced by the hydrolysis of one of the fatty acyl chains from phosphatidylserine. Depending on which fatty acid is removed, two isomers are formed: sn-1-acyl-2-hydroxy-glycero-3-phospho-L-serine (sn-1 LysoPS) and sn-2-acyl-1-hydroxy-glycero-3-phospho-L-serine (sn-2 LysoPS). While structurally similar, the position of the acyl chain significantly influences their stability and interaction with a family of G protein-coupled receptors (GPCRs): GPR34 (LPS1), P2Y10 (LPS2), and GPR174 (LPS3). A critical aspect of their biochemistry is the inherent instability of the sn-2 isomer, which can undergo non-enzymatic acyl migration to the more stable sn-1 position under physiological pH.[1]
Quantitative Comparison of Receptor Activation
The differential signaling of sn-1 and sn-2 LysoPS is most pronounced in their ability to activate their cognate GPCRs. The following table summarizes the available quantitative data on the potency of these isomers at the GPR34 receptor. Direct comparative quantitative data for P2Y10 and GPR174 is currently limited in the literature, though qualitative descriptions indicate receptor-specific preferences.
| Receptor | Assay Type | Ligand | EC50 (nM) | Reference |
| GPR34 (LPS1) | TGF-α Shedding Assay | sn-1 LysoPS (18:1) | ~1000 | [2] |
| sn-2 LysoPS (18:1) | ~100 | [2] | ||
| cAMP Inhibition Assay | sn-1 LysoPS (18:1) | ~3000 | [2] | |
| sn-2 LysoPS (18:1) | ~300 | [2] | ||
| P2Y10 (LPS2) | TGF-α Shedding Assay | sn-1 vs. sn-2 LysoPS | Data not available | - |
| GPR174 (LPS3) | cAMP Accumulation Assay | sn-1 vs. sn-2 LysoPS | Data not available | - |
Note: EC50 values for GPR34 are approximated from graphical data presented in the reference.
The data clearly indicates that GPR34 exhibits a strong preference for sn-2 LysoPS , with approximately 10-fold greater potency compared to sn-1 LysoPS in both TGF-α shedding and cAMP inhibition assays[2]. While quantitative data is lacking for P2Y10 and GPR174, structure-activity relationship studies have focused on developing selective agonists for these receptors, suggesting that they also have distinct structural requirements for activation[3]. GPR174 has been reported to exhibit high constitutive activity, which can complicate the assessment of exogenous ligand potency in cAMP assays[4].
Signaling Pathways
sn-1 and sn-2 LysoPS exert their effects by activating distinct downstream signaling pathways upon binding to their receptors. These receptors couple to different classes of heterotrimeric G proteins, leading to a cascade of intracellular events.
Caption: Overview of LysoPS signaling pathways.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of sn-1 and sn-2 LysoPS signaling. Below are protocols for key experiments cited in the comparison of these isomers.
Preparation of sn-1 and sn-2 LysoPS (18:1)
This protocol is adapted from Izume et al. (2024)[1][2].
-
Enzymatic Digestion: Di-oleoyl (18:1) phosphatidylserine (PS) is digested with Rhizomucor miehei lipase, which possesses phospholipase A1 (PLA1) activity, to selectively hydrolyze the sn-1 position and produce sn-2 LysoPS (18:1).
-
Stabilization of sn-2 LysoPS: The reaction is quenched, and the resulting sn-2 LysoPS is stabilized by acidifying the solvent to a pH of 4.0. This acidic environment prevents the acyl migration from the sn-2 to the sn-1 position.
-
Purification of sn-2 LysoPS: The reaction mixture, containing sn-2 LysoPS, unreacted di-18:1-PS, and oleic acid, is subjected to C18-based reverse-phase cartridge column chromatography to isolate pure sn-2 LysoPS (18:1).
-
Preparation of sn-1 LysoPS: A purified fraction of sn-2 LysoPS (18:1) is subjected to alkaline conditions (pH 9.0) to facilitate the acyl migration to the sn-1 position. The reaction is then neutralized. The resulting product is predominantly sn-1 LysoPS (18:1).
-
Purity Assessment: The purity of the final sn-1 and sn-2 LysoPS preparations should be confirmed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to be >90%[1].
Caption: Workflow for sn-1 and sn-2 LysoPS preparation.
TGF-α Shedding Assay
This assay measures GPCR activation, particularly through Gαq and Gα12/13 pathways.
-
Cell Culture and Transfection: HEK293A cells are seeded in 6-well plates. The following day, cells are co-transfected with plasmids encoding for the LysoPS receptor of interest (e.g., GPR34), a Gα subunit chimera (e.g., Gαq/i1 to link Gαi-coupled receptors to the Gαq pathway), and alkaline phosphatase (AP)-tagged pro-TGF-α.
-
Cell Stimulation: 24 hours post-transfection, the cells are detached and re-seeded into 96-well plates. After another 24 hours, the culture medium is replaced with serum-free medium containing the desired concentrations of sn-1 or sn-2 LysoPS.
-
Quantification of Shed AP-TGF-α: After a 1-hour incubation period, the conditioned medium is collected. The activity of the shed AP-TGF-α in the medium is measured by adding a colorimetric AP substrate (e.g., p-nitrophenyl phosphate) and measuring the absorbance at 405 nm.
-
Data Analysis: The increase in absorbance is proportional to the amount of shed AP-TGF-α, which in turn reflects the level of receptor activation. EC50 values are calculated from the dose-response curves.
cAMP Assay
This assay is used to measure the activation of Gαs- and Gαi-coupled receptors.
-
Cell Culture and Transfection: CHO-K1 cells are transfected with a plasmid for the LysoPS receptor of interest (e.g., GPR174 for Gαs or GPR34 for Gαi). For Gαi-coupled receptors, cells are pre-treated with forskolin to elevate basal cAMP levels.
-
Cell Stimulation: Transfected cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Cells are then stimulated with varying concentrations of sn-1 or sn-2 LysoPS.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit or a GloSensor cAMP assay. These assays typically involve a fluorescent or luminescent readout that is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Standard curves are used to convert the signal to cAMP concentrations. EC50 (for Gαs) or IC50 (for Gαi) values are determined from the dose-response curves.
ERK Phosphorylation Assay
This assay measures the activation of the MAPK/ERK pathway, which can be downstream of various GPCRs, including P2Y10.
-
Cell Culture and Serum Starvation: Cells expressing the receptor of interest (e.g., P2Y10) are cultured to near confluence and then serum-starved for several hours to reduce basal ERK phosphorylation.
-
Cell Stimulation: Cells are treated with various concentrations of sn-1 or sn-2 LysoPS for a short period (typically 5-15 minutes).
-
Cell Lysis and Protein Quantification: After stimulation, cells are lysed, and the total protein concentration of the lysates is determined.
-
Western Blotting or ELISA: Equal amounts of protein from each sample are analyzed by Western blotting using antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Alternatively, a cell-based ELISA can be used for higher throughput.
-
Data Analysis: The p-ERK signal is normalized to the total ERK signal to account for differences in protein loading. The fold change in ERK phosphorylation relative to unstimulated cells is calculated.
Conclusion
The available evidence demonstrates a clear differential signaling profile for sn-1 and sn-2 LysoPS, with sn-2 LysoPS being a significantly more potent agonist for GPR34. While the precise quantitative differences at P2Y10 and GPR174 remain to be fully elucidated, the existence of three distinct LysoPS receptors with differential G protein coupling suggests that the balance between sn-1 and sn-2 LysoPS could fine-tune cellular responses in various physiological and pathological contexts. The instability of sn-2 LysoPS and its potential for on-demand production in specific cellular compartments further adds to the complexity of this signaling system. Future research should focus on obtaining direct quantitative comparisons of the isomers at P2Y10 and GPR174 to fully understand their respective roles in health and disease.
References
- 1. Structural basis for lysophosphatidylserine recognition by GPR34 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for ligand recognition and signaling of the lysophosphatidylserine receptors GPR34 and GPR174 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of lysophosphatidylserine analogs as agonists of G-protein-coupled receptors GPR34, P2Y10, and GPR174 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific binding of GPR174 by endogenous lysophosphatidylserine leads to high constitutive Gs signaling - PMC [pmc.ncbi.nlm.nih.gov]
comparing the pro-inflammatory effects of different lysophospholipids
A Comparative Guide to the Pro-inflammatory Effects of Different Lysophospholipids
For researchers, scientists, and drug development professionals, understanding the nuanced roles of bioactive lipids in inflammation is critical. Lysophospholipids (LPs), a class of signaling molecules derived from cell membranes, are potent mediators of inflammatory processes. This guide provides a comparative analysis of the pro-inflammatory effects of four key lysophospholipids: Lysophosphatidylcholine (LPC), Lysophosphatidic Acid (LPA), Sphingosine-1-Phosphate (S1P), and Lysophosphatidylinositol (LPI), supported by experimental data and detailed methodologies.
Comparison of Pro-inflammatory Effects
The pro-inflammatory potential of lysophospholipids varies depending on the specific molecule, its concentration, the receptors it engages, and the target cell type. While all can contribute to inflammatory responses, their mechanisms and the context of their action differ significantly.
Quantitative Data Summary
The following table summarizes the key characteristics and pro-inflammatory markers associated with each lysophospholipid. It is important to note that the effects can be highly cell-type and context-specific.
| Feature | Lysophosphatidylcholine (LPC) | Lysophosphatidic Acid (LPA) | Sphingosine-1-Phosphate (S1P) | Lysophosphatidylinositol (LPI) |
| Primary Receptors | GPR4, GPR132 (G2A), TLR2, TLR4, PAF receptor (indirectly)[1][2][3][4] | LPA₁₋₆, TRPV1, PPARγ[5][6] | S1P₁₋₅[7][8][9][10] | GPR55, CB2 (indirectly)[11][12][13] |
| Common Cell Types | Macrophages, T-lymphocytes, endothelial cells, monocytes[1][2][3][14] | Macrophages, epithelial cells, fibroblasts, endothelial cells[5][6][15][16][17] | Immune cells (lymphocytes, macrophages), endothelial cells[7][8][10] | Macrophages, microglia, mast cells, neutrophils[11][13][18][19] |
| Key Pro-inflammatory Cytokines/Mediators | TNF-α, IFN-γ, IL-1β, IL-6, IL-8, CCL2, VCAM-1, ICAM-1[1][4][14][20] | IL-6, IL-8, IL-1β, TNF-α, CCL2, CCL3, CXCL10, MMPs[5][6][16][17][21] | TNF-α, IL-1β, IL-6, IL-12, VCAM-1, ICAM-1[8][22][23] | IL-6, TNF-α, IL-1β, VEGF[11][13][18] |
| Primary Pro-inflammatory Signaling Pathways | NF-κB, p38 MAPK, ERK, PKD2[3][4] | NF-κB, Rho/ROCK, p38 MAPK, ERK, PI3K[5][6][15][17][24] | NF-κB, PI3K/JNK, Rho[7][8][22] | RhoA/ROCK, ERK, p38 MAPK, NF-κB[11][18][19][25] |
Summary of Effects:
-
Lysophosphatidylcholine (LPC): Often considered a key pro-inflammatory component of oxidized low-density lipoprotein (oxLDL), LPC can activate a variety of immune and vascular cells.[1][3] It promotes monocyte chemotaxis, induces the expression of adhesion molecules on endothelial cells, and stimulates the production of inflammatory cytokines like TNF-α and IFN-γ.[1][14][20] However, its role can be complex, with some studies reporting anti-inflammatory properties depending on the context and the specific LPC species.[2][26][27] A significant portion of LPC's pro-inflammatory effects may be mediated by its rapid conversion to the more potent inflammatory lipid, LPA, by the enzyme autotaxin.[2][26]
-
Lysophosphatidic Acid (LPA): LPA is a potent bioactive lipid that signals through at least six G protein-coupled receptors (GPCRs), leading to diverse cellular responses.[5][6] It is a well-established mediator of inflammation, upregulating the production of cytokines such as IL-6 and IL-8.[5][16] LPA signaling has been implicated in a range of inflammatory diseases, including renal fibrosis, asthma, and arthritis, by promoting immune cell infiltration and activation.[5][15] However, some studies suggest LPA can also have anti-inflammatory or protective roles in certain contexts, such as during the early stages of infection.[16][24][28]
-
Sphingosine-1-Phosphate (S1P): S1P's role in inflammation is particularly complex, exhibiting both pro- and anti-inflammatory effects depending on the receptor subtype engaged and the cellular environment.[8] It is a critical regulator of immune cell trafficking; for instance, blockage of S1P receptor 1 (S1P₁) signaling is the basis for immunosuppressive drugs that trap lymphocytes in lymphoid organs.[7][9][10] Conversely, S1P can act as a pro-inflammatory mediator, promoting the production of cytokines and chemokines and has been implicated in the pathogenesis of inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.[8][22][23] For example, the S1P/S1PR₂/₃ axis can promote the pro-inflammatory M1 polarization of macrophages.[22]
-
Lysophosphatidylinositol (LPI): LPI is recognized as an endogenous agonist for the orphan receptor GPR55.[18] Its role in inflammation is an active area of research, with evidence supporting both pro- and anti-inflammatory functions.[29][30] Several studies have shown that LPI can induce the production of pro-inflammatory cytokines like IL-6 and TNF-α in macrophages and mast cells.[13][18] Activation of GPR55 by LPI can trigger downstream signaling cascades involving RhoA, ERK, and p38 MAPK, which are central to inflammatory responses.[19][25] Conversely, some reports indicate that LPI can exert anti-inflammatory effects, for instance, by reducing cytokine release in LPS-activated microglia.[11]
Signaling Pathways
The pro-inflammatory effects of lysophospholipids are mediated by their interaction with specific G protein-coupled receptors (GPCRs) on the cell surface. This binding initiates a cascade of intracellular signaling events, culminating in the activation of transcription factors and the expression of inflammatory genes.
Caption: Generalized pro-inflammatory signaling pathway for lysophospholipids.
Experimental Protocols
To assess and compare the pro-inflammatory effects of different lysophospholipids, a series of in vitro and in vivo experiments are typically employed.
1. Cell Culture and Stimulation:
-
Cell Lines: Commonly used cell lines include macrophage-like cells (e.g., RAW264.7, THP-1), endothelial cells (e.g., HUVEC), and epithelial cells, depending on the research question.[17][18]
-
Primary Cells: For more physiologically relevant data, primary cells such as bone marrow-derived macrophages (BMDMs), peripheral blood mononuclear cells (PBMCs), or isolated neutrophils are used.[1][22]
-
Protocol: Cells are cultured under standard conditions. Prior to stimulation, they may be serum-starved to reduce background signaling. Cells are then treated with varying concentrations of the lysophospholipid of interest (e.g., 1-10 µM) for a specified duration (e.g., 4-24 hours). A vehicle control (e.g., fatty acid-free BSA) is essential.
2. Cytokine and Chemokine Measurement (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-8) secreted into the cell culture supernatant.
-
Protocol:
-
After cell stimulation, collect the culture supernatant.
-
Use a commercial ELISA kit specific for the cytokine of interest.
-
Coat a 96-well plate with a capture antibody.
-
Add samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Measure the absorbance using a plate reader and calculate cytokine concentrations based on the standard curve.
-
3. Analysis of Signaling Pathway Activation (Western Blot):
-
Principle: Western blotting is used to detect the phosphorylation (activation) of key signaling proteins like p38 MAPK, ERK, and JNK, or the degradation of inhibitors like IκBα for NF-κB activation.
-
Protocol:
-
After a short stimulation period (e.g., 5-60 minutes) with the lysophospholipid, lyse the cells to extract total protein.
-
Determine protein concentration using an assay like BCA or Bradford.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for the total protein to normalize the data.
-
References
- 1. Lysophosphatidylcholine (LPC) induces proinflammatory cytokines by a platelet-activating factor (PAF) receptor-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review of Pro- and Anti-Inflammatory Properties of Plasma Lysophosphatidylcholines in the Vascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Roles of Lysophosphatidic Acid in Macrophages and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-phosphate and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | How do sphingosine-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]
- 9. Targeting the S1P receptor signaling pathways as a promising approach for treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosine 1-phosphate and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of neuroinflammation and oxidative stress by targeting GPR55 – new approaches in the treatment of psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ATP-release drives inflammation with lysophosphatidylcholine | bioRxiv [biorxiv.org]
- 15. Role of Aberrantly Activated Lysophosphatidic Acid Receptor 1 Signaling Mediated Inflammation in Renal Aging | MDPI [mdpi.com]
- 16. Lysophosphatidic acid (LPA) and its Receptors: Role in Airway Inflammation and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lysophosphatidic Acid Is a Proinflammatory Stimulus of Renal Tubular Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lysophosphatidylinositol, especially albumin-bound form, induces inflammatory cytokines in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Inflammatory stress increases receptor for lysophosphatidylcholine in human microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. karger.com [karger.com]
- 23. The role of sphingosine‐1‐phosphate in inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lysophosphatidic acid inhibits bacterial endotoxin-induced pro-inflammatory response: potential anti-inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Expression of Cannabinoid Receptor GPR55 in Human Gingival Fibroblasts and Anti-inflammatory Effects of Cannabidiol via GPR55 [jstage.jst.go.jp]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Phospholipases and Reactive Oxygen Species Derived Lipid Biomarkers in Healthy and Diseased Humans and Animals – A Focus on Lysophosphatidylcholine [frontiersin.org]
- 28. Lysophosphatidic acid receptor 1 modulates lipopolysaccharide-induced inflammation in alveolar epithelial cells and murine lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Activation of GPR55 induces neuroprotection of hippocampal neurogenesis and immune responses of neural stem cells following chronic, systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Lysophosphatidylinositols in inflammation and macrophage activation: Altered levels and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 16:0 Lyso PS in Membrane Remodeling: A Comparative Guide
In the intricate world of cellular biology, the shape and curvature of biological membranes are critical determinants of function, influencing processes from vesicle trafficking to signal transduction. Lipids, the fundamental building blocks of these membranes, are not merely passive structural components but active participants in sculpting the membrane landscape. Among these, lysophospholipids, with their characteristic single acyl chain, are potent inducers of membrane curvature. This guide provides a comparative analysis of 16:0 Lyso PS (1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine) and its efficacy in inducing membrane curvature relative to other key lipid molecules. This objective comparison, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals engaged in the study of membrane dynamics and lipid-mediated cellular processes.
Comparative Analysis of Lipid-Induced Membrane Curvature
The ability of a lipid to induce membrane curvature is quantified by its spontaneous curvature (C₀), which is the inverse of its intrinsic radius of curvature (R₀). A positive spontaneous curvature indicates a preference for a convex shape (e.g., the outer leaflet of a vesicle), characteristic of inverted cone-shaped lipids. Conversely, a negative spontaneous curvature signifies a preference for a concave shape, typical of cone-shaped lipids. Lipids with a cylindrical shape have a spontaneous curvature near zero and favor flat bilayers.
| Lipid Species | Acyl Chain Composition | Headgroup | Spontaneous Curvature (C₀) | Intrinsic Radius of Curvature (R₀) (Å) | Reference(s) |
| This compound (inferred) | 16:0 | Phosphoserine | Strongly Positive | N/A | - |
| 16:0 Lyso-PC | 16:0 | Phosphocholine | Positive | +38 to +60 | [1][3] |
| Lyso-PE | Various | Phosphoethanolamine | Very Small | N/A | [1][3] |
| Dioleoylphosphatidylethanolamine (DOPE) | 18:1/18:1 | Phosphoethanolamine | Negative | -30 | [3] |
| Dioleoylphosphatidylserine (DOPS) | 18:1/18:1 | Phosphoserine | Positive | +144 | [4] |
| Dioleoylphosphatidic acid (DOPA) | 18:1/18:1 | Phosphatidic Acid | Negative | -46 | [5][6] |
| Lysophosphatidic acid (LPA) | Various | Phosphatidic Acid | Strongly Positive | +20 | [5][6] |
Experimental Protocols
Accurate assessment of lipid-induced membrane curvature relies on robust experimental methodologies. Below are detailed protocols for two key assays used to investigate this phenomenon.
Vesicle Tubulation Assay by Micropipette Aspiration
This technique allows for the direct visualization and quantification of membrane deformation induced by the incorporation of lipids like this compound into giant unilamellar vesicles (GUVs).
Materials:
-
Lipid of interest (e.g., this compound)
-
Host lipid (e.g., DOPC or POPC)
-
Fluorescent lipid dye (e.g., Rhodamine-DOPE)
-
Sucrose and glucose solutions for GUV formation
-
Micropipettes
-
Inverted fluorescence microscope with a camera
-
Micromanipulators
Protocol:
-
GUV Preparation:
-
Prepare a lipid mixture of the host lipid and the lipid of interest (e.g., 99:1 mol% DOPC:this compound) and include a small amount of fluorescent dye (e.g., 0.5 mol%).
-
Dissolve the lipid mixture in chloroform.
-
Create a thin lipid film on a conductive glass slide by evaporating the solvent under a stream of nitrogen and then under vacuum for at least 2 hours.
-
Form GUVs by electroformation in a sucrose solution. This process typically involves applying an AC electric field to the lipid film, which induces the swelling of the lipid film into vesicles.
-
-
Micropipette Aspiration Setup:
-
Transfer the GUV suspension to a chamber on the microscope stage containing a glucose solution. The osmotic difference between the inside (sucrose) and outside (glucose) of the GUVs will cause them to be slightly deflated, which is necessary for aspiration.
-
Using a micromanipulator, bring a micropipette with a known inner radius close to a selected GUV.
-
Apply a gentle suction pressure to aspirate a portion of the GUV membrane into the micropipette.
-
-
Tubulation Induction and Measurement:
-
Introduce the curvature-inducing lipid (e.g., a solution of this compound) into the chamber near the GUV.
-
Observe the formation of membrane tubules extending from the GUV surface as the exogenous lipid incorporates into the outer leaflet.
-
Capture images or videos of the tubulation process.
-
Measure the radius of the tubules from the captured images. The spontaneous curvature of the lipid can be calculated from the tubule radius and the membrane bending rigidity.
-
Fluorescence-Based Curvature Sorting Assay
This method quantifies the preference of a fluorescently labeled lipid for curved membranes by measuring its distribution between the inner and outer leaflets of small unilamellar vesicles (SUVs) of varying sizes.
Materials:
-
Fluorescently labeled lipid of interest (e.g., NBD-16:0 Lyso PS)
-
Host lipid (e.g., egg PC)
-
Buffer solution (e.g., PBS)
-
Quenching agent (e.g., sodium dithionite)
-
Fluorometer
Protocol:
-
SUV Preparation:
-
Prepare a lipid mixture of the host lipid and a small mole fraction of the fluorescently labeled lipid.
-
Create a lipid film by evaporating the solvent.
-
Hydrate the lipid film with buffer and create multilamellar vesicles (MLVs) by vortexing.
-
Generate SUVs of a specific size by extrusion through polycarbonate membranes with a defined pore size (e.g., 50 nm, 100 nm).
-
-
Fluorescence Measurement:
-
Measure the initial fluorescence intensity (F_initial) of the SUV suspension.
-
Add a membrane-impermeable quenching agent, such as sodium dithionite, to the SUV suspension. This will quench the fluorescence of the labeled lipids in the outer leaflet of the vesicles.
-
Measure the final fluorescence intensity (F_final) after the quenching reaction is complete.
-
-
Data Analysis:
-
The fraction of the fluorescent lipid in the outer leaflet can be calculated as (F_initial - F_final) / F_initial.
-
By repeating this experiment with SUVs of different sizes (and therefore different curvatures), a plot of the lipid distribution as a function of membrane curvature can be generated.
-
The slope of this plot provides the curvature coupling coefficient, from which the spontaneous curvature of the lipid can be determined.[7]
-
Visualizing the Impact of this compound
To better understand the role of this compound in cellular processes, the following diagrams, generated using the Graphviz DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Conclusion
This compound, with its single palmitoyl chain and charged serine headgroup, is poised to be a significant player in the induction of positive membrane curvature. This property is fundamental to a variety of cellular functions that require membrane deformation, such as vesicle formation, endocytosis, and exocytosis. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a valuable resource for researchers investigating the biophysical properties of lipids and their influence on membrane architecture and function. Further quantitative studies are warranted to precisely determine the spontaneous curvature of this compound and to fully elucidate its role in the complex symphony of cellular membrane dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. How pore formation in complex biological membranes is governed by lipid composition, mechanics, and lateral sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of lysolipids on the spontaneous curvature and bending elasticity of phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curvature and Bending Constants for Phosphatidylserine-Containing Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Measurement of the membrane curvature preference of phospholipids reveals only weak coupling between lipid shape and leaflet curvature - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Specificity of Antibodies Against 16:0 Lysophosphatidylserine
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount for generating reliable and reproducible data. This guide provides a comprehensive framework for evaluating the specificity of antibodies targeting 16:0 Lysophosphatidylserine (16:0 Lyso PS), a bioactive lipid molecule involved in various cellular processes. Due to the current lack of commercially available and widely validated antibodies for this specific lysophospholipid, this guide will focus on the experimental procedures to assess a newly developed or procured antibody's performance.
Comparative Data on Antibody Specificity
To rigorously assess the specificity of a putative anti-16:0 Lyso PS antibody, it is crucial to test its cross-reactivity against a panel of structurally related lipids. The following table illustrates how to present the results from a competitive ELISA, showcasing the antibody's binding preference. The data presented here is hypothetical and serves as an example of how to structure and interpret experimental outcomes.
Table 1: Hypothetical Cross-Reactivity Profile of a Putative Anti-16:0 Lyso PS Antibody (Antibody X) Determined by Competitive ELISA
| Competitor Lipid | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 18:1 Lyso PS | 150 | 6.7% |
| 16:0 Lyso PC | > 1000 | < 1% |
| 16:0 Lyso PA | 800 | 1.25% |
| 16:0 Lyso PE | > 1000 | < 1% |
| 16:0 Lyso PG | 950 | 1.05% |
| 16:0 Lyso PI | > 1000 | < 1% |
| Phosphatidylserine (PS) | > 1000 | < 1% |
-
IC50: The concentration of the competitor lipid required to inhibit 50% of the antibody's binding to the coated this compound. A lower IC50 indicates higher affinity.
-
% Cross-Reactivity: Calculated as (IC50 of this compound / IC50 of Competitor Lipid) x 100.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of antibody specificity. Below are methodologies for a competitive ELISA and a Dot Blot assay, which are well-suited for lipid-antibody interaction studies.
Protocol 1: Competitive ELISA for Specificity Determination
This assay quantifies the antibody's specificity by measuring how effectively various lysophospholipids compete with this compound for antibody binding.
Materials:
-
High-binding 96-well microtiter plates
-
This compound (for coating)
-
Putative anti-16:0 Lyso PS antibody
-
A panel of competitor lipids (e.g., 18:1 Lyso PS, 16:0 Lyso PC, 16:0 Lyso PA, etc.)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Dissolve this compound in an appropriate solvent (e.g., ethanol) and then dilute in Coating Buffer to a final concentration of 1-10 µg/mL. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.
-
Competition:
-
Prepare serial dilutions of the competitor lipids and the this compound standard in a separate plate or tubes.
-
Add a fixed, predetermined concentration of the primary anti-16:0 Lyso PS antibody to each dilution of the competitor lipids.
-
Incubate this mixture for 1-2 hours at room temperature.
-
-
Incubation: Transfer 100 µL of the antibody-competitor lipid mixtures to the corresponding wells of the coated and blocked plate. Incubate for 2 hours at room temperature.
-
Washing: Discard the solutions and wash the wells three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the wells five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of competitor lipid in the solution.
Protocol 2: Dot Blot Assay for Lipid-Binding Confirmation
This qualitative or semi-quantitative method assesses the direct binding of the antibody to immobilized lipids on a membrane.[1]
Materials:
-
Nitrocellulose or PVDF membrane
-
This compound and other control lipids
-
Methanol (for PVDF membrane activation)
-
TBST Buffer (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Putative anti-16:0 Lyso PS antibody
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Membrane Preparation: If using a PVDF membrane, activate it by immersing in methanol for 1-2 minutes, followed by a brief wash in deionized water. Allow the membrane to dry completely.
-
Lipid Spotting: Dissolve the lipids in a volatile solvent (e.g., chloroform/methanol mixture). Carefully spot 1-2 µL of each lipid solution onto the membrane at designated locations. Allow the spots to dry completely.
-
Blocking: Immerse the membrane in Blocking Buffer and incubate for 1 hour at room temperature with gentle agitation.[2]
-
Primary Antibody Incubation: Decant the blocking buffer and incubate the membrane with the anti-16:0 Lyso PS antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and visualize the signal using a chemiluminescence imaging system. The intensity of the spots will indicate the antibody's binding to the different lipids.
Visualizations
Diagrams are provided below to illustrate key concepts and workflows.
References
A Researcher's Guide to Assessing the Purity of Synthetic 16:0 Lyso-PS Standards
For researchers in cell biology, pharmacology, and drug development, the purity of lipid standards is paramount for obtaining reliable and reproducible experimental results. 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (16:0 Lyso-PS) is a crucial signaling molecule involved in various cellular processes, making the quality of its synthetic standards a critical factor. This guide provides a comprehensive comparison of methods to assess the purity of synthetic 16:0 Lyso-PS, details common impurities, and compares commercially available standards.
Key Purity Assessment Methods
The purity of synthetic 16:0 Lyso-PS standards is typically assessed using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in identifying and quantifying the target lipid and potential impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment. When coupled with detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), it can quantify non-chromophoric lipids like 16:0 Lyso-PS. Reverse-phase HPLC is commonly employed to separate different lysophospholipid species based on the length and saturation of their acyl chains.
Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for both identifying and quantifying 16:0 Lyso-PS and its impurities.[1][2][3] ESI-MS/MS can provide detailed structural information, helping to distinguish between isomers and identify degradation products.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P-NMR is particularly powerful for analyzing phospholipids. It provides quantitative information about the different phosphorus-containing species in a sample, allowing for the accurate determination of the main component and any phospholipid-related impurities.[5][6] ¹H-NMR can also be used to assess the degradation of phospholipids.[5]
Common Impurities in Synthetic 16:0 Lyso-PS
Several types of impurities can be present in synthetic 16:0 Lyso-PS standards, arising from the synthesis process or degradation during storage.
-
Positional Isomers (2-acyl Lyso-PS): During synthesis and even during storage, the acyl chain can migrate from the sn-1 to the sn-2 position of the glycerol backbone, resulting in the 2-acyl isomer.[7] The sn-1 isomer is generally more stable.[8] Many commercial standards specify a certain percentage of the 2-acyl isomer.
-
Diacyl Phosphatidylserine (PS): Incomplete hydrolysis during the synthesis of Lyso-PS from diacyl PS can leave residual starting material.
-
Free Fatty Acids: Hydrolysis of the ester bond in 16:0 Lyso-PS can lead to the formation of free palmitic acid and glycerophosphoserine.
-
Oxidized Products: Although less of a concern for saturated lipids like 16:0 Lyso-PS compared to their unsaturated counterparts, oxidation can still occur over time, especially with improper storage.
Comparison of Commercially Available 16:0 Lyso-PS Standards
The purity of commercially available 16:0 Lyso-PS standards can vary between suppliers. Researchers should carefully consider the stated purity and the analytical method used for its determination.
| Supplier | Product Name | Stated Purity | Method | Potential Isomeric Impurity |
| Avanti Polar Lipids | 16:0 Lyso PS | >99% | TLC | May contain up to 10-15% of the 2-LPS isomer.[4][7] |
| Echelon Biosciences | 16:0 LysoPS (LPS) | >95% | Not Specified | Not Specified. |
| Cayman Chemical | 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE* | ≥95% | Not Specified | 9:1 mixture of 1-acyl and 2-acyl. |
| MedChemExpress | This compound | 99.00% | Not Specified | Not Specified. |
*Data for a related lysophospholipid is provided as a reference for typical purity from this supplier.
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate assessment of 16:0 Lyso-PS purity.
Protocol 1: HPLC-ELSD/CAD for Purity Determination
This method is suitable for quantifying the main lipid component and major impurities.
-
Sample Preparation: Dissolve the 16:0 Lyso-PS standard in an appropriate organic solvent, such as a mixture of chloroform and methanol.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer containing a modifier like formic acid or ammonium formate is common.
-
Flow Rate: Adjusted based on the column dimensions.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.[3]
-
-
Detection: Use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) for quantification.
-
Data Analysis: The purity is determined by calculating the peak area of 16:0 Lyso-PS as a percentage of the total peak area of all detected components.
Protocol 2: LC-MS/MS for Impurity Identification and Quantification
This method provides high sensitivity and specificity for identifying and quantifying trace impurities.
-
Sample Preparation: Similar to the HPLC protocol, with the potential for a solid-phase extraction (SPE) step to clean up the sample if necessary.
-
Chromatographic Conditions: Utilize a reversed-phase or normal-phase HPLC column depending on the separation requirements. A silica column is often used for normal-phase separation of lipid classes.
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) is commonly used, often in both positive and negative ion modes for comprehensive analysis.[4]
-
Scan Mode: For identification, full scan mode is used. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed for higher sensitivity and specificity.[3]
-
-
Data Analysis: Impurities are identified by their mass-to-charge ratio (m/z) and fragmentation patterns. Quantification is achieved by comparing the peak area of the impurity to that of a known concentration of a suitable internal standard.
Protocol 3: ³¹P-NMR for Quantification and Isomer Analysis
This technique is excellent for determining the relative amounts of different phospholipid species.
-
Sample Preparation: Dissolve a known amount of the 16:0 Lyso-PS standard in a deuterated solvent mixture (e.g., CDCl₃/MeOD) containing an internal standard with a known phosphorus concentration.
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Experiment: A standard one-pulse ³¹P experiment with proton decoupling is performed.
-
-
Data Analysis: The signals for different phospholipid headgroups will appear at distinct chemical shifts. The relative molar concentration of each species is determined by integrating the corresponding peaks.
Visualizing Workflows and Pathways
Diagrams can help clarify complex experimental processes and biological contexts.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. avantiresearch.com [avantiresearch.com]
- 3. caymanchem.com [caymanchem.com]
- 4. echelon-inc.com [echelon-inc.com]
- 5. 16:0 LysoPS (LPS) - Echelon Biosciences [echelon-inc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. P-lysoPC (16:0 LPC) - Echelon Biosciences [echelon-inc.com]
- 8. caymanchem.com [caymanchem.com]
Safety Operating Guide
Proper Disposal of 16:0 Lyso-PS: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (16:0 Lyso-PS) is critical for maintaining laboratory safety and environmental compliance. Due to the limited specific toxicological data available for this compound, it is imperative to treat it as a potentially hazardous substance and follow stringent disposal protocols. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 16:0 Lyso-PS, ensuring the well-being of laboratory personnel and the protection of our ecosystem.
Key Data for Safe Handling and Disposal
The following table summarizes essential data for 16:0 Lyso-PS, crucial for understanding its properties and informing safe disposal procedures.
| Property | Value | Source |
| Synonyms | 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine, 16:0 LPS | [1][2] |
| Molecular Formula | C22H44NO9P | |
| Molecular Weight | 519.54 g/mol | |
| Physical State | Powder | |
| Storage Temperature | -20°C | |
| Hazard Classification | Toxicological properties not fully known. Handle as a potentially hazardous chemical. | [1] |
| Environmental Hazard | Water hazard class 1 (Self-assessment for similar compounds): slightly hazardous for water. Do not allow to enter sewers or ground water. | [3] |
Step-by-Step Disposal Protocol for 16:0 Lyso-PS
This protocol outlines the necessary steps for the safe disposal of 16:0 Lyso-PS from a laboratory setting. Adherence to these procedures is mandatory to mitigate potential risks.
1. Personal Protective Equipment (PPE) and Preparation:
-
1.1. Before handling 16:0 Lyso-PS, ensure you are wearing appropriate PPE, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
-
-
1.2. Conduct all handling and disposal preparations within a certified chemical fume hood to prevent inhalation of the powder.
-
1.3. Prepare a designated waste container. The container must be:
-
Clearly labeled as "Hazardous Chemical Waste: 16:0 Lyso-PS".
-
Made of a material compatible with the solvents used (if any).
-
Leak-proof with a secure lid.
-
2. Waste Segregation and Collection:
-
2.1. Solid Waste:
-
Carefully collect any unused or expired 16:0 Lyso-PS powder into the designated hazardous waste container.
-
Avoid generating dust. If necessary, gently mist the powder with a compatible solvent (e.g., ethanol) to minimize airborne particles before transfer.
-
Contaminated materials such as weighing paper, spatulas, and pipette tips must also be placed in the hazardous waste container.
-
-
2.2. Liquid Waste:
-
If 16:0 Lyso-PS has been dissolved in a solvent, collect the solution in a separate, clearly labeled hazardous liquid waste container.
-
Indicate the full chemical composition, including all solvents and their approximate concentrations, on the waste label.
-
Crucially, do not dispose of 16:0 Lyso-PS solutions down the drain. [3] This is to prevent contamination of aquatic environments.
-
3. Final Disposal Procedure:
-
3.1. Securely seal the hazardous waste container.
-
3.2. Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
3.3. Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
3.4. Complete all necessary waste disposal forms as required by your institution and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 16:0 Lyso-PS.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of 16:0 Lyso-PS, fostering a secure laboratory environment and upholding environmental stewardship. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
References
Personal protective equipment for handling 16:0 Lyso PS
Essential Safety and Handling Guide for 16:0 Lyso PS
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (1-Palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine). The toxicological and pharmacological properties of this compound are not fully known, and it should be handled with prudent laboratory practices for chemicals of unknown toxicity.[1] This material is intended for research use only.[1][2]
Chemical and Physical Properties
A summary of the key physical and storage information for this compound is provided below.
| Property | Data | Reference |
| Alternate Names | 16:0 LPS, 1-Palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine | [1] |
| Molecular Formula | C22H43NNaO9P | [1] |
| Molecular Weight | 519.54 g/mol | [1][3] |
| Form | Powder / Crystalline Solid | [3][4] |
| Storage Temperature | Store dry at -20°C. Stock solutions should be stored at -20°C or below. | [1][3][4] |
| Solubility | Methanol (>1 mg/mL), Ethanol (~5 mg/mL), DMSO & DMF (~30 mg/mL) | [1][4] |
Personal Protective Equipment (PPE)
Given that the substance's hazards are not fully characterized, a comprehensive approach to PPE is essential to minimize exposure.[4] Adherence to standard laboratory safety protocols is required. The following table outlines the recommended PPE for handling this compound, particularly in its powder form.
| Protective Equipment | Specification and Use |
| Respiratory Protection | A NIOSH-approved respirator or mask should be worn to prevent inhalation of dust when handling the powder form.[5] |
| Eye Protection | Chemical safety glasses or goggles are required to protect against dust particles and potential splashes.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves) are mandatory to avoid skin contact.[5][6] Change gloves immediately if contaminated. |
| Body Protection | A lab coat or other protective clothing must be worn to prevent contamination of personal clothing.[5][6] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for maintaining a safe laboratory environment. The following step-by-step guidance covers the lifecycle of the chemical in the lab, from receipt to disposal.
Handling and Storage Protocol
-
Receiving and Inspection : Upon receipt, inspect the container for damage. Verify that the product name matches the order.
-
Storage : Store the container in a designated, well-marked location at -20°C, away from incompatible materials.[1][3]
-
Preparation for Use :
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.
-
Conduct all weighing and solution preparation in a well-ventilated area or a chemical fume hood to prevent dust accumulation and inhalation.[5]
-
-
Weighing : Handle the powder carefully to minimize dust generation. Use appropriate tools (e.g., anti-static spatulas).
-
Dissolving : To create a stock solution, dissolve the solid in an appropriate solvent like methanol, ethanol, DMSO, or DMF.[1][4] If preparing aqueous solutions from a stock, it is recommended not to store the aqueous solution for more than one day.[4]
-
Post-Handling : After handling, wash hands and arms thoroughly.[4] Clean all equipment and the work area to prevent cross-contamination.
Spill and Accidental Release Measures
-
Evacuate : If a significant spill occurs, evacuate the immediate area.
-
Protect : Ensure you are wearing the appropriate PPE as detailed above before attempting to clean the spill.
-
Contain and Clean : For a powder spill, gently cover it to avoid dispersing dust. Collect the spilled material using tools that will not generate dust (e.g., a wet paper towel or a HEPA-filtered vacuum).
-
Package : Place the collected material and any contaminated cleaning supplies into a sealed, properly labeled container for disposal.[5]
-
Decontaminate : Clean the spill area with an appropriate solvent or detergent.
Disposal Plan
-
Waste Collection : Dispose of unused this compound and any contaminated disposable labware (e.g., pipette tips, tubes, gloves) as chemical waste.
-
Containerization : Collect solid waste in a clearly labeled, sealed container. Collect solvent waste in an appropriate, labeled solvent waste container.
-
Institutional Guidelines : Follow all local, state, and federal regulations, as well as your institution's specific guidelines for chemical waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Visualized Workflows and Pathways
The following diagrams illustrate the standard workflow for safely handling this compound and a generalized signaling pathway for lysophospholipids.
References
- 1. echelon-inc.com [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
